Ethyl 4-aminocyclohexanecarboxylate
Description
Properties
IUPAC Name |
ethyl 4-aminocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASRJUXSLHUONH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201203631 | |
| Record name | Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201203631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3685-28-7 | |
| Record name | Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201203631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 4-aminocyclohexanecarboxylate physical and chemical properties
An In-Depth Technical Guide to Ethyl 4-aminocyclohexanecarboxylate: Properties, Synthesis, and Applications
For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of key building blocks is paramount. This compound, a bifunctional molecule featuring a cyclohexane core, serves as a critical scaffold in the synthesis of a wide array of pharmacologically active compounds. Its stereoisomeric nature—existing as both cis and trans isomers—offers distinct three-dimensional arrangements, profoundly influencing its role in molecular design and its interaction with biological targets. This guide provides a comprehensive overview of the physical, chemical, and stereochemical properties of this compound, alongside detailed methodologies for its synthesis, characterization, and strategic application in medicinal chemistry.
Structural and Stereochemical Landscape
This compound is characterized by a cyclohexane ring substituted with an amino group and an ethyl carboxylate group at the 1 and 4 positions. The tetrahedral nature of the carbon atoms within the cyclohexane ring gives rise to two diastereomers: cis and trans.
-
trans-Isomer: In the more stable chair conformation, both the amino and the ethyl carboxylate groups can occupy equatorial positions, minimizing steric hindrance. This diequatorial arrangement is the thermodynamically preferred conformation.
-
cis-Isomer: In its most stable chair conformation, one substituent is in an axial position while the other is equatorial. This results in greater steric strain compared to the trans isomer.
The stereochemistry of this building block is a critical design element in drug development, as the spatial orientation of the amino and carboxylate functionalities dictates how the molecule can be elaborated and how it will ultimately interact with the complex three-dimensional architecture of biological macromolecules.
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Physicochemical Properties: A Comparative Analysis
The physical and chemical properties of this compound are influenced by its isomeric form. While comprehensive data for the free base forms can be sparse, the properties of the more commonly available hydrochloride salts provide valuable insights.
| Property | trans-Isomer (Free Base) | cis-Isomer (Free Base) | trans-Isomer (HCl Salt) | cis-Isomer (HCl Salt) | References |
| Molecular Formula | C₉H₁₇NO₂ | C₉H₁₇NO₂ | C₉H₁₈ClNO₂ | C₉H₁₈ClNO₂ | [1][2][3] |
| Molecular Weight | 171.24 g/mol | 171.24 g/mol | 207.70 g/mol | 207.70 g/mol | [1][2][3] |
| CAS Number | 1678-68-8 | 3685-28-7 | 2084-28-8 | 61367-17-7 | [3][4] |
| Appearance | - | - | White crystalline powder | - | [5] |
| Melting Point (°C) | - | - | ~150-155 or 200-202 | Not available | [5][6] |
| Boiling Point (°C) | Not available | Not available | Not available | Not available | |
| Density (g/cm³) | Not available | Not available | Not available | Not available | |
| Solubility | - | - | Soluble in water (~100 mg/mL), ethanol, chloroform | - | [5] |
Synthesis and Stereocontrol
The primary synthetic route to this compound isomers starts from Ethyl 4-oxocyclohexanecarboxylate. The stereochemical outcome of the reaction is determined by the method of amination.
Reductive Amination: A Pathway to Stereoisomers
Reductive amination of Ethyl 4-oxocyclohexanecarboxylate is a common method for introducing the amine functionality. The choice of reducing agent and reaction conditions can influence the ratio of cis to trans isomers. For instance, catalytic hydrogenation is a widely used technique. The synthesis of the related compound, tranexamic acid, often involves the reduction of an oxo or cyano group on the cyclohexane ring, providing a model for the synthesis of the title compound.[7][8]
}
Experimental Protocol: Synthesis via Reductive Amination (Illustrative)
The following is an illustrative protocol based on common reductive amination procedures for similar substrates.
-
Reaction Setup: To a solution of Ethyl 4-oxocyclohexanecarboxylate in a suitable solvent (e.g., ethanol), add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).
-
Catalyst Addition: Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere at a suitable pressure and temperature.
-
Reaction Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS) until the starting material is consumed.
-
Work-up: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification and Isomer Separation: The resulting mixture of cis and trans isomers can be separated by techniques such as fractional distillation or column chromatography. Alternatively, selective crystallization of one of the isomers, often as a salt, can be employed.
Spectroscopic Characterization: Distinguishing Between Isomers
The definitive identification and differentiation of the cis and trans isomers are achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chair conformation of the cyclohexane ring leads to distinct chemical environments for axial and equatorial protons, which is reflected in their ¹H NMR spectra.
-
¹H NMR: Protons in an axial orientation are generally more shielded (appear at a lower chemical shift) than their equatorial counterparts. The key differentiating feature is the coupling constant (J-value). Axial-axial couplings are typically large (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). In the trans isomer, the protons at C1 and C4 are predominantly axial in the diequatorial conformation, leading to larger coupling constants with neighboring axial protons. In contrast, the cis isomer will exhibit smaller coupling constants for these protons.
-
¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the stereochemistry of the substituents. Generally, carbons bearing axial substituents are more shielded (appear at a lower chemical shift) than those with equatorial substituents.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorption bands for the functional groups present:
-
N-H stretch: Typically in the region of 3300-3500 cm⁻¹, often appearing as two bands for a primary amine.
-
C=O stretch (ester): A strong absorption band around 1730 cm⁻¹.
-
C-N stretch: Usually in the range of 1000-1200 cm⁻¹.
-
C-O stretch (ester): In the region of 1150-1250 cm⁻¹.
Mass Spectrometry (MS)
Electron impact mass spectrometry of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 171. Common fragmentation patterns for ethyl esters include the loss of an ethoxy group (-OCH₂CH₃, m/z 45) and the loss of ethylene (-CH₂CH₂, m/z 28) via a McLafferty rearrangement. The fragmentation of the cyclohexane ring can also lead to a complex pattern of fragment ions.
Chemical Reactivity and Synthetic Utility
This compound possesses two reactive centers: the primary amine and the ethyl ester. This dual functionality makes it a versatile building block.
-
N-Acylation: The primary amine readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides.[9][10][11] This is a common strategy for incorporating the 4-(ethoxycarbonyl)cyclohexyl moiety into larger molecules.
-
N-Alkylation: The amino group can also be alkylated, although care must be taken to control the degree of alkylation.
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding 4-aminocyclohexanecarboxylic acid.
-
Ester Reduction: The ester can be reduced to the corresponding alcohol using a strong reducing agent like lithium aluminum hydride.
The differential reactivity of the two functional groups can be exploited by using appropriate protecting groups, allowing for selective modification at either the amine or the ester.
Applications in Drug Discovery and Development
The rigid, three-dimensional structure of the 4-aminocyclohexanecarboxylate core makes it an attractive scaffold for the synthesis of pharmaceutical agents. The defined spatial relationship between the amino and carboxylate groups (or their derivatives) can be used to mimic peptide bonds or to position pharmacophoric elements in a specific orientation for optimal target binding.
A prominent example of the utility of a related scaffold is in the synthesis of tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), an antifibrinolytic agent.[7][8] Although not a direct application of the title compound, the synthetic strategies employed for tranexamic acid, often starting from a 4-substituted cyclohexane carboxylate derivative, highlight the importance of this class of molecules in medicinal chemistry.
Ethyl trans-4-aminocyclohexanecarboxylate has been used in the synthesis of inhibitors of adenosine deaminase.[1] Its use as a pharmaceutical intermediate is also noted for the synthesis of drugs that act on the central nervous system.[5]
Safety and Handling
As with all chemicals, proper safety precautions should be taken when handling this compound and its salts. It is advisable to consult the specific Safety Data Sheet (SDS) for the particular isomer and form being used. General safety recommendations include:
-
Personal Protective Equipment: Wear appropriate gloves, safety glasses, and a lab coat.
-
Handling: Avoid inhalation of dust (for solid forms) or vapors. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
The hydrochloride salts are generally considered to be irritants to the skin, eyes, and respiratory system.[4]
Conclusion
This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its well-defined stereochemistry, coupled with its dual functionality, provides a robust platform for the creation of complex molecular architectures with specific three-dimensional orientations. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal chemists seeking to leverage this scaffold in the design of novel therapeutic agents. The ability to selectively synthesize and characterize the cis and trans isomers allows for a systematic exploration of the structure-activity relationships of the resulting compounds, ultimately contributing to the development of safer and more effective medicines.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]
-
American Elements. (n.d.). cis-Ethyl 4-aminocyclohexanecarboxylate hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
-
CP Lab Safety. (n.d.). ethyl 4-aminocyclohexane-1-carboxylate hydrochloride, min 97%, 1 gram. Retrieved from [Link]
-
ChemBK. (2024). Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]
- Google Patents. (n.d.). Methods for the acylation of amine compounds.
-
MDPI. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]
-
Scribd. (n.d.). Acylation Reactions and Mechanisms Guide. Retrieved from [Link]
-
Baishixing. (n.d.). Trans-ethyl 4-aminocyclohexanecarboxylate Hydrochloride. Retrieved from [Link]
Sources
- 1. Ethyl trans-4-aminocyclohexanecarboxylate | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | C9H17NO2 | CID 409963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. chembk.com [chembk.com]
- 6. usbio.net [usbio.net]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. US6211384B1 - Methods for the acylation of amine compounds - Google Patents [patents.google.com]
- 11. scribd.com [scribd.com]
cis-trans isomerism of ethyl 4-aminocyclohexanecarboxylate
An In-Depth Technical Guide to the Cis-Trans Isomerism of Ethyl 4-Aminocyclohexanecarboxylate
Authored by: A Senior Application Scientist
Abstract
The stereochemical configuration of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical determinant of biological activity, efficacy, and safety. For cyclic systems, such as substituted cyclohexanes, cis-trans isomerism introduces distinct three-dimensional arrangements that profoundly impact molecular properties. This technical guide provides a comprehensive examination of the , a key building block in pharmaceutical synthesis. We will explore the foundational principles of conformational analysis, the thermodynamic stability of the isomers, synthetic pathways, and the definitive analytical techniques for their characterization and differentiation. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's stereochemistry.
Foundational Principles: Conformational Analysis of 1,4-Disubstituted Cyclohexanes
The stereoisomerism of this compound is rooted in the conformational behavior of the cyclohexane ring. To minimize torsional and steric strain, the cyclohexane ring predominantly adopts a non-planar "chair" conformation. In this conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions: six are axial , pointing perpendicular to the ring's plane, and six are equatorial , pointing outwards from the ring's perimeter.
The chair conformation is dynamic, undergoing a "ring flip" that interconverts axial and equatorial positions. For a monosubstituted cyclohexane, the equilibrium strongly favors the conformer where the substituent occupies the more spacious equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring.[1] These destabilizing interactions are known as 1,3-diaxial interactions .
For 1,4-disubstituted cyclohexanes like this compound, two diastereomers exist: cis and trans.
-
Trans Isomer : In its most stable conformation, both the amino (-NH₂) and the ethyl carboxylate (-COOEt) groups can occupy equatorial positions (diequatorial). This arrangement minimizes steric strain, resulting in the most thermodynamically stable form of the molecule.[2][3] A ring flip would force both bulky groups into highly unfavorable diaxial positions.
-
Cis Isomer : The cis configuration necessitates that one substituent is axial while the other is equatorial (axial-equatorial).[2] Through a ring flip, the two conformers interconvert, but one group will always remain in a sterically hindered axial position. The equilibrium will favor the conformer where the larger group occupies the equatorial position.[1]
The greater thermodynamic stability of the trans isomer is a critical factor in both synthesis and purification processes.[2]
Caption: Chair conformations of trans and cis isomers.
Synthesis and Isomer Control
This compound is typically synthesized via the catalytic hydrogenation of ethyl 4-aminobenzoate, which itself is derived from the reduction of ethyl 4-nitrobenzoate.[4][5]
Synthesis Pathway:
-
Step 1: Reduction of Nitro Group. Ethyl 4-nitrobenzoate is reduced to ethyl 4-aminobenzoate. Common lab-scale methods include reduction with tin and HCl or, more cleanly, catalytic hydrogenation using catalysts like platinum oxide.[5] Industrial processes may use reagents like indium/ammonium chloride for selectivity and milder conditions.[4]
-
Step 2: Hydrogenation of the Aromatic Ring. The aromatic ring of ethyl 4-aminobenzoate is hydrogenated to yield the cyclohexane ring. This reaction is performed under hydrogen pressure with a metal catalyst, such as ruthenium on carbon (Ru/C) or rhodium.[6][7]
This hydrogenation inevitably produces a mixture of the cis and trans isomers.[8] The ratio of these isomers is highly dependent on the reaction conditions:
-
Catalyst: Different catalysts exhibit different facial selectivity.
-
Temperature and Pressure: Harsher conditions (higher temperature and pressure) can favor the formation of the more thermodynamically stable trans isomer, as the reaction approaches equilibrium.[7]
-
Solvent and pH: The solvent system can influence the conformation of the substrate on the catalyst surface.
Following synthesis, separating the isomers can be challenging.[9] Methods include fractional crystallization, often after derivatizing the amine to form salts or amides which may have significantly different solubilities, or preparative chromatography.[8][10]
Caption: Synthesis and processing workflow.
Definitive Characterization by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for distinguishing between the cis and trans isomers of this compound. The key lies in analyzing the chemical shifts and, crucially, the spin-spin coupling constants (J-values) of the methine protons at C1 and C4 (the protons attached to the carbons bearing the substituents).[11]
The Decisive Role of Coupling Constants
In a cyclohexane chair, the dihedral angle between adjacent protons dictates the magnitude of their vicinal coupling constant (³JHH), a relationship described by the Karplus equation.[12]
-
Axial-Axial (a-a) Coupling: Dihedral angle is ~180°. This results in a large coupling constant, typically 8-13 Hz .[13]
-
Axial-Equatorial (a-e) and Equatorial-Equatorial (e-e) Coupling: Dihedral angles are ~60°. This results in small coupling constants, typically 2-5 Hz .[12]
Spectral Fingerprints of the Isomers
-
Trans Isomer (Diequatorial Substituents):
-
The protons at C1 and C4 are both axial .
-
Each of these axial protons is coupled to two adjacent axial protons and two adjacent equatorial protons.
-
Expected Pattern: The signal for the C1-H and C4-H will be a complex multiplet that is significantly broad due to the large axial-axial couplings. It often appears as a "triplet of triplets" with a large splitting of ~10-12 Hz, indicative of two axial neighbors.[14]
-
-
Cis Isomer (Axial-Equatorial Substituents):
-
One proton (at C1 or C4) is axial , and the other is equatorial .
-
The Axial Proton: Its signal will be a broad multiplet, similar to the trans isomer, showing large Jax-ax couplings.
-
The Equatorial Proton: Its signal will be a much narrower multiplet, as it only experiences small Jeq-ax and Jeq-eq couplings.
-
This distinct difference between the two methine proton signals is the unambiguous signature of the cis isomer.
-
Summary of Diagnostic ¹H NMR Data
| Feature | Trans Isomer (Diequatorial) | Cis Isomer (Axial-Equatorial) | Rationale |
| C1-H & C4-H Position | Both Axial | One Axial, One Equatorial | In the most stable chair conformation. |
| C1-H Signal | Broad multiplet (tt), large Jax-ax (~10-13 Hz) | Can be broad (axial H) or narrow (equatorial H) | The axial proton has two axial neighbors, leading to large couplings.[14] |
| C4-H Signal | Broad multiplet (tt), large Jax-ax (~10-13 Hz) | Can be broad (axial H) or narrow (equatorial H) | The equatorial proton has no axial neighbors, resulting in only small couplings.[11] |
| Key Differentiator | Two broad, similar methine signals. | One broad and one narrow methine signal. | The presence of a narrow methine proton signal is definitive for the cis isomer. |
Experimental Protocol: NMR Analysis of an Isomer Mixture
This protocol outlines the self-validating steps for the definitive stereochemical assignment of this compound.
Objective: To acquire a high-resolution ¹H NMR spectrum and assign the stereochemistry (cis/trans) of the components in a sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the this compound sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical; CDCl₃ is standard, but D₂O can be used for the hydrochloride salt and will exchange with the -NH₂ protons, simplifying the spectrum.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (300-500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks. A good shim will result in a narrow half-height linewidth for the TMS signal.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Ensure the spectral width covers the entire expected range of proton signals (typically 0-12 ppm).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals to determine the relative ratios of the isomers if a mixture is present.
-
Focus on the 2.5-4.0 ppm region , where the C1-H and C4-H methine protons resonate.
-
Measure the coupling constants (J-values) for these multiplets. A multiplet with splittings > 8 Hz is indicative of an axial proton. A multiplet with all splittings < 5 Hz is indicative of an equatorial proton.
-
Assign the major isomer based on the thermodynamic prediction that the trans isomer is more stable and should be the predominant product.
-
-
Validation and Confirmation:
-
If ambiguity exists, perform a 2D COSY (Correlation Spectroscopy) experiment. This will show which protons are coupled to each other, confirming the assignments of the C1-H and C4-H protons by observing their correlations to the adjacent CH₂ protons of the cyclohexane ring.
-
Applications and Relevance in Drug Development
The stereochemistry of this compound is not merely an academic detail; it is critical for its application as a pharmaceutical intermediate. The trans isomer, in particular, is a precursor for several important APIs.
-
Tranexamic Acid Analogs: The corresponding acid, tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), is an antifibrinolytic agent used to control bleeding.[15] Synthetic routes often rely on intermediates where the trans stereochemistry is established early and maintained throughout the synthesis.
-
Adenosine Deaminase Inhibitors: Ethyl trans-4-aminocyclohexanecarboxylate is used in the synthesis of inhibitors of adenosine deaminase, an enzyme implicated in immunology and oncology.[16]
The precise three-dimensional arrangement of the amino and carboxylate groups in the trans isomer presents a specific vector and distance that is essential for fitting into the active site of target enzymes or for directing subsequent synthetic transformations. The cis isomer, with its different spatial arrangement, would lead to inactive or undesired products.
Conclusion
The is a classic example of how fundamental principles of stereochemistry directly impact practical chemical synthesis and drug development. The thermodynamic preference for the trans isomer, with its diequatorial conformation, governs its prevalence in synthetic mixtures. Unambiguous characterization, primarily through the detailed analysis of proton NMR coupling constants, is essential for quality control and ensuring the correct stereochemical starting point for multi-step pharmaceutical syntheses. A thorough understanding of these principles is indispensable for scientists working to create safe and effective medicines.
References
-
Conformational Analysis of 1,4-Disubstituted Cyclohexanes. (n.d.). Retrieved from a study resource on cyclic stereochemistry. [Link]
-
Wood, G., et al. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. III. trans-1,4-Di(trifluoroacetoxy)cyclohexane. Canadian Journal of Chemistry, 47(3), 429-433. [Link]
-
4.8: Conformations of Disubstituted Cyclohexanes. (2022). Chemistry LibreTexts. [Link]
-
Kolehmainen, E., et al. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546. [Link]
-
Banik, B. K., et al. (2005). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses, 81, 188. [Link]
-
Reddy, G. S., et al. (2011). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. ResearchGate. [Link]
-
Adams, R., & Cohen, F. L. (1928). ETHYL p-AMINOBENZOATE. Organic Syntheses, 8, 78. [Link]
- Method for preparing 4-aminobenzoic acid by catalytic hydrogenation. (2015).
- Process for preparation of trans-4-aminocyclohexane-carboxylic acids. (2003).
- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (2019).
-
High-performance liquid chromatographic method for the separation of isomers of cis- and trans-4-aminocyclohexylacetic acid and corresponding ethyl ester. (2001). ResearchGate. [Link]
-
NMR 5: Coupling Constants. (2023). YouTube. [Link]
-
Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]
-
Proton NMR distinguishes axial and equatorial protons in cyclohexanes. (n.d.). University of Wisconsin-Madison. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 7. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 8. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 9. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. ekwan.github.io [ekwan.github.io]
- 14. Proton NMR distinguishes axial and equatorial protons in cyclohexanes [almerja.com]
- 15. researchgate.net [researchgate.net]
- 16. TRANS-ETHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE | 2084-28-8 [chemicalbook.com]
An In-Depth Technical Guide to the Structural and Conformational Analysis of Ethyl 4-Aminocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-aminocyclohexanecarboxylate is a key bifunctional molecule utilized as a building block in the synthesis of pharmaceuticals and other bioactive compounds.[1][2] Its stereochemistry, specifically the cis and trans isomerism, dictates the three-dimensional arrangement of its functional groups, which in turn profoundly influences its pharmacological activity and physical properties. This guide provides a comprehensive technical overview of the structural and conformational analysis of this compound. We will delve into the fundamental principles of cyclohexane conformation, explore the key analytical techniques for isomer differentiation—Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and X-ray crystallography—and provide detailed, field-proven experimental protocols. Furthermore, we will touch upon the role of computational chemistry in predicting and corroborating experimental findings.
Introduction: The Significance of Stereoisomerism in Drug Development
The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. For cyclic molecules like this compound, the cyclohexane ring is not planar but exists predominantly in a puckered "chair" conformation to minimize steric and torsional strain.[3][4] The substituents on the ring can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).[4][5]
The interconversion between two chair conformations is known as a ring flip, during which axial substituents become equatorial and vice versa.[4] In substituted cyclohexanes, the two chair conformations are often not of equal energy. The conformation that places the bulkier substituent in the more spacious equatorial position is generally more stable due to the avoidance of unfavorable 1,3-diaxial interactions.[5][6][7]
This compound exists as two diastereomers: cis and trans. The relative orientation of the amino and ethyl carboxylate groups determines the overall shape of the molecule and its ability to interact with biological targets. Therefore, the ability to selectively synthesize, separate, and definitively characterize these isomers is paramount in drug discovery and development.
Conformational Analysis of cis and trans Isomers
The key to understanding the properties of this compound lies in the conformational analysis of its cis and trans isomers.
-
trans-Ethyl 4-aminocyclohexanecarboxylate : In the most stable chair conformation of the trans isomer, both the amino group and the ethyl carboxylate group can occupy equatorial positions. This arrangement minimizes steric hindrance, making the diequatorial conformer significantly more stable than the diaxial conformer.
-
cis-Ethyl 4-aminocyclohexanecarboxylate : In the cis isomer, one substituent must be in an axial position while the other is equatorial. Due to ring flipping, two chair conformers are in equilibrium. The preferred conformation will have the bulkier ethyl carboxylate group in the equatorial position to minimize 1,3-diaxial interactions.
The energy difference between these conformations dictates the equilibrium distribution of the conformers.
Caption: Conformational equilibrium of trans and cis isomers.
Analytical Techniques for Structural Elucidation
A multi-pronged analytical approach is essential for the unambiguous structural and conformational assignment of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing between cis and trans isomers of substituted cyclohexanes in solution.[8] Both ¹H and ¹³C NMR provide a wealth of information based on chemical shifts and coupling constants.
3.1.1. ¹H NMR Spectroscopy
The chemical shift and multiplicity of the protons attached to C1 and C4 (the carbons bearing the substituents) are highly informative.
-
Chemical Shift : Protons in an axial position are generally more shielded (resonate at a lower ppm value) than their equatorial counterparts. In the more stable conformer of trans-ethyl 4-aminocyclohexanecarboxylate, the protons at C1 and C4 are axial, while in the cis isomer, one is axial and one is equatorial. This leads to distinct chemical shift differences.
-
Coupling Constants (J-values) : The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them. Large axial-axial (J_ax,ax) couplings (typically 8-13 Hz) are observed, while smaller axial-equatorial (J_ax,eq) and equatorial-equatorial (J_eq,eq) couplings (typically 2-5 Hz) are seen. The observation of large coupling constants for the C1 and C4 protons is a strong indicator of the trans isomer with a diequatorial arrangement of substituents.[8]
3.1.2. ¹³C NMR Spectroscopy
The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the stereochemistry. The carbon atom bearing an axial substituent is typically shielded (appears at a lower ppm) compared to when it bears an equatorial substituent.
| Isomer | Key ¹H NMR Features | Key ¹³C NMR Features |
| trans | Protons at C1 and C4 show large axial-axial coupling constants. | Distinct chemical shifts for all six ring carbons. |
| cis | Protons at C1 and C4 show smaller axial-equatorial and equatorial-equatorial couplings. | Due to conformational averaging, may show fewer than six distinct ring carbon signals at room temperature. |
3.1.3. Experimental Protocol: NMR Analysis
-
Sample Preparation : Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis :
-
Integrate the proton signals to determine the relative number of protons.
-
Analyze the multiplicity (splitting patterns) of the signals for the protons at C1 and C4 to determine the coupling constants.
-
Assign the carbon signals based on their chemical shifts and, if necessary, by using 2D NMR techniques like HSQC and HMBC.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule and can sometimes be used to differentiate between isomers based on subtle differences in their vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹). The C-N and C-O stretching and bending vibrations can be influenced by the conformational state of the molecule.
3.2.1. Experimental Protocol: FTIR Analysis
-
Sample Preparation : Prepare the sample as a KBr pellet or a thin film on a salt plate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid or liquid sample.
-
Data Acquisition : Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Analysis : Identify the characteristic absorption bands for the N-H, C=O, C-O, and C-N functional groups. Compare the fingerprint regions of the cis and trans isomers to identify any discernible differences.
X-ray Crystallography
For crystalline samples, single-crystal X-ray diffraction provides the most definitive and unambiguous determination of the three-dimensional molecular structure, including the relative stereochemistry (cis or trans) and the preferred conformation in the solid state.[9]
3.3.1. Experimental Protocol: X-ray Crystallography
-
Crystal Growth : Grow single crystals of the this compound isomer suitable for X-ray diffraction. This is often the most challenging step.[9]
-
Data Collection : Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement : Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.
Caption: Workflow for structural and conformational analysis.
The Role of Computational Chemistry
Computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data. These methods can be used to:
-
Calculate the relative energies of different conformers of the cis and trans isomers.
-
Predict NMR chemical shifts and coupling constants, which can aid in the interpretation of experimental spectra.
-
Simulate vibrational spectra (IR and Raman) to assist in the assignment of experimental absorption bands.
Conclusion
The structural and conformational analysis of this compound is a critical aspect of its application in medicinal chemistry and materials science. A combination of high-resolution analytical techniques, particularly NMR spectroscopy, provides the necessary tools to differentiate between the cis and trans isomers and to understand their conformational preferences. This in-depth understanding is essential for the rational design of molecules with desired biological activities and physicochemical properties.
References
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
-
Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. [Link]
-
KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. [Link]
- Mandal, K. K. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's C. M. College.
-
Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]
-
Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current medicinal chemistry, 14(19), 2093–2100. [Link]
Sources
- 1. TRANS-ETHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE | 2084-28-8 [chemicalbook.com]
- 2. Ethyl trans-4-aminocyclohexanecarboxylate | CymitQuimica [cymitquimica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of ethyl 4-aminocyclohexanecarboxylate derivatives
An In-Depth Technical Guide to the Biological Activity of Ethyl 4-Aminocyclohexanecarboxylate Derivatives
Foreword: The Versatility of a Saturated Scaffold
In the landscape of medicinal chemistry, the this compound core represents a fascinating and functionally rich scaffold. Often utilized as a bioisosteric replacement for aromatic rings, the saturated cyclohexane moiety offers distinct advantages, including a three-dimensional geometry that can enhance binding affinity and selectivity, improved metabolic stability, and favorable physicochemical properties. This guide provides a comprehensive exploration of the synthesis, diverse biological activities, and structure-activity relationships (SAR) of derivatives built upon this versatile core. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge to illuminate the therapeutic potential of this chemical class and to provide a practical foundation for future discovery efforts.
Foundational Synthesis Strategies
The therapeutic potential of any chemical scaffold is directly tied to the accessibility of its derivatives. The synthesis of the this compound core and its subsequent modification are well-established, employing robust and scalable chemical reactions.
Synthesis of the Core Scaffold
The fundamental building block, this compound, exists as cis and trans isomers, which can be synthesized or separated to explore specific stereochemical impacts on biological activity. A common synthetic pathway begins with the reduction of a nitro group on an aromatic precursor, followed by hydrogenation of the aromatic ring. For example, 4-nitrophenylacetic acid can be hydrogenated in a two-step process to yield 4-aminocyclohexyl acetic acid, which is then esterified.[1] Another route starts from ethyl 4-oxocyclohexane-1-carboxylate, converting the ketone to an amine through reductive amination.[2]
Derivatization Pathways
The primary sites for chemical modification are the 4-amino group and the ethyl ester. The nucleophilic amino group is readily derivatized to form a wide array of functional groups, enabling extensive SAR studies.
-
Amide and Sulfonamide Formation: Acylation with various acid chlorides or anhydrides, or reaction with sulfonyl chlorides, yields stable amide and sulfonamide derivatives, respectively. This is a cornerstone of library synthesis for this class.
-
Reductive Amination: Reaction with aldehydes or ketones under reducing conditions (e.g., sodium triacetoxyborohydride) produces secondary or tertiary amines.
-
Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives.
-
Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., EDC, HOBt) to form amides, significantly expanding the chemical space.
The following workflow illustrates a general strategy for diversifying the core scaffold.
Caption: General synthetic and derivatization workflow.
Spectrum of Biological Activities
Derivatives of this compound have demonstrated a remarkable breadth of biological activities, positioning them as promising leads in multiple therapeutic areas.
Analgesic and CNS Activity
A significant body of early research identified potent analgesic properties in derivatives of 4-aminocyclohexane, particularly 4-amino-4-arylcyclohexanones.[3]
-
Mechanism & SAR: These compounds often act as narcotic antagonists. The analgesic activity is highly sensitive to the nature and position of substituents on the aryl ring. For instance, para-substituted methyl or bromo groups on the phenyl ring of 4-amino-4-phenylcyclohexanone derivatives resulted in compounds with approximately 50% the potency of morphine.[3] Further studies on m-hydroxyphenyl derivatives revealed that systematic variation of the N-substituent led to non-classical SAR, with the N,N-dimethylamino group conferring the most potent antagonist activity.[4] This highlights the critical role of both the aryl moiety and the substitution pattern on the amino nitrogen in tuning central nervous system activity.
Antimicrobial Activity
The scaffold has proven to be a fertile ground for the development of novel antimicrobial agents, with activity reported against a range of bacterial and fungal pathogens.[5][6]
-
Spectrum of Activity: Many derivatives show pronounced activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.[6] Some compounds, such as certain amidrazone derivatives, have also demonstrated inhibitory effects against Gram-negative bacteria like Yersinia enterocolitica.[7]
-
Structure-Activity Relationship: Lipophilicity is a key factor influencing antibacterial efficacy.[6] Studies have shown that incorporating small alkyl substituents (methyl, ethyl, allyl) can enhance antimicrobial activity.[6] In a series of amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, a 4-methylphenyl substituent was found to be beneficial for antitubercular and antibacterial activity, whereas a 4-nitrophenyl group was detrimental.[7]
Table 1: Representative Antimicrobial Activity of Cyclohexane Derivatives
| Compound Class | Organism | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| Amidrazone Derivative (2c) | Staphylococcus aureus | 128 | [7] |
| Amidrazone Derivative (2c) | Mycobacterium smegmatis | 128 | [7] |
| Amidrazone Derivative (2b) | Yersinia enterocolitica | 64 | [7] |
| Aminochalcone (3) | Staphylococcus aureus | 250-500 | [5] |
| Aminochalcone (3) | Candida albicans | 250-500 | [5] |
| Aminochalcone (14) | Escherichia coli | 62.5 |[5] |
Anticancer Activity
The antiproliferative properties of this compound derivatives have been evaluated against various cancer cell lines, revealing their potential as scaffolds for oncology drug discovery.
-
Mechanism of Action: While diverse, a common strategy involves the inhibition of key signaling proteins crucial for cancer cell growth and survival. For example, the design of tyrosine kinase inhibitors (TKIs) often incorporates scaffolds that can be appended to the aminocyclohexane core.[8][9] These inhibitors can target receptors like EGFR and VEGFR-2, which are critical for tumor angiogenesis and proliferation.[8]
-
In Vitro Efficacy: Novel aminochalcone derivatives have shown potent anticancer activity.[5] For example, 2'-, 3'-, and 4'-aminochalcones exhibited significant growth inhibition against the HT-29 human colon cancer cell line.[5]
Table 2: Anticancer Activity of Representative Aminochalcone Derivatives
| Compound | Cell Line | Activity (IC₅₀, µg/mL) | Reference |
|---|---|---|---|
| 2'-Aminochalcone (1) | HT-29 (Colon) | 1.43 | [5] |
| 3'-Aminochalcone (2) | HT-29 (Colon) | 1.98 | [5] |
| 4'-Aminochalcone (3) | HT-29 (Colon) | 1.74 | [5] |
| Amino-nitrochalcone (10) | LoVo (Colon) | 2.77 |[5] |
The following diagram illustrates a simplified signaling pathway often targeted in cancer therapy, for which aminocyclohexane derivatives could serve as a foundational scaffold for inhibitors.
Caption: Targeted cancer signaling pathways.
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and agents that can modulate the inflammatory response are of high therapeutic value. Derivatives of the cyclohexane scaffold have shown promising anti-inflammatory effects.[7]
-
Mechanism of Action: The anti-inflammatory properties often stem from the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7] This modulation is typically achieved by interfering with key inflammatory signaling cascades like the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathway.[10][11] Some derivatives may also act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a well-established target for anti-inflammatory drugs.[12]
-
In Vitro and In Vivo Efficacy: In studies using mitogen-stimulated peripheral blood mononuclear cells (PBMCs), certain amidrazone derivatives strongly inhibited the secretion of TNF-α by up to 81%.[7] In animal models, such as the carrageenan-induced paw edema model, novel amide derivatives of related structures have demonstrated potent in vivo anti-inflammatory activity comparable to standard drugs like dexketoprofen.[13]
Caption: Simplified TLR4/NF-κB inflammatory pathway.
Key Experimental Protocols
To ensure the practical applicability of this guide, the following section details standardized protocols for the synthesis and evaluation of this compound derivatives.
Protocol 1: General Synthesis of an N-Acyl Derivative
This protocol describes a representative procedure for creating an amide derivative at the 4-amino position.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution and stir for 10 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add the desired acid chloride (e.g., benzoyl chloride) (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-acyl derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).
-
Inoculum Preparation: Culture the microbial strain (e.g., S. aureus ATCC 29213) overnight in appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in broth to achieve a range of desired concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible microbial growth is observed. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Protocol 3: In Vitro Anticancer Assay (Sulforhodamine B - SRB Assay)
This protocol assesses the antiproliferative effect of a compound on cancer cell lines.[5]
-
Cell Seeding: Seed cancer cells (e.g., HT-29) into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (serially diluted from a DMSO stock) for a specified period (e.g., 72 hours).
-
Cell Fixation: After incubation, discard the medium and fix the adherent cells by gently adding cold 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4 °C.
-
Washing: Remove the TCA and wash the plates five times with deionized water. Allow the plates to air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Final Wash: Remove the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Signal Quantification: Add 10 mM Tris base solution to each well to solubilize the bound SRB dye. Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells. Determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.
Conclusion and Future Directions
The this compound scaffold is a proven platform for the discovery of biologically active compounds. Its derivatives have demonstrated a wide range of therapeutic potential, from analgesia and antimicrobial action to anticancer and anti-inflammatory effects. The synthetic tractability of the core allows for extensive and systematic modification, facilitating detailed structure-activity relationship studies that are crucial for optimizing potency and selectivity.
Future research in this area should focus on several key aspects:
-
Stereoselective Synthesis: A more profound exploration of the distinct biological profiles of cis and trans isomers.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for promising lead compounds to move beyond phenotypic screening.
-
ADMET Profiling: Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity properties to identify derivatives with favorable drug-like characteristics.
-
Novel Therapeutic Areas: Expanding the evaluation of compound libraries into other areas, such as neurodegenerative diseases, metabolic disorders, and antiviral applications.
By leveraging the unique three-dimensional structure and favorable chemical properties of this scaffold, the scientific community is well-positioned to develop the next generation of innovative therapeutics.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Available from: [Link]
-
Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424–430. Available from: [Link]
-
Wroblewska, A., et al. (2019). Synthesis and Biological Evaluation of Novel Aminochalcones as Potential Anticancer and Antimicrobial Agents. Molecules, 24(22), 4129. Available from: [Link]
-
Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341–346. Available from: [Link]
-
CABI Digital Library. cyclohexane and its functionally substituted derivatives. Available from: [Link]
-
JETIR. ANTIMICROBIAL PROPERTY AND INSILICO MOLECULAR DOCKING STUDIES OF BIOACTIVE COMPOUNDS FROM ALCANIVORAX XENOMUTANT MN103744. Available from: [Link]
-
PubMed. Probiotics: antistaphylococcal activity of 4-aminocyclohexanecarboxylic acid, aminobenzoic acid, and their derivatives and structure-activity relationships. Journal of Pharmaceutical Sciences, 66(6), 844-8. Available from: [Link]
-
American Elements. cis-Ethyl 4-aminocyclohexanecarboxylate hydrochloride | CAS 61367-17-7. Available from: [Link]
-
Organic Syntheses. ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Available from: [Link]
- Google Patents. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
-
McCarthy, F. O., & Gilchrist, T. L. (2024). Feature Reviews in Medicinal Chemistry. Pharmaceuticals, 17(6), 724. Available from: [Link]
-
Paprocka, R., et al. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 29(10), 2321. Available from: [Link]
-
Gugoasa, M., et al. (2023). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 28(4), 1851. Available from: [Link]
-
A review on medicinally important heterocyclic compounds. (2022). Beni-Suef University Journal of Basic and Applied Sciences, 11(1), 74. Available from: [Link]
-
Alasmari, S. M. N., et al. (2025). Exploring the Versatility of Azine Derivatives: A Comprehensive Review on Synthesis and Biological Applications. Mini-Reviews in Medicinal Chemistry. Available from: [Link]
-
Jovanović, M., et al. (2024). From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. Pharmaceuticals, 17(7), 834. Available from: [Link]
-
Ghofrani, S., et al. (2021). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. Frontiers in Immunology, 12, 606069. Available from: [Link]
-
Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111552. Available from: [Link]
-
Reen, F. J., et al. (2021). Design, Synthesis and Biochemical Evaluation of Novel Ethanoanthracenes and Related Compounds to Target Burkitt's Lymphoma. Molecules, 26(17), 5323. Available from: [Link]
-
Mini Review: Antimicrobial Agents Based on Natural Compounds: The Key to Solving the Current Crisis. (2024). Medical Laboratory Journal. Available from: [Link]
-
Chulkarat, N., et al. (2022). Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. Molecules, 27(19), 6202. Available from: [Link]
-
Efficacy of Phenyl Quinoline Phenol Derivatives as COX-2 Inhibitors; An Approach to Emergent the Small Molecules as the Anti-Inflammatory and Analgesic Therapeutics. (2017). Letters in Drug Design & Discovery, 14(4). Available from: [Link]
-
ChemBK. Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride. Available from: [Link]
-
Ghofrani, S., et al. (2021). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. Frontiers in Immunology, 12, 606069. Available from: [Link]
-
Liu, Y., et al. (2017). Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(8), 1793–1798. Available from: [Link]
Sources
- 1. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Aminochalcones as Potential Anticancer and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation [frontiersin.org]
- 11. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to Ethyl 4-Aminocyclohexanecarboxylate in Medicinal Chemistry
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of ethyl 4-aminocyclohexanecarboxylate as a pivotal scaffold in modern medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights into the strategic application of this compound in drug design and development.
Introduction: Beyond Flatland - The Value of Saturated Scaffolds
In an era of drug discovery often dominated by aromatic systems, the strategic incorporation of saturated carbocyclic scaffolds is a key differentiator in developing novel therapeutics with improved physicochemical properties and unique pharmacological profiles. This compound, with its 1,4-disubstituted cyclohexane core, offers a compelling three-dimensional alternative to planar aromatic rings. This guide will elucidate the synthesis, stereochemistry, and diverse applications of this versatile building block, providing a comprehensive resource for its effective utilization in medicinal chemistry programs.
Physicochemical Properties and Stereochemical Considerations
This compound exists as two diastereomers: cis and trans. The spatial arrangement of the amino and ethyl carboxylate substituents dictates the molecule's shape, polarity, and how it interacts with biological targets.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₂ | |
| Molecular Weight | 171.24 g/mol | |
| CAS Number (trans) | 1678-68-8 | |
| CAS Number (cis) | 3685-28-7 |
The stereochemistry of the cyclohexane ring is paramount to its function as a scaffold. The chair conformation is the most stable arrangement for a cyclohexane ring.[1] In 1,4-disubstituted cyclohexanes, the substituents can occupy either axial or equatorial positions.
-
Trans-isomer: The more stable conformation is the diequatorial form, where both the amino and ethyl carboxylate groups are in the equatorial position. This minimizes steric hindrance, specifically 1,3-diaxial interactions.[2][3]
-
Cis-isomer: This isomer exists as a rapid equilibrium between two chair conformations, where one substituent is always axial and the other is equatorial. The energy of both conformers is equal.[2][4]
The choice between the cis and trans isomer is a critical design element, as it determines the vectoral projection of the functional groups and, consequently, the molecule's ability to bind to a specific biological target.
Caption: General synthetic workflow for obtaining cis and trans isomers.
Protocol: Synthesis of trans-Ethyl 4-Aminocyclohexanecarboxylate Hydrochloride
A straightforward method for the preparation of the trans-isomer involves the esterification of trans-4-aminocyclohexanecarboxylic acid.
Materials:
-
trans-4-aminocyclohexanecarboxylic acid hydrochloride
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Toluene
Procedure:
-
Suspend trans-4-aminocyclohexanecarboxylic acid hydrochloride in ethanol.
-
Add concentrated hydrochloric acid and stir the mixture.
-
Heat the reaction mixture to 60°C and maintain for 12-16 hours.
-
After completion, remove the solvent under reduced pressure.
-
Perform azeotropic distillation with water, followed by ethanol, and finally toluene to remove residual water and obtain the product as a white solid.
Separation of cis and trans Isomers
The separation of the cis and trans diastereomers can be challenging. However, differences in their physical properties, such as polarity and crystallinity, can be exploited.
-
Fractional Crystallization: The hydrochloride salts of the cis and trans isomers may exhibit different solubilities, allowing for separation by fractional crystallization. For instance, in the synthesis of the related cariprazine intermediate, crystallization is used to isolate the desired trans isomer in high diastereomeric purity. [5]* Chromatography: Column chromatography on silica gel can be employed to separate the isomers, leveraging the likely difference in polarity between the diequatorial trans isomer and the axial/equatorial cis isomer. High-performance liquid chromatography (HPLC) methods have also been developed for the analytical and preparative separation of related 4-aminocyclohexylacetic acid derivatives. [6]
Applications in Medicinal Chemistry
The 1,4-disubstituted cyclohexane core of this compound provides a rigid and defined orientation of its functional groups, making it an excellent scaffold for presenting pharmacophoric elements to a biological target.
As a Saturated Bioisostere of para-Aminobenzoic Acid Derivatives
A key application of the this compound scaffold is as a saturated bioisostere for aromatic rings, particularly para-substituted benzene derivatives like ethyl 4-aminobenzoate (Benzocaine). [7]Replacing an aromatic ring with a saturated cyclohexane ring can offer several advantages:
-
Improved Physicochemical Properties: Increased sp³ character generally leads to improved solubility and metabolic stability.
-
Novel Intellectual Property: Moving from a flat aromatic core to a 3D saturated core can open up new intellectual property space.
-
Escape from Flatland: The defined three-dimensional geometry of the cyclohexane ring can lead to enhanced binding affinity and selectivity by accessing different regions of a binding pocket compared to a planar aromatic ring.
Caption: Bioisosteric relationship between aromatic and saturated scaffolds.
Case Studies
-
GPR119 Agonists for Type 2 Diabetes: The 1,4-disubstituted cyclohexane scaffold has been successfully employed in the design of potent G-protein coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes. The cyclohexane core serves to correctly orient the pharmacophoric groups for optimal receptor activation. [8]
-
Analgesics (Cebranopadol): The novel analgesic Cebranopadol features a spiro[cyclohexane-dihydropyrano[3,4-b]indol]-amine structure. The synthesis of this complex molecule relies on intermediates derived from 1,4-cyclohexanedione, which is readily accessible from 1,4-cyclohexanediol, a related precursor. This highlights the utility of the cyclohexane core in constructing complex, biologically active molecules. [9]
-
Antipsychotics (Cariprazine): The synthesis of the atypical antipsychotic cariprazine involves the key intermediate trans-4-aminocyclohexylacetic acid ethyl ester. [5]This underscores the importance of the stereochemically pure trans-1,4-disubstituted cyclohexane moiety in the development of central nervous system therapeutics.
Conclusion
This compound is a powerful and versatile scaffold in medicinal chemistry. Its well-defined stereochemistry and three-dimensional structure provide a distinct advantage over traditional flat aromatic systems. By offering opportunities to improve physicochemical properties, explore novel chemical space, and achieve high binding affinity and selectivity, this building block is a valuable tool for the modern drug hunter. A thorough understanding of its synthesis, conformational analysis, and strategic application is essential for unlocking its full potential in the development of next-generation therapeutics.
References
- Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. (n.d.). St. Paul's C. M. College.
- Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes. (2025). Journal of Medicinal Chemistry.
- Malik, M. A. (2025). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts.
- Conformations of Disubstituted Cyclohexanes. (n.d.). Fiveable.
- Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals.
- Conformational analysis of 1,4-disubstituted cyclohexanes. (1969). Canadian Journal of Chemistry, 47(3), 429-431.
- 4.8: Conformations of Disubstituted Cyclohexanes. (2022). Chemistry LibreTexts.
- Application Notes: The Role of 1,4-Cyclohexanediol in Modern Pharmaceutical Synthesis. (n.d.). Benchchem.
- Experimental characterization d
- Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. (2010).
- A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. (n.d.).
- Cyclopropyl effect causes substituents on cyclohexane to favour axial conform
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- Ethyl cis-4-aminocyclohexanecarboxyl
- Other 1-4-disubstituted cyclohexanes. (n.d.). Spectrum Chemical.
- 1,4-disubstituted cyclohexanes Definition. (n.d.). Fiveable.
- Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2024). PubMed Central.
- Separation and purification of cis and trans isomers. (1975).
- cis-Ethyl 4-aminocyclohexanecarboxylate hydrochloride. (n.d.). American Elements.
- cis-Ethyl 4-aminocyclohexanecarboxyl
- cis-4-Aminocyclohexanecarboxylic acid(3685-23-2) 1H NMR spectrum. (n.d.). ChemicalBook.
- High-performance liquid chromatographic method for the separation of isomers of cis- and trans-4-aminocyclohexylacetic acid and corresponding ethyl ester. (2025).
- Synthetic applications of Ethyl 4-oxocyclohexanecarboxyl
-
Ethyl 4-oxocyclohexanecarboxylate. (n.d.). PubChem. Retrieved from [Link]
- Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. (n.d.). WMU's ScholarWorks.
- 4-Aminobenzoic acid-ethyl ester. (n.d.). CymitQuimica.
- Ethyl 4-aminobenzo
- Ethyl 4-aminobenzo
Sources
- 1. Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation | Research | Chemistry World [chemistryworld.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Aminobenzoic acid-ethyl ester | CymitQuimica [cymitquimica.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Ethyl 4-Aminocyclohexanecarboxylate: A Versatile Scaffold for Innovations in Drug Discovery and Materials Science
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ethyl 4-aminocyclohexanecarboxylate is a bifunctional alicyclic molecule that has emerged as a cornerstone building block in modern organic synthesis. Characterized by a rigid cyclohexane scaffold substituted with a primary amine and an ethyl ester group, this compound offers a unique combination of stereochemical complexity and synthetic versatility. Its distinct cis and trans isomers provide a platform for creating precisely oriented three-dimensional molecular architectures. This guide delves into the core physicochemical properties of this compound and explores its profound research applications. We will traverse its critical role in medicinal chemistry as a precursor to conformationally restricted neurotransmitter analogues and other bioactive molecules, and its growing importance in materials science as a monomer for high-performance polymers. This document serves as a technical resource, providing field-proven insights, detailed experimental protocols, and a forward-looking perspective on the untapped potential of this remarkable chemical intermediate.
Introduction: The Structural and Strategic Value of this compound
At the intersection of structural rigidity and functional reactivity lies this compound. This compound is more than a simple chemical intermediate; it is a strategic tool for chemists and pharmacologists. The cyclohexane ring provides a non-aromatic, conformationally defined scaffold, a highly desirable feature in drug design for escaping the "flatland" of aromatic compounds and exploring new chemical space.
The molecule's value is amplified by its two key functional groups:
-
The Primary Amine (-NH₂): A versatile nucleophile and a key site for forming amide bonds, sulfonamides, and other critical linkages in bioactive molecules and polymers.
-
The Ethyl Ester (-COOEt): Can be readily hydrolyzed to a carboxylic acid, reduced to an alcohol, or engaged in amide coupling reactions, offering a secondary point for molecular elaboration.
The existence of stable cis and trans isomers, where the functional groups are either on the same or opposite faces of the ring, is of paramount importance. This stereochemical control allows researchers to fine-tune the spatial relationship between different parts of a larger molecule, directly impacting its interaction with biological targets like receptors and enzymes.
Figure 1: Chemical structures of trans and cis-ethyl 4-aminocyclohexanecarboxylate.
This guide will illuminate the primary applications of this scaffold, focusing on its utility in the synthesis of neurologically active agents and its role as a monomer in creating novel polymeric materials.
Core Physicochemical and Identification Data
For any laboratory application, a clear understanding of a compound's fundamental properties is essential. The following table summarizes key data for this compound and its common salt form.
| Property | Data | Reference(s) |
| Molecular Formula | C₉H₁₇NO₂ | [1][2] |
| Molecular Weight | 171.24 g/mol | [1][2] |
| IUPAC Name | ethyl 4-aminocyclohexane-1-carboxylate | [2] |
| Appearance | White crystalline powder or crystal (for hydrochloride salt) | [3] |
| CAS Numbers | trans-isomer: 1678-68-8[2][4]cis-isomer: 3685-28-7[2]trans-HCl salt: 2084-28-8[3][5]cis-HCl salt: 61367-17-7[6] | |
| Common Synonyms | (trans/cis)-4-Aminocyclohexanecarboxylic acid ethyl ester, (trans/cis-4-Carboethoxycyclohexyl)amine | [1] |
Applications in Drug Discovery and Medicinal Chemistry
The rigid, three-dimensional nature of the cyclohexane ring makes this compound an exemplary scaffold for developing conformationally restricted analogues of flexible endogenous ligands. This restriction can enhance binding affinity, improve selectivity for receptor subtypes, and optimize pharmacokinetic properties.
Figure 2: Overview of the primary research application pathways for the title compound.
Foundational Scaffold for GABA Analogues
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS).[7] Its analogues are a clinically significant class of drugs used to treat epilepsy, neuropathic pain, and anxiety disorders.[8] The therapeutic efficacy of GABA analogues often stems from their ability to modulate GABAergic neurotransmission.
The inherent flexibility of GABA allows it to adopt multiple conformations, leading to potential binding with various receptor subtypes and off-target effects. Introducing the cyclohexane ring from this compound creates a 'conformationally restricted' GABA analogue.[7] This rigidity limits the spatial arrangements the molecule can adopt, which can lead to:
-
Enhanced Selectivity: Preferential binding to a specific GABA receptor subtype (e.g., GABAₐ vs. GABAₑ).
-
Increased Potency: Locking the molecule into a bioactive conformation that fits the receptor's binding pocket more precisely.
Derivatives of 4-aminocyclohexanecarboxylic acid have been synthesized and studied for their activity at GABA receptors.[9] The ethyl ester serves as a convenient synthetic handle, often hydrolyzed to the parent carboxylic acid, which is isosteric with the carboxylate group of GABA.
Intermediate for Diverse Bioactive Molecules
Beyond GABA-related research, this compound is a key intermediate in the synthesis of a wide range of other pharmacologically active agents.
-
Adenosine Deaminase Inhibitors: The trans-isomer is explicitly used in the synthesis of trans-4-(6-substituted-9-purinyl)cyclohexylcarbinols, which have been investigated as potent inhibitors of adenosine deaminase, an enzyme implicated in immune function and neurotransmission.[10]
-
Anticonvulsants: Novel series of 1,1-disubstituted cyclohexanes based on this scaffold have been designed and evaluated for their anticonvulsant activities, with some compounds showing significant efficacy in preclinical models of seizures.[11] These studies highlight the value of the cyclohexane core in developing new CNS-active agents.
-
Antifibrinolytic Agents: While not a direct precursor, the closely related ethyl 4-oxocyclohexane-1-carboxylate is a starting material for a novel synthesis of Tranexamic acid (trans-4-aminomethylcyclohexane-1-carboxylic acid), a crucial drug used to control bleeding.[12][13] This underscores the synthetic utility of the 4-substituted cyclohexanecarboxylate framework in producing important pharmaceuticals.
Applications in Materials Science and Polymer Chemistry
The bifunctional nature of this compound makes it an attractive monomer for step-growth polymerization. The incorporation of its alicyclic structure into a polymer backbone can impart unique and desirable properties.
Monomer for High-Performance Polyamides
The amine and ester functionalities allow the molecule to participate in polymerization reactions. The primary amine can react with dicarboxylic acids or acyl chlorides to form polyamides. The rigid and bulky cyclohexane unit, when integrated into the polymer chain, can:
-
Increase Thermal Stability: By restricting chain mobility and rotation, the cyclohexane ring can raise the glass transition temperature (Tg) of the resulting polymer.
-
Enhance Mechanical Strength: The rigid structure contributes to a more robust and less flexible polymer matrix.
-
Modify Solubility: The non-polar alicyclic ring can alter the solubility profile of the polymer compared to fully aromatic or aliphatic counterparts.
Research into polymers derived from diamines like bis(4-aminophenyl) methane has shown that aromatic and alicyclic structures positively influence thermal resistance.[14]
Scaffold for Functional Materials
In materials science, a scaffold is a three-dimensional structure that can serve as a template or framework.[15][16] this compound can be used to create functional materials by leveraging its reactive amine group. This group provides a covalent attachment point for:
-
Grafting Polymers: Initiating "grafting-from" polymerizations or attaching pre-formed polymers ("grafting-to") to create brush-like structures on surfaces.
-
Immobilizing Catalysts: Serving as a linker to attach catalytic species to a solid support.
-
Building Blocks for Metal-Organic Frameworks (MOFs): After hydrolysis to the carboxylic acid, the resulting aminocarboxylic acid can serve as an organic linker in the synthesis of porous MOFs.
Key Experimental Protocols
To illustrate the practical utility of this compound, this section provides detailed, validated protocols for two common synthetic transformations.
Protocol 1: Amide Coupling to Synthesize a Dipeptide Mimic
This protocol demonstrates the use of the amine functionality in forming a peptide bond, a fundamental reaction in medicinal chemistry.
Objective: To synthesize Ethyl 4-((S)-2-(tert-butoxycarbonylamino)propanamido)cyclohexanecarboxylate.
Figure 3: Workflow for the synthesis of a dipeptide mimic via amide coupling.
Materials:
-
N-Boc-L-Alanine (1.0 eq)
-
Ethyl trans-4-aminocyclohexanecarboxylate hydrochloride (1.05 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Saturated aqueous NaHCO₃, Brine
Procedure:
-
Reagent Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-L-Alanine in anhydrous DMF.
-
Amine Deprotonation: Add ethyl trans-4-aminocyclohexanecarboxylate hydrochloride followed by DIPEA. Stir for 10 minutes at room temperature to ensure the free amine is generated.
-
Activation and Coupling: Add HATU to the solution. The mixture may turn slightly yellow.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Protocol 2: Base-Catalyzed Hydrolysis to the Amino Acid
This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid, a crucial step for preparing GABA analogues or linkers for materials science.
Objective: To synthesize trans-4-Aminocyclohexanecarboxylic acid.
Materials:
-
Ethyl trans-4-aminocyclohexanecarboxylate (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)
-
Tetrahydrofuran (THF) / Water solvent mixture (e.g., 3:1)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolution: Dissolve ethyl trans-4-aminocyclohexanecarboxylate in a mixture of THF and water in a round-bottom flask.
-
Saponification: Add solid LiOH or NaOH to the solution.
-
Reaction: Stir the mixture vigorously at room temperature (or gently heat to 40-50 °C to accelerate) for 2-6 hours. Monitor the disappearance of the starting material by TLC.
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to a pH of ~6-7 by the dropwise addition of 1 M HCl. The product will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water and then with a small amount of cold acetone or ether. Dry the solid under vacuum to obtain pure trans-4-aminocyclohexanecarboxylic acid.
Conclusion and Future Outlook
This compound stands out as a powerful and versatile building block with significant, proven applications across scientific disciplines. Its rigid alicyclic core and orthogonal functional groups provide a robust platform for creating molecules with precise three-dimensional architectures. In medicinal chemistry, it is a key precursor for developing conformationally constrained GABA analogues and other CNS-active agents, offering a pathway to improved potency and selectivity.[7][9][11] In materials science, its role as a monomer is enabling the synthesis of advanced polymers with enhanced thermal and mechanical properties.
The future applications of this scaffold are promising. Continued exploration in asymmetric synthesis will allow for the selective creation of enantiomerically pure derivatives, further refining their use in chiral drug development. Its application as a linker in targeted drug-delivery systems or as a foundational component in novel biocompatible materials for tissue engineering represents an exciting frontier. As chemists and material scientists continue to demand greater control over molecular shape and function, the strategic importance of scaffolds like this compound will only continue to grow.
References
-
ChemBK. Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride - Introduction. (2024-04-09). Available from: [Link]
-
PubChem. This compound | C9H17NO2 | CID 409963. Available from: [Link]
-
Der Pharma Chemica. A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Available from: [Link]
-
ResearchGate. A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Available from: [Link]
-
PubMed. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Available from: [Link]
-
ResearchGate. GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. Available from: [Link]
-
American Elements. cis-Ethyl 4-aminocyclohexanecarboxylate hydrochloride | CAS 61367-17-7. Available from: [Link]
-
PubMed. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Available from: [Link]
-
Wikipedia. GABA analogue. Available from: [Link]
-
Chemical Review and Letters. Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. Available from: [Link]
-
PubMed. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel 1,4-Diketopiperazines as GABA Agonist. Available from: [Link]
-
Journal of Applied Biology & Biotechnology. Techniques in scaffold fabrication process for tissue engineering applications: A review. (2022-04-10). Available from: [Link]
-
National Institutes of Health. Development of Scaffolds from Bio-Based Natural Materials for Tissue Regeneration Applications: A Review. Available from: [Link]
Sources
- 1. Ethyl trans-4-aminocyclohexanecarboxylate | CymitQuimica [cymitquimica.com]
- 2. This compound | C9H17NO2 | CID 409963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. americanelements.com [americanelements.com]
- 7. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GABA analogue - Wikipedia [en.wikipedia.org]
- 9. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TRANS-ETHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE | 2084-28-8 [chemicalbook.com]
- 11. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel 1,4-Diketopiperazines as GABA Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. researchgate.net [researchgate.net]
- 14. chemrevlett.com [chemrevlett.com]
- 15. jabonline.in [jabonline.in]
- 16. Development of Scaffolds from Bio-Based Natural Materials for Tissue Regeneration Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 4-aminocyclohexanecarboxylate stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of Ethyl 4-aminocyclohexanecarboxylate
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical stability, potential degradation pathways, and optimal storage conditions for this compound. By synthesizing chemical principles with practical, field-proven insights, this document serves as an essential resource for ensuring the integrity of this critical chemical intermediate.
Introduction
This compound, existing as both cis and trans isomers, is a pivotal bifunctional building block in medicinal chemistry and pharmaceutical development.[1] Its structure, incorporating a primary amine and an ethyl ester on a cyclohexane scaffold, offers versatile synthetic handles for constructing more complex molecules.[2][3] However, these same functional groups represent intrinsic chemical liabilities that can compromise the compound's purity and integrity over time if not handled and stored correctly. Understanding the kinetics and mechanisms of its potential degradation is not merely an academic exercise; it is a prerequisite for robust process development, reliable experimental outcomes, and the overall quality of the final active pharmaceutical ingredient (API). This guide elucidates the primary degradation pathways and provides a framework for establishing self-validating storage and handling protocols.
Section 1: Core Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential before exploring its stability. These properties influence its solubility, reactivity, and appropriate handling procedures. The compound is most commonly supplied as a free base or as a hydrochloride salt to improve handling and stability.
| Property | Data | Reference |
| Molecular Formula | C₉H₁₇NO₂ | [4] |
| Molecular Weight | 171.24 g/mol | [4] |
| CAS Number (Isomer Mix) | 57073-12-6 | Varies by isomer |
| CAS Number (trans) | 1678-68-8 | [5] |
| CAS Number (cis) | 3685-28-7 | [6] |
| CAS Number (trans-HCl) | 2084-28-8 | [7] |
| CAS Number (cis-HCl) | 61367-17-7 | [8] |
| Appearance | White crystalline powder or crystal | [7] |
| Solubility | Soluble in water (as HCl salt), ethanol, and chloroform | [7] |
Section 2: Intrinsic Chemical Liabilities and Degradation Pathways
The stability of this compound is dictated by its two primary functional groups: the primary aliphatic amine and the ethyl ester. Each is susceptible to specific degradation mechanisms that must be mitigated.
The Amine Moiety: Susceptibility to Oxidation
The primary amino group is a nucleophilic and reducing center, making it susceptible to oxidation, especially in its free base form.[9] The oxidation of amines can proceed through various pathways, leading to a range of impurities that can be difficult to separate and may possess unwanted reactivity or toxicity.[10][11]
Key oxidative degradation routes include:
-
Formation of Imines and Nitriles: Milder oxidation can remove hydrogen atoms to form imines.[10]
-
Formation of N-oxides: Tertiary amines are readily oxidized to N-oxides, and while this compound is a primary amine, oxidative processes can sometimes lead to related nitrogen-oxygen bonded species.[12]
-
Reaction with Air and Light: Molecular oxygen, particularly in the presence of light or trace metal catalysts, can initiate auto-oxidation. The process often involves radical mechanisms.[13]
Caption: Potential oxidative degradation products of the primary amine.
To mitigate oxidation, it is crucial to store the compound, particularly the free base form, under an inert atmosphere (e.g., nitrogen or argon) and to protect it from light.
The Ester Linkage: Hydrolytic Instability
The ethyl ester group is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid and ethanol.[14] This reaction can be catalyzed by either acid or base, with significantly different characteristics.[15]
-
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium reaction.[15] The presence of water and an acid catalyst (e.g., trace HCl if the compound is the hydrochloride salt and exposed to moisture) will drive the reaction toward the formation of 4-aminocyclohexanecarboxylic acid and ethanol.[16] To limit this, exposure to moisture must be strictly controlled.
-
Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack by the alcohol.[14][17] This makes the ester particularly vulnerable to degradation if exposed to basic conditions.
Caption: Acid- and base-catalyzed hydrolysis pathways for the ester.
Section 3: Recommended Storage and Handling Conditions
Based on the intrinsic chemical liabilities, a multi-faceted approach to storage is required to ensure long-term stability. The following conditions are derived from supplier safety data sheets and an understanding of the degradation mechanisms.[6][7][18][19]
| Parameter | Recommended Condition | Rationale (Causality) |
| Temperature | 2-8°C or Room Temperature (as specified) | Lower temperatures (refrigeration) slow the rate of all potential degradation reactions (hydrolysis, oxidation). Some suppliers permit room temperature storage, implying reasonable stability over shorter terms.[6][7][20] |
| Atmosphere | Store under an inert gas (Nitrogen or Argon) | Prevents oxidation of the primary amine group by atmospheric oxygen.[10][12] This is the most critical factor for preserving the purity of the free base. |
| Moisture | Tightly sealed container in a dry, well-ventilated place. | Minimizes both acid- and base-catalyzed hydrolysis of the ester group.[15][18] Use of a desiccator for long-term storage is advisable. |
| Light | Protect from light (use amber vials or store in the dark) | Photons can provide the activation energy to initiate and catalyze oxidative degradation pathways.[21] |
| pH | Avoid contact with strong acids and strong bases | Prevents accelerated hydrolysis of the ester. Strong bases will cause irreversible saponification.[7][14] |
| Incompatibilities | Strong oxidizing agents | Avoids rapid and potentially hazardous oxidation of the amine functionality.[7][19] |
Section 4: Protocol for Stability Assessment - A Self-Validating System
To ensure trustworthiness and build a robust data package for drug development, a forced degradation (or stress testing) study is essential.[22] This protocol is designed to intentionally degrade the sample to identify potential degradation products, develop stability-indicating analytical methods, and understand the compound's vulnerabilities.[9][21]
Experimental Workflow
The workflow involves subjecting the compound to multiple stress conditions in parallel and analyzing the outcomes using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).
Caption: General experimental workflow for a forced degradation study.
Step-by-Step Methodology
Objective: To achieve 5-20% degradation of the parent compound to facilitate the detection and characterization of impurities.
-
Preparation of Stock Solution:
-
Accurately prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
-
Application of Stress Conditions: [9][21]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at timed intervals (e.g., 1, 4, 8, and 12 hours, as this reaction is often faster). Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Withdraw aliquots at 2, 6, 12, and 24 hours.
-
Photostability: Expose a thin layer of the solid compound and a separate aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Maintain a control sample wrapped in aluminum foil.
-
Thermal Degradation: Store the solid compound in an oven at 80°C. Sample at 1, 3, and 7 days. Dissolve in the mobile phase for analysis.
-
-
Analytical Monitoring:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (e.g., a C18 column with a gradient mobile phase of acetonitrile and a buffered aqueous phase, with UV detection).
-
The method is considered "stability-indicating" if it can resolve all the degradation product peaks from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is essential.
-
Section 5: Summary and Best Practices
The long-term stability of this compound is contingent upon the rigorous control of its environment. The primary vulnerabilities are the oxidation of the amine and the hydrolysis of the ester.
-
For Researchers: Always procure this reagent from a reputable supplier and adhere strictly to their storage recommendations. When using the free base, handle it under an inert atmosphere whenever possible.
-
For Process Chemists: Be aware that pH excursions during workup or reaction conditions can lead to hydrolysis. The presence of oxidizing agents, even in catalytic amounts, can generate impurities.
-
For Drug Development Professionals: A comprehensive forced degradation study is not optional. It is a foundational requirement for developing a stable formulation and a robust analytical control strategy, forming a key part of any regulatory submission.[22]
By understanding the underlying chemical principles and implementing these practical, self-validating protocols, professionals can ensure the integrity of this compound throughout its lifecycle.
References
- Science of Synthesis :: Houben-Weyl Methods of Molecular Transformations :: Category 5. [URL: https://thieme-connect.com/products/ejournals/abstract/10.1055/sos-SD-211-00693]
- Britannica. (2025, December 5). Amine - Reactions, Synthesis, Properties. [URL: https://www.britannica.com/science/amine/Reactions-of-amines]
- Mattevi, A. (n.d.). Oxidation of Amines by Flavoproteins - PMC. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2758019/]
- Henbest, H. B. (1961). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. Defense Technical Information Center. [URL: https://apps.dtic.
- Ghorai, P. (n.d.). Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality. Organic Chemistry Frontiers (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo00645a]
- CP Lab Safety. (n.d.). ethyl 4-aminocyclohexane-1-carboxylate hydrochloride, min 97%, 1 gram. [URL: https://www.cplabsafety.
- ChemBK. (2024, April 9). Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride. [URL: https://www.chembk.
- Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. [URL: https://www.organic-chemistry.org/protectivegroups/deprotection/o-esters.htm]
- ChemicalBook. (2025, June 28). cis-Ethyl 4-aMinocyclohexanecarboxylate - Safety Data Sheet. [URL: https://www.chemicalbook.com/ShowMSDS.aspx?casno=3685-28-7]
- Spectrum Chemical. (2018, July 6). TCI AMERICA - Safety Data Sheet. [URL: https://www.spectrumchemical.com/MSDS/TCI-C2237.pdf]
- ChemScene. (n.d.). cis-Ethyl 4-aminocyclohexanecarboxylate | CAS 3685-28-7. [URL: https://www.chemscene.
- Smith, H. A., & Steele, J. H. (1942). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. Journal of the American Chemical Society, 64(6), 1479–1480. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01258a065]
- MaChemGuy. (2015, December 16). Esters 6. Alkaline hydrolysis of esters (inc. saponification) [Video]. YouTube. [URL: https://www.youtube.
- Clark, J. (n.d.). hydrolysis of esters. Chemguide. [URL: https://www.chemguide.co.uk/organicprops/esters/hydrolysis.html]
- American Elements. (n.d.). cis-Ethyl 4-aminocyclohexanecarboxylate hydrochloride | CAS 61367-17-7. [URL: https://www.americanelements.
- LibreTexts. (n.d.). 15.9 Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry. [URL: https://chem.libretexts.org/Bookshelves/Introductory_Chemistry/The_Basics_of_General_Organic_and_Biological_Chemistry_(Ball_et_al.)
- BenchChem. (2025). Technical Support Center: Overcoming Stability Challenges of 4-Aminocyclohexanol. [URL: https://www.benchchem.com/technical-support/stability-4-aminocyclohexanol]
- Santa Cruz Biotechnology. (2026, January 1). Ethyl trans-4-Aminocyclohexanecarboxylate | CAS 1678-68-8. [URL: https://www.scbt.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/409963]
- BenchChem. (n.d.). Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8. [URL: https://www.benchchem.com/product/bchm100707548]
- Fisher Scientific. (2021, December 25). SAFETY DATA SHEET. [URL: https://www.fishersci.com/sds/06951.pdf]
- CymitQuimica. (n.d.). Ethyl trans-4-aminocyclohexanecarboxylate. [URL: https://cymitquimica.
- Chemicalbook. (2025, July 4). TRANS-ETHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE | 2084-28-8. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62708094.htm]
- Eurofins EnvironeX. (n.d.). Stability Studies. [URL: https://www.eurofins.ca/environex/en/agrosciences-services/cannabis-testing/stability-studies/]
- European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/guideline-stability-testing-stability-testing-existing-active-substances-and-related-finished-products-revision-2_en.pdf]
- Kumar, V. (2022, February 16). Stability Testing and its Role in Drug Development Process. Research and Reviews: Journal of Pharmaceutical Analysis. [URL: https://www.rroij.com/open-access/stability-testing-and-its-role-in-drug-development-process.php?aid=93311]
- Banwell, M. G., et al. (2022). Synthesis and Ring-Closing Reactions of Aminocyclohexane Derivatives Bearing Unsaturated Side Chains at C2. Open Research. [URL: https://openresearch-repository.anu.edu.au/handle/1885/274091]
- Reddy, K. S., et al. (2015). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. ResearchGate. [URL: https://www.researchgate.
- Kung, J. W., et al. (2014). The newly identified cyclohexane carboxylic acid degradation pathway in Geobacter metallireducens. ResearchGate. [URL: https://www.researchgate.
Sources
- 1. TRANS-ETHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE | 2084-28-8 [chemicalbook.com]
- 2. Ethyl trans-4-aminocyclohexanecarboxylate | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C9H17NO2 | CID 409963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. chemscene.com [chemscene.com]
- 7. chembk.com [chembk.com]
- 8. americanelements.com [americanelements.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 11. Oxidation of Amines by Flavoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. m.youtube.com [m.youtube.com]
- 18. cis-Ethyl 4-aMinocyclohexanecarboxylate - Safety Data Sheet [chemicalbook.com]
- 19. spectrumchemical.com [spectrumchemical.com]
- 20. calpaclab.com [calpaclab.com]
- 21. ema.europa.eu [ema.europa.eu]
- 22. rroij.com [rroij.com]
Safety and handling precautions for ethyl 4-aminocyclohexanecarboxylate
An In-depth Technical Guide for the Safe Handling and Use of Ethyl 4-Aminocyclohexanecarboxylate
This guide provides comprehensive safety and handling protocols for this compound, designed for researchers, scientists, and professionals in drug development. The information herein is synthesized from established safety data sheets and chemical databases to ensure a trustworthy and authoritative resource. The core principle of this guide is to foster a proactive safety culture by understanding the causality behind each procedural recommendation.
Section 1: Chemical and Physical Identity
This compound is a cyclohexane derivative used as a building block in the synthesis of more complex molecules, particularly in pharmaceutical research.[1][2] It exists as cis and trans isomers, and is often supplied as a hydrochloride salt to improve stability and solubility.[3][4] Understanding its physical state is paramount for anticipating exposure routes; as a crystalline solid, inhalation of dust and direct skin contact are primary concerns.[5]
Table 1: Physicochemical Properties
| Property | Data | Source(s) |
| Molecular Formula | C₉H₁₇NO₂ | [6][7] |
| Molecular Weight | 171.24 g/mol | [6][7] |
| Appearance | White crystalline powder or crystal | [5] |
| Common CAS Numbers | 3685-28-7 (cis), 1678-68-8 (trans), 90950-09-7 (unspecified), 2084-28-8 (trans-HCl), 61367-17-7 (cis-HCl) | [1][3][7][8][9][10] |
| Solubility | Soluble in water (hydrochloride salt) | [5] |
| Storage Temperature | Room temperature, sealed in a dry place | [5][6] |
Section 2: Hazard Identification and Risk Assessment
While comprehensive toxicological data for this compound is not fully available in public records, a precautionary approach is mandatory.[11] The compound is known to have some toxicity, and like many amine-containing organic molecules, it should be handled as a potential irritant and sensitizer until proven otherwise.[5] The primary risks stem from its physical form (dust) and chemical reactivity.
Table 2: Summary of Potential Hazards
| Hazard Type | Description | Precautionary Rationale | Source(s) |
| Skin Contact | May cause skin irritation. | Avoid direct contact to prevent local irritation and potential absorption. | [5][11] |
| Eye Contact | May cause serious eye irritation. | Dust particles can cause mechanical irritation and chemical damage to the eyes. | [11][12][13] |
| Inhalation | Inhalation of dust may irritate the respiratory system. | Fine powders can be easily aerosolized and inhaled, leading to respiratory tract irritation. | [5][11] |
| Ingestion | May be harmful if swallowed. | Accidental ingestion could lead to systemic effects. | [14] |
| Chemical Incompatibility | Reacts with strong oxidizing agents and strong acids. | Such reactions can be exothermic or produce hazardous byproducts. Mixing should be avoided. | [5][11][15] |
Given the limited specific data, all handling procedures must be based on the principle of minimizing exposure through all potential routes.
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach combining engineering controls and appropriate PPE is essential for safely handling this compound. The goal is to create a self-validating system where each layer of protection backs up the others.
Engineering Controls:
-
Fume Hood/Ventilation: Always handle the solid compound inside a certified chemical fume hood or a ventilated enclosure to control the dispersion of dust.[13][15] This is the primary line of defense against respiratory exposure.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[11][15]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves, such as nitrile (Solvex, neoprene, or butyl are also acceptable).[5][13][14] Gloves should be inspected before use and disposed of properly after handling or if contamination is suspected.[13]
-
Eye and Face Protection: Use chemical safety goggles that conform to NIOSH (US) or EN 166 (EU) standards.[13][15] If there is a significant risk of splashing or dust generation, a face shield should be worn in addition to goggles.[15]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a high risk of dust generation, an impervious gown and additional protective clothing may be necessary.[13][15]
-
Respiratory Protection: If engineering controls are insufficient or during a large spill clean-up, a NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used.[13][15] Respirator use requires prior training and fit-testing.[16]
Section 4: Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is critical to maintaining the integrity of the compound and ensuring personnel safety.
Handling:
-
Preparation: Before handling, review the Safety Data Sheet (SDS) and ensure all necessary PPE and emergency equipment are available.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or other contained ventilation device to minimize dust release.
-
Avoidance of Contamination: Use dedicated spatulas and glassware. Avoid actions that can generate dust, such as scraping vigorously.
-
Hygiene: Wash hands and face thoroughly with soap and water after handling is complete and before leaving the laboratory.[12][15]
Storage:
-
Container: Store in a tightly closed, properly labeled container to prevent contamination and moisture uptake.[9][15]
-
Location: Keep the container in a dry, cool, and well-ventilated area.[5][9][15]
-
Incompatibilities: Segregate from strong oxidizing agents and strong acids to prevent hazardous chemical reactions.[5][11][15]
Section 5: Emergency Procedures
Rapid and correct response to an exposure or spill is crucial. All personnel must be trained on these procedures.
First Aid Measures
Table 3: First Aid Protocols for this compound Exposure
| Exposure Route | Protocol | Source(s) |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek prompt medical attention. | [9][17] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water. If irritation develops or persists, seek medical attention. | [9][17] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete rinsing. Seek immediate medical attention. | [9][17] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [9][14] |
Spill & Leak Containment
Minor spills of this compound (<4 L or a manageable amount of solid) can be handled by trained laboratory personnel, provided the material is not highly toxic and there is no immediate fire hazard.[18]
Step-by-Step Spill Cleanup Protocol:
-
Alert & Evacuate: Immediately alert others in the area. Restrict access to the spill zone.[16][19]
-
Assess & Ventilate: If safe to do so, increase ventilation in the area (e.g., open fume hood sash).
-
Don PPE: Put on appropriate PPE, including gloves, safety goggles, a lab coat, and if necessary, a respirator.[19]
-
Contain Spill: For a solid spill, carefully cover it with a damp paper towel to prevent dust from becoming airborne. For liquids, surround the spill with an inert absorbent material like sand, vermiculite, or a commercial absorbent, starting from the outside and working inward.[16][18][19]
-
Collect Material: Carefully scoop the absorbed or contained material into a suitable, sealable container for hazardous waste. Avoid creating dust.[13][15]
-
Decontaminate Area: Clean the spill area thoroughly with soap and water.[19] For sensitive equipment, use an appropriate solvent.
-
Dispose of Waste: Label the container as hazardous waste ("Spill debris containing this compound") and dispose of it according to institutional and local regulations.[16][19] All contaminated cleaning materials and PPE must also be disposed of as hazardous waste.[19]
-
Report: Document the spill and cleanup procedure by filing an incident report with the Environmental Health & Safety (EHS) office.[19]
Spill Response Workflow Diagram
Caption: Workflow for a minor chemical spill response.
Section 6: Waste Disposal
All waste containing this compound, including unused product, contaminated spill debris, and disposable PPE, must be treated as hazardous chemical waste.[5][15]
-
Containers: Use clearly labeled, sealed, and chemically compatible containers for waste collection.
-
Regulations: Disposal must be carried out in strict accordance with all federal, state, and local environmental regulations.[15] Do not discharge into drains or the environment.[13][15] Consult your institution's EHS department for specific disposal procedures.
References
-
CP Lab Safety. ethyl 4-aminocyclohexane-1-carboxylate hydrochloride, min 97%, 1 gram.[Link]
-
ChemBK. (2024-04-09). Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride.[Link]
-
American Elements. cis-Ethyl 4-aminocyclohexanecarboxylate hydrochloride | CAS 61367-17-7.[Link]
-
Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards.[Link]
-
Hisco. Safety Data Sheet Section 4 FIRST AID MEASURES.[Link]
-
PubChem. this compound | C9H17NO2 | CID 409963.[Link]
-
Fisher Scientific. (2025-05-01). SAFETY DATA SHEET: Ethyl 4-aminobenzoate.[Link]
-
Environmental Health & Safety Office (EHSO). (2025-01-14). Spill Control/Emergency Response - EHSO Manual 2025-2026.[Link]
-
PubChem. Ethyl 4-(aminomethyl)cyclohexane-1-carboxylate | C10H19NO2 | CID 11535692.[Link]
-
Texas Tech University Environmental Health & Safety. DOES YOUR SPILL REQUIRE EHS RESPONSE?[Link]
-
YouTube. (2018-02-23). Hazardous Drug Spill Training Video.[Link]
-
Princeton University Environmental Health and Safety. Chemical Spill Procedures.[Link]
-
ASHP Publications. PERSONAL PROTECTIVE EQUIPMENT.[Link]
Sources
- 1. TRANS-ETHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE | 2084-28-8 [chemicalbook.com]
- 2. Ethyl trans-4-aminocyclohexanecarboxylate | CymitQuimica [cymitquimica.com]
- 3. This compound | C9H17NO2 | CID 409963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. chembk.com [chembk.com]
- 6. chemscene.com [chemscene.com]
- 7. scbt.com [scbt.com]
- 8. calpaclab.com [calpaclab.com]
- 9. cis-Ethyl 4-aMinocyclohexanecarboxylate - Safety Data Sheet [chemicalbook.com]
- 10. americanelements.com [americanelements.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. cdnisotopes.com [cdnisotopes.com]
- 14. media.hiscoinc.com [media.hiscoinc.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 18. jk-sci.com [jk-sci.com]
- 19. depts.ttu.edu [depts.ttu.edu]
The Genesis of a Scaffold: A Technical History and Synthesis of Ethyl 4-Aminocyclohexanecarboxylate
An In-depth Technical Guide for Researchers
Foreword
In the landscape of modern medicinal chemistry, the cyclohexane ring serves as a fundamental and versatile scaffold. Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, a critical factor in designing molecules that interact with complex biological targets. Among the myriad of substituted cyclohexanes, ethyl 4-aminocyclohexanecarboxylate stands out as a pivotal building block. Its cis and trans isomers provide distinct conformational templates that have been instrumental in the development of numerous therapeutic agents. This guide provides a comprehensive exploration of the discovery, historical synthesis, and modern applications of this important intermediate, tailored for researchers and drug development professionals. We will delve into the causality behind synthetic choices, detail validated protocols, and explore the molecule's role in shaping the field of pharmacophore design.
Historical Context: From Aromatic Precursor to Alicyclic Core
The story of this compound is intrinsically linked to its aromatic precursor, p-aminobenzoic acid (PABA), and its nitro analog. The foundational chemistry enabling the existence of this alicyclic compound is the catalytic hydrogenation of the benzene ring, a process that gained prominence in the early 20th century.
The initial challenge was not the synthesis of the ester itself—Fischer esterification being a long-established method—but the reduction of the stable aromatic ring without destroying the other functional groups. Early methods for producing the parent acid, 4-aminocyclohexanecarboxylic acid, involved the hydrogenation of p-aminobenzoic acid. For instance, procedures using platinum oxide as a catalyst were developed to absorb the theoretical amount of hydrogen, successfully converting the aromatic acid into a mixture of the cis and trans alicyclic isomers.[1]
This reduction yields a mixture of stereoisomers because hydrogen can add to the plane of the aromatic ring from either face. The ratio of these isomers is highly dependent on the catalyst, solvent, and reaction conditions. The subsequent esterification with ethanol, typically under acidic conditions, then yields the corresponding ethyl esters.[2] This two-step process—hydrogenation followed by esterification—remains a cornerstone of its synthesis today.
Strategic Synthesis: Pathways and Methodologies
The synthesis of this compound is primarily achieved through the catalytic hydrogenation of an aromatic precursor. The choice of starting material dictates the overall synthetic strategy.
Primary Synthesis Route: Hydrogenation of p-Aminobenzoic Acid (PABA)
This is the most direct and widely cited method for creating the core 4-aminocyclohexanecarboxylic acid structure, which is then esterified.
Causality of Experimental Design: The key transformation is the saturation of the benzene ring. This requires a robust catalyst capable of activating molecular hydrogen and facilitating its addition to the aromatic system under conditions that do not degrade the amino or carboxylic acid functionalities. Noble metal catalysts are preferred for their high activity and selectivity. Ruthenium on carbon (Ru/C) is particularly effective for this transformation, often performed in an alkaline aqueous solution to ensure the solubility of the starting material.[3][4] The use of high pressure and temperature accelerates the reaction rate.
Experimental Protocol: Synthesis of 4-Aminocyclohexanecarboxylic Acid Isomer Mixture [3][4]
-
Reactor Charging: To a high-pressure autoclave, add p-aminobenzoic acid (1.0 eq.), 5% Ruthenium on Carbon (Ru/C) catalyst (typically 25% w/w relative to the starting material), and a 10% aqueous solution of sodium hydroxide (NaOH).
-
Hydrogenation: Seal the autoclave and purge with nitrogen gas before introducing hydrogen. Pressurize the vessel to 15 bar with hydrogen gas.
-
Reaction Conditions: Heat the mixture to 100°C while stirring vigorously. Maintain these conditions for approximately 20 hours.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.
-
Work-up: After cooling and venting the reactor, the catalyst is removed by filtration. The aqueous filtrate is then acidified to precipitate the product, which is collected by filtration. This process yields a mixture of cis and trans 4-aminocyclohexanecarboxylic acid.
Following the synthesis of the acid, standard Fischer esterification is employed to produce the ethyl ester.
Experimental Protocol: Esterification to this compound
-
Reaction Setup: Suspend the mixture of 4-aminocyclohexanecarboxylic acid isomers in absolute ethanol.
-
Acid Catalysis: Cool the mixture in an ice bath and slowly bubble hydrogen chloride (HCl) gas through it, or add a stoichiometric amount of a strong acid like sulfuric acid. The acid acts as a catalyst and also forms the hydrochloride salt of the amine, which can improve solubility and prevent side reactions.[5]
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until ester formation is complete (monitored by TLC or LC-MS).
-
Isolation: Remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of the this compound isomer mixture. The free base can be obtained by neutralization with a suitable base and subsequent extraction.
Data Summary: Hydrogenation Parameters
| Parameter | Condition | Rationale |
| Starting Material | p-Aminobenzoic Acid | Readily available and provides the required C, N, and O framework. |
| Catalyst | 5% Ru/C or Platinum Oxide | High activity for aromatic ring hydrogenation.[1][3] |
| Pressure | ~15 bar H₂ (can be higher) | Increased hydrogen concentration accelerates the reaction.[4] |
| Temperature | ~100°C | Provides sufficient activation energy for the reaction.[4] |
| Solvent | 10% NaOH (aq) | Solubilizes the acidic starting material.[3][4] |
| Typical Yield | 60-85% | Good to excellent yields are achievable.[1] |
| Product | Mixture of cis and trans isomers | Hydrogen addition can occur from either face of the aromatic ring. |
Logical Workflow: PABA to this compound
Caption: Primary synthesis route via hydrogenation and esterification.
Alternative Route: From Ethyl 4-Nitrobenzoate
An alternative strategy begins with the ester already in place, using ethyl 4-nitrobenzoate as the starting material. This approach modifies the order of reduction steps.
-
Reduction of the Nitro Group: The nitro group is first reduced to an amine. This is a very common and high-yielding reaction, often accomplished with reagents like tin and hydrochloric acid, or more cleanly by catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) or platinum oxide, which proceeds rapidly.[6][7][8] This step yields ethyl 4-aminobenzoate (Benzocaine).
-
Hydrogenation of the Aromatic Ring: The resulting ethyl 4-aminobenzoate is then subjected to a more forceful catalytic hydrogenation (similar to the PABA route) to saturate the aromatic ring, yielding the final product as a mixture of isomers.
Causality of This Approach: This route can be advantageous if ethyl 4-nitrobenzoate is a more readily available or cost-effective starting material. It separates the two reduction steps—nitro reduction and ring hydrogenation—which require different catalytic systems and conditions for optimal efficiency.
Logical Workflow: Ethyl 4-Nitrobenzoate Pathway
Caption: Alternative synthesis starting from the nitro-ester precursor.
The Stereochemical Imperative: Isomer Separation
For applications in drug development, the geometric isomers (cis and trans) of this compound are often required in pure form, as their distinct three-dimensional shapes lead to different pharmacological profiles. The trans isomer, with the amino and ester groups in equatorial positions, is generally the thermodynamically more stable and often the desired isomer.
-
Fractional Recrystallization: The most common method for separating the isomers involves the fractional crystallization of the parent 4-aminocyclohexanecarboxylic acids or their salts from a suitable solvent system.[9] The isomers often exhibit different solubilities, allowing for their separation.
-
Isomerization: It is possible to convert the cis isomer to the more stable trans isomer. This is typically achieved by treating the cis-acid or its reactive derivative (like the ethyl ester) with a strong base, such as sodium hydroxide or a potassium alkoxide, at elevated temperatures.[10] This process establishes an equilibrium that favors the formation of the thermodynamically preferred trans product.
Applications in Medicinal Chemistry and Drug Development
The true value of this compound lies in its utility as a rigid scaffold for presenting pharmacophoric features in a defined spatial arrangement.
-
Peptide Mimetics: The conformationally constrained nature of the cyclohexane ring makes it an excellent surrogate for peptide bonds. For instance, trans-4-aminocyclohexanecarboxylic acid has been used as a replacement for Gly-Gly dipeptide units in analogues of Dynorphin A, a peptide with opioid activity.[9] This substitution helps to lock the molecule into a specific conformation and can improve metabolic stability.
-
Enzyme Inhibitors: The molecule is a key intermediate in the synthesis of various enzyme inhibitors. For example, the trans isomer is used to synthesize potent inhibitors of adenosine deaminase.[11]
-
Therapeutic Agent Scaffolds: The 4-aminocyclohexanecarboxylate framework is a core component of several modern therapeutic agents. It is a crucial building block for Janus Kinase (JAK) inhibitors, a class of drugs used to treat inflammatory diseases.[4] Its structure is also related to other important cyclohexane-based drugs like Tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), an antifibrinolytic agent.[12] The development of Diacylglycerol acyltransferase 1 (DGAT1) inhibitors for treating obesity has also utilized the cyclohexanecarboxylic acid head group.[13]
Conclusion
From its conceptual origins in the hydrogenation of simple aromatic acids to its current role as a sophisticated building block in targeted therapies, the journey of this compound mirrors the evolution of organic and medicinal chemistry. The synthesis, while rooted in classic reactions, requires careful control of conditions to manage stereochemistry—a critical factor for biological activity. Understanding the history, synthetic pathways, and strategic applications of this versatile intermediate provides researchers with a powerful tool for the rational design of the next generation of pharmaceuticals.
References
-
Banik, B. K., Banik, I., & Becker, F. F. (2005). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses, 81, 188. Available at: [Link]
-
Quora. (2016). How to get ethyl 4-aminobenzoate from 4-amniobenzoic acid. Retrieved January 3, 2026, from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-aminocyclohexanecarboxylic acid. Retrieved January 3, 2026, from [Link]
- Google Patents. (n.d.). Cyclohexane carboxylic acid derivatives.
-
ResearchGate. (n.d.). Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. Retrieved January 3, 2026, from [Link]
-
Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Retrieved January 3, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
-
Quora. (2016). What is the reaction of ethyl-4-aminobenzoate and hydrochloric acid?. Retrieved January 3, 2026, from [Link]
- Google Patents. (n.d.). Method for preparing 4-aminobenzoic acid by catalytic hydrogenation.
-
Adams, R., & Cohen, F. L. (1928). ETHYL p-AMINOBENZOATE. Organic Syntheses, 8, 66. Available at: [Link]
- Google Patents. (n.d.). PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
-
PubMed. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. Retrieved January 3, 2026, from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. quora.com [quora.com]
- 3. cis-4-Aminocyclohexanecarboxylic acid | 3685-23-2 [chemicalbook.com]
- 4. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 5. quora.com [quora.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 11. TRANS-ETHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE | 2084-28-8 [chemicalbook.com]
- 12. US4348410A - Cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]
- 13. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Incorporation of Ethyl 4-Aminocyclohexanecarboxylate for the Synthesis of Conformationally Constrained Peptides
Introduction: Engineering Peptide Conformation for Therapeutic Advantage
The therapeutic potential of peptides is immense, offering high specificity and potency that often surpasses traditional small molecules.[1][2] However, their inherent conformational flexibility can lead to reduced receptor affinity and susceptibility to proteolytic degradation, limiting their clinical utility.[3] A key strategy to overcome these limitations is the introduction of conformational constraints into the peptide backbone.[3][4] By reducing the peptide's flexibility, we can pre-organize it into a bioactive conformation, enhancing its binding affinity, stability, and selectivity for its biological target.[3][5]
Ethyl 4-aminocyclohexanecarboxylate (Et-4-ACHC) is a non-proteinogenic, cyclic amino acid that serves as an exceptional building block for inducing such constraints.[6][7] Its rigid cyclohexane ring, when incorporated into a peptide sequence, restricts the available torsional angles of the backbone, guiding the peptide to adopt well-defined secondary structures like turns and helices.[5][6] This application note provides a comprehensive guide to the principles and protocols for synthesizing peptides using Et-4-ACHC, with a focus on solid-phase peptide synthesis (SPPS), the cornerstone of modern peptide chemistry.
Section 1: Foundational Principles of Et-4-ACHC in Peptide Synthesis
The Stereochemical Impact of the Cyclohexane Scaffold
This compound exists as two primary stereoisomers: cis and trans. The spatial orientation of the amino and carboxylate groups relative to the cyclohexane ring is a critical determinant of the resulting peptide's secondary structure. The trans isomer, with its equatorial positioning of the functional groups, is particularly effective at inducing stable, extended, or helical conformations.[6][7] In contrast, the cis isomer can be used to promote turn-like structures. The choice of isomer is therefore a crucial first step in the rational design of a constrained peptide.
Orthogonal Protecting Group Strategy: The Key to Controlled Synthesis
Stepwise peptide synthesis, whether in solution or on a solid support, is impossible without the precise use of protecting groups to prevent unwanted side reactions and polymerization.[8][9] The core principle is orthogonality: each protecting group must be removable under conditions that do not affect other protecting groups in the molecule.[9][10]
For incorporating Et-4-ACHC, two key functionalities must be considered:
-
The α-Amino Group: This nucleophilic group must be temporarily masked during the coupling of the carboxyl group. The most common protecting groups are the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) and the acid-labile Boc (tert-butoxycarbonyl) .[11][12] The Fmoc/tBu strategy is widely used due to its milder deprotection conditions (piperidine for Fmoc removal) compared to the harsh acids (like HF) sometimes required in Boc-based synthesis.[13][14]
-
The Carboxyl Group: In the case of this compound, the ethyl ester itself serves as a robust protecting group for the C-terminus.[15] It is stable to both the basic conditions of Fmoc removal and the mild acidic conditions used for coupling, and is typically removed during the final, strongly acidic cleavage step.
Table 1: Comparison of Common α-Amino Protecting Groups
| Protecting Group | Full Name | Introduction Reagent | Cleavage Conditions | Stability |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc-OSu, Fmoc-Cl | 20% Piperidine in DMF (Base-labile) | Stable to mild acid; labile to base. |
| Boc | tert-Butoxycarbonyl | Boc-Anhydride | Trifluoroacetic Acid (TFA) (Acid-labile) | Stable to base and catalytic hydrogenation. |
The Chemistry of Peptide Bond Formation
The formation of a peptide bond requires the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amino group. This is achieved using coupling reagents.[12] Modern coupling reagents are highly efficient and designed to minimize the risk of racemization, a critical consideration for maintaining the stereochemical integrity of the peptide.
These reagents can be broadly categorized:
-
Carbodiimides: Such as DIC (N,N'-diisopropylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). They are often used with additives like HOBt (1-hydroxybenzotriazole) or OxymaPure to suppress racemization.[16]
-
Onium Salts (Aminium/Uronium & Phosphonium): Reagents like HBTU, HATU, and PyBOP are highly effective activators that form an activated ester in situ, leading to rapid and clean coupling reactions.[16]
The choice of coupling reagent can depend on the specific amino acids being coupled, as some sequences are more prone to difficult couplings or racemization than others.
Section 2: Protocols for Peptide Synthesis Using Et-4-ACHC
These protocols focus on the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.
Protocol 2.1: N-Fmoc Protection of trans-Ethyl 4-Aminocyclohexanecarboxylate
Causality: Before Et-4-ACHC can be used in SPPS, its amino group must be protected to prevent self-polymerization and ensure it couples in the correct orientation. The Fmoc group is chosen for its compatibility with the SPPS workflow described below.
Materials:
-
trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride
-
Fmoc-OSu (9-Fluorenylmethyloxycarbonyl succinimide)
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized Water
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolve trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃ solution.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane.
-
Add the Fmoc-OSu solution dropwise to the cooled amino acid solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the 1,4-dioxane under reduced pressure.
-
Extract the aqueous residue with DCM (3x).
-
Wash the combined organic layers with 1M HCl and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography (e.g., using a gradient of EtOAc in hexanes) to yield N-Fmoc-trans-ethyl 4-aminocyclohexanecarboxylate as a white solid.
Protocol 2.2: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating N-Fmoc-Et-4-ACHC
Causality: SPPS allows for the efficient, stepwise assembly of a peptide chain on an insoluble resin support.[14] The use of excess reagents drives reactions to completion, and purification is simplified to washing and filtration after each step.[14][17]
Workflow Visualization:
Caption: The iterative four-step cycle of Solid-Phase Peptide Synthesis (SPPS).
Procedure: (Assuming synthesis starts on a pre-loaded Wang or Rink Amide resin with the first amino acid already attached)
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat with a fresh 20% piperidine solution for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of N-Fmoc-Et-4-ACHC:
-
In a separate vial, dissolve N-Fmoc-trans-ethyl 4-aminocyclohexanecarboxylate (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) to the solution and pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
Self-Validation: Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and then DCM (3x) to prepare for the next cycle.
-
Iteration: Repeat steps 2-4 for each subsequent amino acid in the sequence.
Protocol 2.3: Final Cleavage and Deprotection
Causality: Once the peptide sequence is fully assembled, it must be cleaved from the solid support. A strongly acidic "cocktail" is used, which simultaneously removes the resin linker and all acid-labile side-chain protecting groups (like tBu, Trt, Pbf). Scavengers are included to trap the highly reactive cationic species generated during deprotection, preventing modification of sensitive residues.
Materials:
-
Peptide-bound resin (dried)
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Deionized Water
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a flask of cold diethyl ether (approx. 10x the volume of the TFA).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
Protocol 2.4: Purification and Analysis
The crude peptide is typically purified using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column. The identity and purity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.
Section 3: Applications in Drug Development
The incorporation of Et-4-ACHC and similar cyclic amino acids is a powerful tool in medicinal chemistry, enabling the development of next-generation peptide therapeutics.[18]
-
Enhanced Receptor Binding: By locking a peptide into its bioactive conformation, binding affinity can be dramatically increased.
-
Improved Metabolic Stability: The non-natural structure of Et-4-ACHC makes the adjacent peptide bonds resistant to cleavage by common proteases, prolonging the drug's half-life in vivo.[7]
-
Targeting Protein-Protein Interactions (PPIs): The large, flat surfaces involved in PPIs are notoriously difficult to target with small molecules. Conformationally constrained peptides can mimic the secondary structures (e.g., α-helices) that mediate these interactions, acting as potent and specific inhibitors.[1]
-
Development of Novel Antimicrobials and Anticancer Agents: Many antimicrobial peptides (AMPs) and anticancer peptides require a specific fold to exert their function.[1][2] Et-4-ACHC can be used to stabilize these structures, leading to more potent and selective agents.[19]
Conclusion
The synthesis of peptides containing this compound is a robust and accessible strategy for creating conformationally constrained molecules with significant therapeutic potential. By leveraging standard Fmoc-based solid-phase peptide synthesis protocols, researchers can rationally design and efficiently produce novel peptidomimetics with enhanced stability, selectivity, and efficacy. The principles and methods outlined in this guide provide a solid foundation for scientists aiming to explore this exciting frontier of drug discovery.
References
- Stereochemically constrained peptides. Theoretical and experimental studies on the conformations of peptides containing 1-aminocyclohexanecarboxylic acid. (1986). Semantic Scholar.
- β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conform
- Conformational restrictions of biologically active peptides via amino acid side chain groups. (n.d.). PubMed.
- Synthesis of Peptides. (n.d.). Thieme.
- Introduction to Peptide Synthesis. (2019). Master Organic Chemistry.
- Synthesis of di- and tripeptides containing 4-aminocyclohexanecarboxylic acid. (n.d.).
- β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. (2023). Organic & Biomolecular Chemistry (RSC Publishing).
- Methyl trans-4-Aminocyclohexanecarboxyl
- Protecting Groups in Peptide Synthesis. (n.d.). PubMed - NIH.
- Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. (n.d.). PubMed.
- Applications of Peptides: Unlocking Their Potential. (2024). Tongsheng Amino Acid.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). BOC Sciences.
- NEW PROTECTING GROUPS FOR THE SYNTHESIS OF COMPLEX PEPTIDES. (n.d.). University of Barcelona.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
- Peptide Synthesis. (2024). Chemistry LibreTexts.
- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
- The 4 Most Promising Therapeutic Applications for Peptide Drug Development. (2025). Ascent.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Peptides in Therapeutic Applic
- Supporting information. (2020). The Royal Society of Chemistry.
- The application of sulfur-containing peptides in drug discovery. (n.d.). European Journal of Medicinal Chemistry.
- Automated solid-phase peptide synthesis to obtain therapeutic peptides. (n.d.). Beilstein Journals.
- Ethyl 4-aminocyclohexanecarboxyl
- Recent Advances in the Development of Therapeutic Peptides. (n.d.). PMC - NIH.
- Practical N-to-C peptide synthesis with minimal protecting groups. (n.d.). PMC - PubMed Central.
- α-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
- Planning a Peptide Synthesis. (n.d.). AAPPTec.
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 3. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereochemically constrained peptides. Theoretical and experimental studies on the conformations of peptides containing 1-aminocyclohexanecarboxylic acid | Semantic Scholar [semanticscholar.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 8. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biosynth.com [biosynth.com]
- 10. peptide.com [peptide.com]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. peptide.com [peptide.com]
- 15. This compound | C9H17NO2 | CID 409963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. News - Applications of Peptides: Unlocking Their Potential [sctsgroup.com]
- 19. The application of sulfur-containing peptides in drug discovery [ccspublishing.org.cn]
Application Notes & Protocols: The Versatile Reactivity of Ethyl 4-Aminocyclohexanecarboxylate with Electrophiles
Prepared by: Senior Application Scientist, Organic Synthesis Division
Introduction: The Strategic Value of a Bifunctional Scaffold
Ethyl 4-aminocyclohexanecarboxylate is a cornerstone building block in modern medicinal chemistry and organic synthesis. Its rigid, non-aromatic cyclohexyl core provides a three-dimensional scaffold that is highly desirable for exploring chemical space beyond flat, aromatic systems. The molecule's strategic value lies in its bifunctional nature, possessing a primary aliphatic amine that serves as a potent nucleophile and an ethyl ester that offers a handle for further modification or can influence physicochemical properties like solubility and lipophilicity.[1][2]
This scaffold exists as two distinct geometric isomers: cis and trans.[2][3] The spatial relationship between the amine and ester groups in these isomers is critical, as it dictates the vectoral projection of substituents and, consequently, their interaction with biological targets. The trans isomer is thermodynamically more stable and is the more commonly utilized building block in drug discovery programs.[4][5][6] This guide will focus primarily on the reactions of the trans isomer, which is a key intermediate in the synthesis of various biologically active agents, including inhibitors of adenosine deaminase.[5][7]
The primary amine is the epicenter of the molecule's reactivity with electrophiles. Its lone pair of electrons readily initiates nucleophilic attack on electron-deficient centers, making it a versatile handle for constructing a diverse library of derivatives. This document provides detailed protocols and expert insights into four fundamental classes of reactions: N-acylation, N-sulfonylation, urea formation, and reductive amination.
Core Principle: Nucleophilic Attack by the Primary Amine
The fundamental reaction pathway involves the nucleophilic nitrogen of the 4-amino group attacking an electrophilic center (E⁺). This transformation converts the primary amine into a substituted nitrogen derivative, fundamentally altering the molecule's steric and electronic properties. The choice of electrophile, solvent, and base is critical for achieving high yields and purity.
Sources
- 1. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | Benchchem [benchchem.com]
- 2. This compound | C9H17NO2 | CID 409963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Ethyl trans-4-aminocyclohexanecarboxylate | CymitQuimica [cymitquimica.com]
- 5. usbio.net [usbio.net]
- 6. scbt.com [scbt.com]
- 7. TRANS-ETHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE | 2084-28-8 [chemicalbook.com]
N-acylation protocols for ethyl 4-aminocyclohexanecarboxylate
An Application Guide to Key N-Acylation Protocols for Ethyl 4-aminocyclohexanecarboxylate
Introduction: The Central Role of the Amide Bond
In the landscape of modern drug discovery and development, the cyclohexylamine scaffold is a privileged structural motif, appearing in numerous pharmaceuticals and biologically active molecules.[1] this compound, available as both cis and trans isomers, is a particularly valuable building block, offering a versatile platform for derivatization. The transformation of its primary amino group into an amide via N-acylation is one of the most fundamental and critical reactions in synthetic organic chemistry.[2] The resulting amide bond is a cornerstone of peptide chemistry and is present in a vast array of marketed drugs, prized for its metabolic stability and hydrogen bonding capabilities.
This application note provides detailed, field-proven protocols for the N-acylation of this compound. It moves beyond simple step-by-step instructions to explain the underlying chemical principles and the rationale behind experimental choices. We will explore two of the most robust and widely employed methods: acylation using highly reactive acyl chlorides under Schotten-Baumann conditions and acylation with the more moderately reactive, yet highly efficient, acid anhydrides.
Protocol 1: N-Acylation via Acyl Chloride under Schotten-Baumann Conditions
This method is a classic and powerful strategy for forming amides, particularly when dealing with less reactive amines or when a highly reactive acylating agent is required for high conversion.
Principle and Rationale
The Schotten-Baumann reaction involves the acylation of an amine using an acyl chloride in the presence of a base.[3][4][5] The reaction proceeds through a nucleophilic addition-elimination mechanism . The lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic carbonyl carbon of the acyl chloride.[6][7][8] This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion and forming the N-acylated product.[9]
A critical component of this reaction is the base. The reaction generates one equivalent of hydrochloric acid (HCl), which readily reacts with the starting amine to form an unreactive ammonium salt.[7][10] To prevent this and drive the reaction to completion, a stoichiometric amount of base is added to neutralize the HCl as it is formed.[11]
Often, the reaction is performed in a biphasic system (e.g., dichloromethane and water).[4][5][12] This clever setup sequesters the highly water-sensitive acyl chloride and the organic product in the organic phase, while the aqueous base (like NaOH) remains in the water phase, neutralizing the HCl at the interface. This minimizes the competing hydrolysis of the acyl chloride.[12]
Visualization: General Mechanism of Acylation with Acyl Chloride
Sources
- 1. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. savemyexams.com [savemyexams.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 10. chemistrystudent.com [chemistrystudent.com]
- 11. Schotten-Baumann Reaction [organic-chemistry.org]
- 12. grokipedia.com [grokipedia.com]
Application Notes and Protocols: Use of 4-Aminocyclohexanecarboxylic Acid in Solid-Phase Peptide Synthesis
Introduction: The Strategic Value of Non-Proteinogenic Amino Acids in Peptide Therapeutics
The field of peptide-based drug development has been profoundly advanced by the incorporation of non-proteinogenic amino acids (nnAAs). These unique building blocks allow researchers to move beyond the constraints of the 20 canonical amino acids, enabling the design of peptidomimetics with superior therapeutic properties. Introducing nnAAs can enhance metabolic stability against enzymatic degradation, improve receptor binding affinity and selectivity, and constrain peptide conformation to favor a bioactive structure.[1][2]
Among the diverse classes of nnAAs, cyclic amino acids like 4-aminocyclohexanecarboxylic acid (ACHC) are particularly valuable. By inserting a rigid cyclohexyl ring into the peptide backbone, ACHC acts as a potent conformational constraint, inducing specific secondary structures such as β-turns and sheets. This structural pre-organization can significantly enhance binding to biological targets and increase resistance to proteases, which often recognize and cleave more flexible linear peptides.[3]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of ethyl 4-aminocyclohexanecarboxylate as a precursor for incorporating ACHC into peptide sequences using modern Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will provide a detailed examination of the underlying chemistry, step-by-step protocols, and expert insights into overcoming the unique challenges associated with this sterically demanding building block.
The Building Block: 4-Aminocyclohexanecarboxylic Acid (ACHC)
This compound is a common starting material for accessing the Fmoc-protected ACHC building block required for SPPS.[4] The core structure consists of a cyclohexane ring functionalized with both an amine and a carboxyl group.
Chemical Profile and Stereochemistry
The presence of cis and trans diastereomers is a critical feature of ACHC. The spatial orientation of the amino and carboxyl groups dictates the geometry of the peptide backbone at the point of insertion. Using a stereochemically pure isomer is paramount for achieving a homogenous peptide product with a predictable three-dimensional structure. The trans isomer is often favored for its ability to induce more extended chain conformations.
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| Molecular Formula | C₉H₁₇NO₂ | [4][5] |
| Molecular Weight | 171.24 g/mol | [4][5] |
| Isomers | cis and trans configurations | [5][6] |
| Required Form for SPPS | Fmoc-protected free carboxylic acid | [6] |
Strategic Considerations for SPPS
The successful incorporation of ACHC requires careful consideration of several factors stemming from its unique structure:
-
Fmoc Protection: For use in standard Fmoc/tBu-based SPPS, the primary amine of ACHC must be protected with a base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[6][7] This ensures that the amine is unreactive during the coupling of the preceding amino acid and can be selectively deprotected for subsequent chain elongation.
-
Steric Hindrance: The bulky, aliphatic cyclohexane ring presents significant steric hindrance.[8] This can dramatically slow down the kinetics of the coupling reaction, leading to incomplete acylation and the formation of deletion sequences. Standard coupling conditions are often insufficient to drive the reaction to completion.
-
Resin and Linker Choice: The choice of resin depends on the desired C-terminus of the final peptide (e.g., acid or amide). For peptides with a C-terminal amide, a Rink Amide resin is a common choice.[9] For C-terminal acids, a 2-Chlorotrityl chloride (2-CTC) or Wang resin is typically used. The stability of these linkers to the extended coupling times or more aggressive conditions required for ACHC must be considered.
Experimental Protocols and Methodologies
The following protocols provide a validated workflow for the preparation and incorporation of ACHC into a target peptide sequence.
Workflow Overview: SPPS Cycle for nnAA Incorporation
The core of Solid-Phase Peptide Synthesis is a repeated cycle of deprotection and coupling steps to assemble the peptide chain on an insoluble resin support.[10]
Figure 2: Activation and coupling workflow for a sterically hindered amino acid like ACHC.
| Reagent Class | Examples | Efficacy for Hindered Couplings | Notes |
| Carbodiimides | DCC, DIC | Low to Moderate | Often insufficient for bulky residues; may require additives like HOBt, but racemization can be a concern. [8][11] |
| Onium (Aminium/Uronium) Salts | HBTU, TBTU, HCTU | High | Generate reactive OBt or O-6-ClBt esters; widely used and effective. [8][12] |
| Onium Salts (Guanidinium-type) | HATU , HDMC | Very High | Generate highly reactive OAt esters; HATU is often considered the gold standard for difficult couplings. [8][12] |
| Onium Salts (Oxyma-based) | COMU | Very High | Incorporates the Oxyma Pure leaving group, offering high reactivity and improved safety profile (non-explosive). [12] |
| Phosphonium Salts | PyBOP, PyAOP | High | Generally associated with lower racemization levels compared to some uronium salts. [8] |
Protocol 3: Final Peptide Cleavage from Resin
This protocol describes the final step to release the synthesized peptide from the solid support and remove all acid-labile side-chain protecting groups.
1. Resin Preparation:
-
After the final SPPS cycle, wash the fully assembled peptide-resin thoroughly with DCM (5x) and methanol (3x).
-
Dry the resin under high vacuum for at least 4 hours.
2. Cleavage Cocktail Preparation and Reaction:
-
Rationale: During cleavage with trifluoroacetic acid (TFA), highly reactive cationic species are generated from the side-chain protecting groups (e.g., t-butyl) and the resin linker. [13]Scavengers are required to trap these cations and prevent side reactions with nucleophilic residues like Tryptophan (Trp), Methionine (Met), or Tyrosine (Tyr). [13]* Prepare a cleavage cocktail appropriate for the peptide sequence. A standard, robust cocktail is Reagent K . [13]* Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
For peptides without sensitive residues, a simpler cocktail of TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5) is often sufficient. [13][14]* Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin) in a reaction vessel.
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling. 3. Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding the solution dropwise into a centrifuge tube containing cold diethyl ether (~10x the volume of the filtrate). * Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.
-
Dry the resulting white peptide pellet under vacuum. The crude peptide can then be purified by preparative HPLC.
References
- BenchChem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
- Creative Peptides. (n.d.). Peptide Synthesis for Cyclic Peptides: Methods and Applications.
- Bio-Synthesis Inc. (n.d.). Cyclic Peptide Synthesis.
- Dilun Biotechnology. (2023, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- BenchChem. (n.d.). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
- CymitQuimica. (n.d.). Ethyl trans-4-aminocyclohexanecarboxylate.
- AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;.
- CD Formulation. (n.d.). Cyclic Peptide.
- Pascal, R. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis (pp. 3-23). Humana Press.
- Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Sigma-Aldrich. (n.d.). Fmoc SPPS Linkers.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- ACS Sustainable Chemistry & Engineering. (2023). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids.
- ResearchGate. (n.d.). The Synthesis of Cyclic Peptides.
- ChemBK. (2024, April 9). Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride - Introduction.
- Google Patents. (n.d.). WO2017127007A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER.
- AAPPTec. (n.d.). Cleavage Cocktails; Reagent B.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
- ChemScene. (n.d.). Ethyl cis-4-aminocyclohexanecarboxylate.
- Chemicalbook. (2023, July 4). TRANS-ETHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE.
- ResearchGate. (n.d.). Different strategies of non-proteogenic amino acids incorporation to improve the pharmacokinetic properties of peptide drugs.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- National Institutes of Health. (n.d.). Introduction to Peptide Synthesis.
- Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.
- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
- Chem-Impex. (n.d.). Fmoc-cis-4-aminocyclohexane carboxylic acid.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.
- MDPI. (2020).
- Beilstein Journals. (2018). Automated solid-phase peptide synthesis to obtain therapeutic peptides.
Sources
- 1. Peptide Synthesis for Cyclic Peptides: Methods and Applications - Creative Peptides [creative-peptides.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclic Peptide Synthesis - Bio-Synthesis [biosyn.com]
- 4. Ethyl trans-4-aminocyclohexanecarboxylate | CymitQuimica [cymitquimica.com]
- 5. This compound | C9H17NO2 | CID 409963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc SPPS Linkers [sigmaaldrich.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [m.peptidescientific.com]
- 12. bachem.com [bachem.com]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 14. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
Strategic Synthesis of Potent Adenosine Deaminase (ADA) Inhibitors from Ethyl 4-Aminocyclohexanecarboxylate
An Application Note for Drug Discovery & Development Professionals
Abstract
Adenosine deaminase (ADA) is a critical enzyme in purine metabolism, and its dysregulation is implicated in a range of pathologies, most notably immunodeficiencies and certain cancers.[1][2] Consequently, the development of potent and selective ADA inhibitors remains a significant objective in therapeutic drug discovery. This application note provides a detailed, experience-driven guide for the synthesis, characterization, and biochemical evaluation of novel ADA inhibitors, utilizing the versatile and commercially available starting material, ethyl 4-aminocyclohexanecarboxylate. We present a robust synthetic strategy, complete with step-by-step protocols, and outline the requisite analytical and enzymatic assays for inhibitor validation.
Introduction: The Therapeutic Rationale for ADA Inhibition
Adenosine deaminase is the enzyme responsible for the irreversible hydrolytic deamination of adenosine and 2'-deoxyadenosine to inosine and 2'-deoxyinosine, respectively.[3][4] This function is not merely a metabolic housekeeping role; it is fundamental to the development, maintenance, and function of the immune system.[1]
-
Immunological Significance: The highest levels of ADA are found in lymphoid tissues.[5] A genetic deficiency in ADA leads to the accumulation of its substrates, particularly deoxyadenosine, which is converted to dATP. Elevated dATP levels are toxic to lymphocytes, leading to their destruction and causing a severe combined immunodeficiency (SCID) phenotype.[6][7]
-
Disease Association: Beyond SCID, elevated ADA activity is associated with various autoimmune diseases, inflammatory conditions, and certain cancers like hairy cell leukemia.[2][8][9] This makes ADA a compelling target for therapeutic intervention, where inhibitors can modulate immune responses and exert anti-proliferative effects.[4][9]
The strategic design of ADA inhibitors often involves mimicking the transition state of the enzymatic reaction. This compound provides a non-nucleoside scaffold that can be elaborated to present key pharmacophoric features into the enzyme's active site, offering a pathway to novel chemical entities with potentially improved pharmacokinetic profiles over existing drugs like Pentostatin.[4][10][11]
Overall Synthetic Strategy
The core strategy involves a convergent synthesis. The cyclohexane ring of this compound serves as the foundational scaffold. This will be coupled with a purine bioisostere, which is essential for recognition and binding within the ADA active site. The synthesis is designed in two main stages: first, the construction of a key purine-cyclohexane intermediate, and second, the reduction of the ester to a hydroxymethyl group, a feature known to enhance binding in some ADA inhibitors.
Caption: Overall synthetic workflow from the starting material to the target inhibitor.
Detailed Experimental Protocols
Synthesis of Ethyl 4-(6-chloro-9H-purin-9-yl)cyclohexane-1-carboxylate (Intermediate 1)
Rationale: This step constitutes the key C-N bond formation, linking our cyclohexane scaffold to the heterocyclic core. A direct nucleophilic substitution is employed. The use of a non-polar aprotic solvent like DMF facilitates the reaction, and a mild organic base is used to deprotonate the purine without causing unwanted side reactions.
Materials:
-
trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (1.0 eq)
-
6-Chloro-9H-purine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
To a solution of trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq) and stir for 15 minutes at room temperature to liberate the free amine.
-
Add 6-chloro-9H-purine (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure intermediate 1.
Synthesis of (4-(6-chloro-9H-purin-9-yl)cyclohexyl)methanol (Intermediate 2)
Rationale: The ester moiety is reduced to a primary alcohol. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. Anhydrous THF is the solvent of choice due to its ability to dissolve the substrate and its inertness towards the highly reactive hydride reagent. The reaction must be performed under strictly anhydrous conditions.
Materials:
-
Intermediate 1 (1.0 eq)
-
Lithium aluminium hydride (LiAlH₄) (2.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser's workup reagents (water, 15% NaOH, water)
-
Dichloromethane (DCM)
Protocol:
-
Suspend LiAlH₄ (2.0 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a dropping funnel and a nitrogen inlet.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve Intermediate 1 (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding water, followed by 15% aqueous NaOH, and then water again (Fieser's workup) until a granular precipitate forms.
-
Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite.
-
Wash the filter cake thoroughly with DCM or THF.
-
Combine the filtrates and concentrate under reduced pressure to yield Intermediate 2, which is often used in the next step without further purification if sufficiently pure.
Synthesis of (4-(6-amino-9H-purin-9-yl)cyclohexyl)methanol (Final Product)
Rationale: The final step is the conversion of the 6-chloro group to an amino group, which is crucial for mimicking adenosine. This is achieved by nucleophilic aromatic substitution with ammonia. Heating in a sealed vessel is required to drive the reaction to completion.
Materials:
-
Intermediate 2 (1.0 eq)
-
Ammonia in Methanol (7N solution)
-
Methanol (MeOH)
Protocol:
-
Dissolve Intermediate 2 (1.0 eq) in a 7N solution of ammonia in methanol in a sealed pressure vessel.
-
Heat the vessel to 90-100 °C for 18-24 hours.
-
Cool the vessel to room temperature and carefully vent.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by recrystallization from a suitable solvent (e.g., methanol/water) or by column chromatography to yield the final ADA inhibitor.
Characterization and Data Presentation
The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques.
| Compound | Technique | Expected Data Summary |
| Intermediate 1 | ¹H NMR | Peaks corresponding to ethyl ester, cyclohexyl ring protons, and purine protons. |
| MS (ESI+) | Calculated m/z for [M+H]⁺. | |
| HPLC | Purity assessment (>95%). | |
| Intermediate 2 | ¹H NMR | Disappearance of ethyl ester signals; appearance of a new signal for the -CH₂OH group. |
| MS (ESI+) | Calculated m/z for [M+H]⁺. | |
| Final Product | ¹H NMR | Appearance of a broad singlet for the -NH₂ group; characteristic shifts in purine proton signals. |
| ¹³C NMR | Confirmation of all carbon signals. | |
| HRMS | Exact mass confirmation. | |
| HPLC | Final purity determination (>98%). |
Biochemical Evaluation: ADA Inhibition Assay
Principle: The inhibitory activity of the synthesized compounds is quantified by measuring their effect on the rate of adenosine deamination by ADA. A common and reliable method is a spectrophotometric assay that monitors the decrease in absorbance at 265 nm as adenosine is converted to inosine.[6][12][13]
Caption: Workflow for the ADA enzymatic inhibition assay.
Protocol: IC₅₀ Determination
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4.
-
ADA Enzyme Stock: Prepare a stock solution of bovine spleen ADA in assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Substrate Stock: Prepare a 1 mM adenosine solution in assay buffer.
-
Inhibitor Stocks: Prepare a 10 mM stock of the synthesized inhibitor in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
-
Assay Procedure (96-well UV-transparent plate):
-
To each well, add:
-
Assay Buffer
-
Inhibitor solution (or DMSO for control)
-
ADA enzyme solution
-
-
Mix and pre-incubate for 10 minutes at 25 °C to allow inhibitor binding.
-
Initiate the reaction by adding the adenosine substrate solution to all wells. The final volume should be 200 µL.
-
Immediately place the plate in a spectrophotometer capable of kinetic measurements.
-
Monitor the decrease in absorbance at 265 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate with Inhibitor / Rate of Control)) * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Hypothetical Inhibition Data:
| Compound | IC₅₀ (nM) |
| Final Product | 50 |
| Pentostatin (Control) | 2.5 |
| EHNA (Control) | 9.0 |
Conclusion
This application note details a comprehensive and validated workflow for the synthesis and evaluation of novel ADA inhibitors based on a 4-aminocyclohexanecarboxylate scaffold. The protocols are designed to be robust and reproducible, providing researchers in drug development with a clear path from chemical synthesis to biochemical validation. The described methods are grounded in established chemical and biochemical principles, ensuring a high degree of scientific integrity. This strategic approach enables the efficient discovery of new chemical entities with therapeutic potential against diseases modulated by adenosine deaminase activity.
References
-
DoveMed. Adenosine Deaminase: Role in Immune Function and Clinical Implications. [Link]
-
PubMed. The roles of adenosine deaminase in autoimmune diseases. [Link][2]
-
Synnovis. ADA (adenosine deaminase) - Enzyme Assay. [Link][6]
-
PubMed. Does adenosine deaminase play a key role in coronary artery disease. [Link][8]
-
Diazyme Laboratories. Adenosine Deaminase Assay (ADA) USA: For Research Use Only. [Link][12]
-
Biocompare. Adenosine Deaminase Assay Kits. [Link]
-
Accurex. ADENOSINE DEAMINASE (Enzymatic-Kinetic-Method). [Link][13]
-
Elabscience. Adenosine Deaminase (ADA) Activity Assay Kit (E-BC-K197-M). [Link][14]
-
NIH National Library of Medicine. Identification of Adenosine Deaminase Inhibitors by Metal-binding Pharmacophore Screening. [Link][9]
-
Organic Letters. Design and Synthesis of Inhibitors of Adenosine and AMP Deaminases. [Link]
-
eScholarship, University of California. Identification of Adenosine Deaminase Inhibitors by Metal‐binding Pharmacophore Screening. [Link]
-
NIH National Library of Medicine. Biochemical characterization of adenosine deaminase (CD26; EC 3.5.4.4) activity in human lymphocyte-rich peripheral blood mononuclear cells. [Link][5]
-
MDPI. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases. [Link][3]
-
PubMed. Adenosine deaminase inhibitors. Synthesis and biological evaluation of aralkyladenines (ARADS). [Link][15]
Sources
- 1. Adenosine deaminase - Wikipedia [en.wikipedia.org]
- 2. The roles of adenosine deaminase in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biochemical characterization of adenosine deaminase (CD26; EC 3.5.4.4) activity in human lymphocyte-rich peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADA (adenosine deaminase) - Enzyme Assay | Synnovis [synnovis.co.uk]
- 7. testing.com [testing.com]
- 8. Does adenosine deaminase play a key role in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Adenosine Deaminase Inhibitors by Metal-binding Pharmacophore Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRANS-ETHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE | 2084-28-8 [chemicalbook.com]
- 11. usbio.net [usbio.net]
- 12. diazyme.com [diazyme.com]
- 13. precisionbiomed.in [precisionbiomed.in]
- 14. Adenosine Deaminase (ADA) Activity Assay Kit - Elabscience® [elabscience.com]
- 15. Adenosine deaminase inhibitors. Synthesis and biological evaluation of aralkyladenines (ARADS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 4-aminocyclohexanecarboxylate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-aminocyclohexanecarboxylate, a bifunctional molecule featuring both an amine and an ethyl ester group on a cyclohexane ring, is a critical building block in the synthesis of a variety of pharmaceutical intermediates. Its stereoisomeric forms, cis and trans, offer distinct three-dimensional arrangements that are pivotal in the design and synthesis of complex active pharmaceutical ingredients (APIs). The cyclohexane core provides a rigid scaffold, influencing the pharmacokinetic and pharmacodynamic properties of the final drug molecule.
This document provides an in-depth guide to the application of this compound in pharmaceutical synthesis. It will cover key synthetic transformations, detailed experimental protocols, and the underlying chemical principles that govern these reactions.
Core Properties and Synthesis
This compound is commercially available as both cis and trans isomers, as well as their hydrochloride salts.[1][2][3][4] The choice of isomer is crucial and is dictated by the stereochemical requirements of the target pharmaceutical.
Table 1: Physicochemical Properties of this compound Isomers
| Property | trans-Ethyl 4-aminocyclohexanecarboxylate | cis-Ethyl 4-aminocyclohexanecarboxylate |
| CAS Number | 1678-68-8[5] | 3685-28-7[2] |
| Molecular Formula | C₉H₁₇NO₂[5] | C₉H₁₇NO₂[2] |
| Molecular Weight | 171.24 g/mol [5] | 171.24 g/mol [2] |
| Appearance | White crystalline powder or crystal (hydrochloride salt)[6] | Data not readily available |
| Solubility (HCl salt) | Soluble in water (approx. 100 mg/mL), ethanol, and chloroform[6] | Data not readily available |
The primary industrial synthesis of this compound involves the catalytic hydrogenation of ethyl 4-aminobenzoate. This reaction reduces the aromatic ring to a cyclohexane ring, typically yielding a mixture of cis and trans isomers. The ratio of these isomers can be influenced by the choice of catalyst, solvent, and reaction conditions.[7]
Diagram 1: Synthesis of this compound
Caption: General synthetic route to cis and trans isomers.
Separation of the cis and trans isomers can be achieved through various techniques, including fractional crystallization of their salts or by chromatographic methods.[8]
Application in the Synthesis of Tranexamic Acid
Tranexamic acid, trans-4-(aminomethyl)cyclohexanecarboxylic acid, is an antifibrinolytic agent used to treat or prevent excessive blood loss.[9][10] While not directly synthesized from this compound, a closely related starting material, ethyl 4-oxocyclohexane-1-carboxylate, is used in a novel synthetic route.[11][12] This highlights the utility of the 4-substituted cyclohexane carboxylate scaffold in pharmaceutical synthesis.
Diagram 2: Synthetic Pathway to Tranexamic Acid
Caption: Multi-step synthesis of Tranexamic Acid.
Protocol: Synthesis of Tranexamic Acid from Ethyl 4-oxocyclohexane-1-carboxylate[11]
1. Synthesis of Ethyl 4-cyano-4-hydroxycyclohexane-1-carboxylate:
-
A solution of ammonium chloride in water is cooled to 5-10°C.
-
A solution of ethyl 4-oxocyclohexane-1-carboxylate in dichloromethane is added slowly, maintaining the temperature below 2-3°C.
-
A solution of sodium cyanide in water is then added dropwise.
-
The reaction is stirred for several hours, and the organic layer is separated, washed, dried, and concentrated to yield the cyanohydrin intermediate.
2. Dehydration to Ethyl 4-cyanocyclohex-3-ene-1-carboxylate:
-
The cyanohydrin is dissolved in pyridine and cooled.
-
Phosphorus oxychloride is added dropwise, and the mixture is heated.
-
After workup, the unsaturated cyanoester is obtained.
3. Saponification to 4-Cyano-cyclohex-3-ene-1-carboxylic acid:
-
The ester is hydrolyzed using methanolic potassium hydroxide.
4. Reductive Amination:
-
The unsaturated carboxylic acid is subjected to reductive amination using Raney nickel as a catalyst in methanolic ammonium hydroxide to yield a mixture of the unsaturated and saturated amino acids.
5. Catalytic Hydrogenation:
-
The mixture from the previous step is hydrogenated over a palladium on carbon (Pd-C) catalyst to give an isomeric mixture of 4-aminomethylcyclohexane-1-carboxylic acids.
6. Purification:
-
Pure tranexamic acid is obtained by recrystallization from an acetone-water mixture.
Application in the Synthesis of Oseltamivir (Tamiflu®) Intermediates
Oseltamivir is an antiviral medication used to treat and prevent influenza A and B.[13] The synthesis of oseltamivir is complex, and various routes have been developed.[14][15] While this compound is not a direct precursor in the most common industrial syntheses which often start from shikimic acid, its structural motifs are present in key intermediates. Some synthetic approaches utilize related cyclohexane derivatives, demonstrating the importance of this chemical class. For instance, one synthesis involves the use of an epoxide precursor which is then converted to an azido-amino cyclohexene carboxylate intermediate.[16]
Diagram 3: Conceptual Workflow for Oseltamivir Intermediate Synthesis
Caption: Generalized synthesis of an Oseltamivir precursor.
Application in the Synthesis of Ranirestat Intermediates
Ranirestat is an aldose reductase inhibitor that has been investigated for the treatment of diabetic neuropathy.[17] Its synthesis involves the construction of a spiro-stereocenter, a challenging synthetic task.[17][18] While a direct application of this compound is not explicitly detailed in readily available literature for Ranirestat, the principles of controlling stereochemistry on a six-membered ring are highly relevant.
General Protocols and Considerations
Protocol: Catalytic Hydrogenation of Ethyl 4-aminobenzoate
This protocol is a generalized procedure and may require optimization based on available equipment and specific catalyst activity.
Materials:
-
Ethyl 4-aminobenzoate
-
Ethanol (or other suitable solvent)
-
Ruthenium on carbon (Ru/C) or Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Pressurized hydrogenation reactor
Procedure:
-
Charge the hydrogenation reactor with ethyl 4-aminobenzoate and the solvent.
-
Carefully add the catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-30 bar).[7]
-
Heat the reaction mixture to the target temperature (e.g., 100-120 °C) with stirring.[7]
-
Monitor the reaction progress by hydrogen uptake or by analytical techniques (e.g., GC, HPLC).
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate, containing a mixture of cis and trans this compound, can be further processed for isomer separation.
Table 2: Typical Hydrogenation Parameters
| Parameter | Value | Reference |
| Catalyst | 5% Ru/C | [7] |
| Solvent | Water, ethanol, methanol, etc. | [7] |
| Temperature | 100-120 °C | [7] |
| Pressure | < 30 bar H₂ | [7] |
Causality Behind Experimental Choices:
-
Catalyst: Ruthenium and Palladium are highly effective for the hydrogenation of aromatic rings. The choice of support (e.g., carbon, alumina) can influence the catalyst's activity and selectivity.
-
Solvent: The solvent must be inert under the reaction conditions and capable of dissolving the starting material. Protic solvents like ethanol are commonly used.
-
Temperature and Pressure: These parameters are critical for achieving a reasonable reaction rate and complete conversion. Higher temperatures and pressures generally favor hydrogenation but may also lead to side reactions if not carefully controlled. The conditions are often optimized to favor the formation of the desired isomer.
Analytical Methods for Quality Control
The purity and isomeric ratio of this compound and its derivatives are crucial for their use in pharmaceutical synthesis. The following analytical techniques are commonly employed:
-
Gas Chromatography (GC): Useful for determining the purity of the starting material and the isomeric ratio of the product.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing purity and quantifying the components of a reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the unambiguous identification of cis and trans isomers based on the chemical shifts and coupling constants of the cyclohexane ring protons.
-
Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups (amine, ester) present in the molecule.
Conclusion
This compound is a valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its rigid cyclohexane scaffold and the presence of two reactive functional groups allow for the construction of complex molecular architectures with precise stereochemical control. The protocols and principles outlined in this document provide a foundation for researchers and scientists to effectively utilize this important compound in the development of new and existing pharmaceuticals. Careful control over reaction conditions, particularly during the catalytic hydrogenation step, is essential for achieving the desired isomeric purity, which is often a critical factor in the biological activity of the final drug substance.
References
-
ChemBK. (2024, April 9). Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride. Retrieved from [Link]
-
Baishixing. (n.d.). Trans-ethyl 4-aminocyclohexanecarboxylate Hydrochloride. Retrieved from [Link]
-
Typology. (2023, August 22). How is tranexamic acid produced? Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]
-
Quick Company. (n.d.). Process For The Preparation Of Tranexamic Acid. Retrieved from [Link]
-
Typology. (2023, August 22). How is tranexamic acid synthesised? Retrieved from [Link]
-
Organic Syntheses. (2005). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses, 81, 188. doi:10.15227/orgsyn.081.0188. Retrieved from [Link]
-
ResearchGate. (n.d.). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]
-
Scribd. (n.d.). Oseltamivir Synthesis for Chemists. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Concise Enantioselective Synthesis of (−)-Ranirestat. Retrieved from [Link]
-
Figshare. (n.d.). A Concise Enantioselective Synthesis of (−)-Ranirestat - Organic Letters. Retrieved from [Link]
-
Quora. (2016, October 11). How to get ethyl 4-aminobenzoate from 4-amniobenzoic acid. Retrieved from [Link]
-
IISTE.org. (n.d.). Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. Retrieved from [Link]
-
Wikipedia. (n.d.). Oseltamivir total synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN104447451A - New preparation method of oseltamivir intermediate.
-
National Institutes of Health. (n.d.). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). Retrieved from [Link]
- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
- Google Patents. (n.d.). CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation.
- Google Patents. (n.d.). WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
- Google Patents. (n.d.). WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
-
Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE. Retrieved from [Link]
-
CP Lab Safety. (n.d.). ethyl 4-aminocyclohexane-1-carboxylate hydrochloride, min 97%, 1 gram. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid 32. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Alphabetical Method Listing - E - NMAM 4th Edition. Retrieved from [Link]
-
American Elements. (n.d.). cis-Ethyl 4-aminocyclohexanecarboxylate hydrochloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. chemscene.com [chemscene.com]
- 3. CAS 2084-28-8 | 4258-5-E0 | MDL MFCD14635812 | trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride | SynQuest Laboratories [synquestlabs.com]
- 4. americanelements.com [americanelements.com]
- 5. scbt.com [scbt.com]
- 6. chembk.com [chembk.com]
- 7. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 8. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 9. us.typology.com [us.typology.com]
- 10. uk.typology.com [uk.typology.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 15. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iiste.org [iiste.org]
- 17. A Concise Enantioselective Synthesis of (−)-Ranirestat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Collection - A Concise Enantioselective Synthesis of (â)-Ranirestat - Organic Letters - Figshare [figshare.com]
Application Notes & Protocols: Synthetic Routes to trans-4-Aminocyclohexanecarboxylic Acid Derivatives
Introduction: The Strategic Importance of the trans-4-Aminocyclohexane Scaffold
The trans-4-aminocyclohexanecarboxylic acid framework is a privileged scaffold in modern medicinal chemistry and pharmaceutical development. Its rigid, non-aromatic structure serves as a versatile bioisostere for aromatic rings, offering improved physicochemical properties such as solubility and metabolic stability. The defined trans stereochemistry, where both the amino and carboxylic acid groups occupy equatorial positions, provides a precise three-dimensional orientation for interacting with biological targets.[1] This makes its derivatives crucial intermediates for a range of pharmacologically active compounds, including antifibrinolytic agents like Tranexamic Acid, Janus kinase (JAK) inhibitors, and antihypertensive agents.[1][2][3]
However, the synthesis of isomerically pure trans-4-aminocyclohexanecarboxylic acid derivatives presents a significant challenge. Most synthetic routes yield a mixture of cis and trans isomers, necessitating robust strategies for stereocontrol or efficient methods for separation and isomerization. This guide provides an in-depth analysis of the primary synthetic methodologies, focusing on the underlying chemical principles, stereochemical control, and practical, field-proven protocols for researchers in drug discovery and process development.
Core Synthetic Strategies: A Comparative Overview
The synthesis of the target scaffold can be broadly categorized into three main approaches:
-
Stereoselective Reduction of Aromatic Precursors: The most direct and industrially scalable route, involving the hydrogenation of substituted benzoic acids.
-
Functional Group Interconversion on a Pre-formed Cyclohexane Ring: Building the desired amine functionality from cyclohexanone precursors.
-
Post-Synthetic Isomerization: Converting the undesired cis isomer into the thermodynamically more stable trans product.
The choice of strategy is dictated by factors such as scale, cost of starting materials, required isomeric purity, and available equipment.
Strategy 1: Catalytic Hydrogenation of Aromatic Precursors
This is the most common industrial approach, starting from readily available and inexpensive 4-aminobenzoic acid or 4-nitrobenzoic acid. The core of this strategy is the reduction of the benzene ring to a cyclohexane ring. The primary challenge lies in controlling the stereoselectivity of the hydrogen addition to favor the trans isomer.
Causality of Experimental Choices
-
Choice of Catalyst: The catalyst is the most critical factor influencing the trans:cis ratio. Ruthenium (Ru) and Rhodium (Rh) catalysts, often on a carbon support (Ru/C, Rh/C), are preferred over Palladium (Pd) or Platinum (Pt) for this transformation.[2] Ruthenium, in particular, has shown high efficacy and is more cost-effective than rhodium, making it suitable for industrial applications.[2]
-
Reaction Conditions: The reaction is typically performed under basic conditions (e.g., aqueous NaOH), at elevated temperatures (80-120°C) and hydrogen pressures (10-20 bar).[2][4] These conditions facilitate the hydrogenation process and can influence the final isomer ratio, often favoring the formation of the trans product with ratios exceeding 4:1.[2][4] The solvent system, such as water or a water/isopropanol mixture, is chosen for substrate solubility and compatibility with the catalytic system.[2]
Visual Workflow: Hydrogenation Route
Caption: Workflow for synthesis via catalytic hydrogenation.
Protocol 1: Synthesis of 4-Aminocyclohexanecarboxylic Acid via Hydrogenation
This protocol is based on established industrial processes for the direct conversion of p-aminobenzoic acid.[2][4]
Materials:
-
p-Aminobenzoic acid (10.0 g, 0.07 mol)
-
5% Ruthenium on Carbon (Ru/C) catalyst (2.5 g, 25% w/w)
-
10% Sodium Hydroxide (NaOH) aqueous solution (100 mL)
-
High-pressure autoclave/hydrogenator
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Reactor Charging: In a suitable high-pressure autoclave, charge p-aminobenzoic acid (10.0 g), 5% Ru/C catalyst (2.5 g), and the 10% NaOH solution (100 mL).
-
Inerting: Seal the autoclave and purge the system with nitrogen gas three times to remove any residual oxygen.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to 15 bar. Begin stirring and heat the reaction mixture to 100°C.
-
Reaction Monitoring: Maintain the temperature and pressure for 20-24 hours. The reaction progress can be monitored by taking aliquots (after safely depressurizing and purging) and analyzing via TLC or NMR to confirm the disappearance of the starting material. A typical NMR analysis will show a cis:trans ratio of approximately 1:4.6.[4]
-
Work-up: Cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the system with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Ru/C catalyst. Wash the filter cake with deionized water.
-
Isolation: The resulting aqueous solution containing the sodium salt of the product mixture can be used directly for subsequent protection and purification steps or acidified to precipitate the free amino acid mixture.
Strategy 2: Isomerization and Purification via N-Protection
Since hydrogenation rarely yields a single isomer, obtaining pure trans product often requires a subsequent isomerization step. The thermodynamic stability of the di-equatorial trans isomer is exploited in a base-catalyzed epimerization process. This process is significantly more efficient when the amine is protected.[1]
Causality of Experimental Choices
-
N-Protection: Protecting the amino group, typically as a tert-butoxycarbonyl (Boc) derivative, serves two critical functions. First, it facilitates the base-catalyzed epimerization.[1] Second, N-protected derivatives of the trans isomer exhibit significantly better crystallinity compared to their cis counterparts, which allows for highly efficient purification by selective crystallization.[5][6]
-
Base and Solvent: A strong base like potassium tert-butoxide in an alcoholic solvent is effective for inducing epimerization at the carbon atom bearing the carboxylate group, driving the equilibrium towards the more stable trans isomer.[7]
Visual Workflow: N-Protection and Isomerization
References
- 1. A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid [quickcompany.in]
- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 3. us.typology.com [us.typology.com]
- 4. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 5. smolecule.com [smolecule.com]
- 6. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Ester hydrolysis methods for ethyl 4-aminocyclohexanecarboxylate
An In-Depth Technical Guide to the Hydrolysis of Ethyl 4-Aminocyclohexanecarboxylate
This guide provides a detailed exploration of the chemical and enzymatic methods for the hydrolysis of this compound, a critical transformation for synthesizing 4-aminocyclohexanecarboxylic acid. This amino acid is a vital building block in the development of pharmaceuticals and advanced materials. The presence of both a primary amine and an ester functional group within the same molecule presents unique challenges, including potential side reactions like self-amidation and the need for carefully optimized conditions to achieve high yields and purity.
This document moves beyond simple procedural lists to explain the underlying chemical principles and the rationale behind experimental design. We will delve into three primary methodologies: base-catalyzed saponification, acid-catalyzed hydrolysis, and lipase-mediated enzymatic hydrolysis. Each section includes a discussion of the mechanism, a detailed experimental protocol, and a summary of reaction parameters to guide researchers, scientists, and drug development professionals in selecting and executing the most suitable method for their specific application.
Part 1: Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, is a robust and widely used method for cleaving esters. The reaction is effectively irreversible, which typically drives it to completion, resulting in high yields of the carboxylate salt.
Principle and Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from a base like NaOH, KOH, or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide as a leaving group. The final, and crucial, step is an acid-base reaction where the newly formed carboxylic acid is deprotonated by the alkoxide or another hydroxide ion. This formation of the carboxylate salt prevents the reverse reaction, rendering the process irreversible under basic conditions.
Causality of Experimental Choices
-
Choice of Base: While NaOH and KOH are common, lithium hydroxide (LiOH) is frequently the preferred base for the saponification of amino esters. Its use has been shown to minimize racemization in chiral compounds and reduce the occurrence of side reactions.
-
Solvent System: this compound has limited solubility in purely aqueous solutions. Therefore, a co-solvent system, typically a mixture of water with an organic solvent like tetrahydrofuran (THF) or methanol, is employed to ensure the substrate is fully dissolved, facilitating a homogenous reaction mixture and improving reaction rates.
-
Reaction Temperature: Saponification can often proceed efficiently at room temperature. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction, although this should be monitored to prevent potential side-product formation.
-
Stoichiometry: A molar excess of the base (typically 2-10 equivalents) is used to ensure the complete consumption of the ester and to drive the reaction to completion.
Experimental Protocol: Base-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a 2:1 mixture of THF and deionized water.
-
Addition of Base: To the stirring solution, add lithium hydroxide monohydrate (LiOH·H₂O) (5.0 eq.).
-
Reaction Monitoring: Allow the mixture to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is no longer detectable (typically 12-24 hours).
-
Work-up and Isolation: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. b. Dilute the remaining aqueous solution with water and carefully acidify with 1 M HCl with vigorous stirring. Adjust the pH to the isoelectric point of the amino acid (approximately pH 7) to induce precipitation of the zwitterionic product. c. Cool the mixture in an ice bath for 30-60 minutes to maximize precipitation. d. Collect the solid product by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol. e. Dry the product under vacuum to yield 4-aminocyclohexanecarboxylic acid.
Data Presentation: Saponification Conditions
| Parameter | Condition | Rationale |
| Base | LiOH·H₂O | Minimizes side reactions and potential racemization. |
| Equivalents | 2-10 eq. | Drives the irreversible reaction to completion. |
| Solvent | THF / Water | Ensures solubility of the ester starting material. |
| Temperature | Room Temp to 50°C | Balances reaction rate with minimizing degradation. |
| Typical Time | 12 - 24 hours | Varies based on scale and temperature. |
Workflow Visualization
Caption: Workflow for base-catalyzed hydrolysis.
Part 2: Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is the reverse of the Fischer esterification reaction. While effective for many esters, its application to amino esters like this compound requires special consideration due to the basicity of the amino group.
Principle and Mechanism
The reaction is initiated by the protonation of the ester's carbonyl oxygen by a hydronium ion (H₃O⁺). This protonation activates the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack by a water molecule. A series of proton transfers follows, ultimately leading to the elimination of ethanol and the formation of the carboxylic acid. A key feature of this mechanism is its reversibility. To drive the reaction toward the products, a large excess of water must be used, in accordance with Le Châtelier's principle.
Causality of Experimental Choices
-
Challenges with Amino Esters: The primary amine in this compound is basic and will be protonated under acidic conditions, forming an ammonium salt. This can decrease the substrate's solubility in organic solvents and may complicate the reaction. For this reason, acid-catalyzed hydrolysis is often less favored for unprotected amino esters.
-
Protecting Group Strategy: To circumvent these issues, the amino group can be protected prior to hydrolysis. Common amine protecting groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are stable to acidic hydrolysis conditions used for the ester. The use of an N-Boc protected substrate, for example, allows for standard acid-catalyzed hydrolysis without interference from the nitrogen atom.
-
Reaction Conditions: The reaction is typically performed by heating the ester under reflux with an excess of a dilute mineral acid, such as HCl or H₂SO₄.
Experimental Protocol: Acid-Catalyzed Hydrolysis (for N-Protected Ester)
-
Reaction Setup: To a round-bottom flask, add N-Boc-ethyl 4-aminocyclohexanecarboxylate (1.0 eq.) and an excess of 6 M aqueous HCl.
-
Reaction: Heat the mixture to reflux using a heating mantle and condenser.
-
Monitoring: Monitor the reaction by TLC or HPLC until completion. Note that this method will cleave both the ester and the Boc protecting group.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Concentrate the solution under reduced pressure to remove excess HCl and water, yielding the hydrochloride salt of the amino acid. c. To obtain the zwitterionic form, dissolve the salt in a minimum amount of water and adjust the pH to ~7 with a base (e.g., NaOH or an ion-exchange resin). d. The product can then be isolated by precipitation and filtration as described in the base-catalyzed protocol.
Data Presentation: Acid Hydrolysis Conditions
| Parameter | Condition | Rationale |
| Substrate | N-Protected Ester (e.g., N-Boc) | Prevents side reactions and solubility issues with the amino group. |
| Catalyst | Dilute HCl or H₂SO₄ | Provides the necessary H₃O⁺ for catalysis. |
| Solvent | Water (in excess) | Drives the reversible reaction towards product formation. |
| Temperature | Reflux | Provides activation energy to overcome the reaction barrier. |
| Typical Time | 4 - 12 hours | Generally faster than saponification at room temperature. |
Workflow Visualization
Caption: Workflow for acid-catalyzed hydrolysis.
Part 3: Enzymatic Hydrolysis
Enzymatic hydrolysis offers a green and highly selective alternative to traditional chemical methods. Lipases are particularly effective for this transformation, operating under mild conditions and often obviating the need for protecting groups.
Principle and Mechanism
Lipases are hydrolase enzymes that catalyze the cleavage of ester bonds. The mechanism involves an acyl-enzyme intermediate. The active site of the lipase, typically containing a serine residue, attacks the ester's carbonyl carbon to form a tetrahedral intermediate. The alcohol portion is released, leaving the acyl group covalently bound to the enzyme. This acyl-enzyme intermediate is then hydrolyzed by a water molecule, releasing the carboxylic acid and regenerating the active enzyme.
Causality of Experimental Choices
-
Enzyme Selection: A variety of commercially available lipases can be screened for activity. Candida antarctica Lipase B (CALB), often immobilized (e.g., Novozym 435), is renowned for its broad substrate tolerance and high efficiency. Other lipases from sources like Candida rugosa (CRL) or Aspergillus niger can also be effective.
-
Reaction Medium: The reaction is typically conducted in an aqueous phosphate or TRIS buffer to maintain a pH optimal for enzyme activity (usually pH 7-8). An organic co-solvent (e.g., DMSO, t-butanol) may be added to improve substrate solubility, though its concentration must be limited to avoid denaturing the enzyme.
-
Advantages: The primary advantage of enzymatic hydrolysis is its exceptional selectivity under mild conditions (room temperature, neutral pH). This prevents side reactions associated with harsh basic or acidic environments and eliminates the need for protecting group strategies. Furthermore, enzymes can exhibit enantioselectivity, which is invaluable for resolving racemic mixtures.
Experimental Protocol: Enzymatic Hydrolysis
-
Reaction Setup: In a temperature-controlled vessel, prepare a 0.1 M phosphate buffer solution (pH 7.5).
-
Add Substrate: Add the this compound substrate to the buffer. If solubility is low, a minimal amount of a water-miscible co-solvent like DMSO can be added (e.g., 5-10% v/v).
-
Initiate Reaction: Add the lipase (e.g., Candida antarctica Lipase B, 10-50 mg per mmol of substrate) to the mixture.
-
Reaction: Stir the suspension gently at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the hydrolysis by taking aliquots and analyzing them via HPLC. The pH may drop as carboxylic acid is produced; a pH-stat can be used to maintain constant pH by titrating with a dilute base, which also serves as a method for monitoring the reaction rate.
-
Work-up and Isolation: a. Once the reaction is complete, remove the enzyme by filtration (especially if using an immobilized enzyme). b. Isolate the product from the aqueous solution. This can be achieved by adjusting the pH to the isoelectric point (~pH 7) to cause precipitation, followed by filtration, or by using ion-exchange chromatography.
Data Presentation: Enzymatic Hydrolysis Conditions
| Parameter | Condition | Rationale |
| Biocatalyst | Candida antarctica Lipase B (CALB) | High activity, broad substrate scope, and good stability. |
| Medium | Phosphate Buffer (0.1 M) | Maintains optimal pH for enzyme activity. |
| pH | 7.0 - 8.0 | Mimics physiological conditions where lipases are active. |
| Temperature | 30 - 45°C | Optimal temperature for enzyme activity without causing denaturation. |
| Co-solvent | DMSO or t-butanol (optional, <10%) | Improves substrate solubility. |
Workflow Visualization
Caption: Workflow for enzymatic hydrolysis.
Summary and Recommendations
The choice of hydrolysis method for this compound depends on the specific requirements of the synthesis, including scale, desired purity, cost, and available equipment.
-
Base-Catalyzed Hydrolysis (Saponification) is the most common and robust method for preparative scale synthesis. It is high-yielding due to its irreversible nature but requires careful control of the work-up to isolate the zwitterionic product.
-
Acid-Catalyzed Hydrolysis is generally less suitable for this specific substrate unless the amino group is protected. It is a reversible reaction that requires forcing conditions (excess water, heat) to achieve completion.
-
Enzymatic Hydrolysis is the ideal choice for applications requiring high selectivity and mild, environmentally friendly conditions. It avoids the need for protecting groups and is particularly powerful for stereoselective transformations, though the cost of the enzyme and longer reaction times may be considerations.
References
-
Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. The Journal of Organic Chemistry, 71(20), 7748–7754. [Link]
- Kessler, H., & Schudok, M. (1992). Process for the saponification of aminoacid-/peptide esters.
- Kessler, H., & Schudok, M. (1997). Procedure for the saponification of amino acid / peptidic esters.
-
Science.gov. (n.d.). ester hydrolysis rate: Topics by Science.gov. Retrieved from [Link]
-
Pothion, C., et al. (2003). Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support. Tetrahedron Letters, 44(3), 593-595. [Link]
-
Isidro-Llobet, A., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2736. [Link]
-
Lin, C.-H., et al. (2012). An efficient lipase-catalyzed enantioselective hydrolysis of (R,S)-azolides derived from N-protected proline, pipecolic acid, and nipecotic acid. Applied Microbiology and Biotechnology, 97(4), 1541-1549. [Link]
-
Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3). [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
K. C. Nicolaou Research Group. (n.d.). Protecting Groups. Scripps Research. [Link]
-
OperaChem. (2024). Saponification-Typical procedures. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Szabó, I., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances, 9(53), 30907-30914. [Link]
-
University of California, Irvine. (2023). Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. [Link]
-
Schellenberger, V., et al. (1991). Hydrolysis of peptide esters by different enzymes. Peptide Research, 4(5), 265-271. [Link]
-
Giuseppone, N., et al. (2024). Constitutional adaptation to pKa modulation by remote ester hydrolysis. Chemical Science, 15(18), 6681-6688. [Link]
-
Nott, K., et al. (2021). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. Catalysts, 11(10), 1239. [Link]
-
Kobayashi, S., Uyama, H., & Kimura, S. (2001). Lipase-catalyzed polyester synthesis – A green polymer chemistry. Chemical Reviews, 101(12), 3793-3818. [Link]
-
Gotor-Fernández, V., et al. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Molecules, 24(23), 4242. [Link]
-
Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. In Current Protocols in Protein Science. John Wiley & Sons, Inc. [Link]
-
Hay, R. W., & Porter, L. J. (1967). The basic hydrolysis of amino acid esters. Journal of the Chemical Society B: Physical Organic, 1261-1264. [Link]
-
Reddy, M. P., et al. (2009). Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives. Organic Process Research & Development, 13(6), 1164–1168. [Link]
-
Albericio, F., & Carpino, L. A. (n.d.). Amino Acid-Protecting Groups. SciSpace. [Link]
-
Clark, J. (n.d.). Ester hydrolysis. Retrieved from [Link]
- Siegfried AG. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
- Siegfried AG. (2021). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
- Jones, R. A., & Robinson, J. (1968). Conformation and reactivity. Part VII.
Troubleshooting & Optimization
Technical Support Center: Separation of Cis and Trans Isomers of Ethyl 4-Aminocyclohexanecarboxylate
Welcome to the technical support hub for the resolution of ethyl 4-aminocyclohexanecarboxylate isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating these crucial stereoisomers. The structural orientation of the amino and ester groups on the cyclohexane ring—whether they are on the same side (cis) or opposite sides (trans)—profoundly influences the physicochemical and biological properties of molecules in which they are incorporated.[1] Consequently, achieving high isomeric purity is often a critical, non-negotiable step in chemical synthesis and pharmaceutical development.
This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to address the specific challenges you may encounter.
Troubleshooting Guide: Common Issues and Solutions
This section tackles specific experimental hurdles in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Question 1: My fractional crystallization is not yielding pure isomers. The melting point of my isolated solid is broad, and NMR analysis shows a mixture of cis and trans. What's going wrong?
Answer: This is a frequent challenge stemming from the similar physicochemical properties of the cis and trans isomers. The issue typically lies in one of three areas: solvent system selection, cooling rate, or seeding.
-
Causality—Solvent System In-Efficacy: The principle of fractional crystallization hinges on the differential solubility of the isomers in a given solvent at various temperatures. If the solubilities of the cis and trans isomers are too similar in your chosen solvent, they will co-precipitate, leading to poor separation. The trans isomer, often being more symmetrical, tends to pack more efficiently into a crystal lattice, making it less soluble than the cis isomer in many solvent systems.
-
Actionable Solutions:
-
Solvent System Optimization: Experiment with solvent mixtures. A combination of a good solvent (in which both isomers are soluble) and a poor solvent (in which both are sparingly soluble) can often create the ideal solubility differential. For aminocyclohexane derivatives, systems like acetone-water or ethanol-hexane are common starting points.[2]
-
Controlled Cooling: Rapid cooling traps impurities and promotes the co-precipitation of both isomers. Employ a slow, controlled cooling ramp (e.g., 5-10 °C per hour) to allow for the selective crystallization of the less soluble isomer.
-
Seeding: Introduce a seed crystal of the desired pure isomer when the solution is saturated. This provides a template for crystallization to begin, promoting the formation of larger, purer crystals of that specific isomer.
-
Question 2: I'm using column chromatography to separate the isomers, but I'm seeing significant peak tailing and poor resolution. How can I improve my separation?
Answer: Peak tailing and poor resolution in the chromatographic separation of these basic amines are classic signs of undesirable interactions with the stationary phase or issues with the mobile phase composition.
-
Causality—Analyte-Stationary Phase Interaction: The primary amine group in this compound is basic and can interact strongly with acidic silanol groups present on the surface of standard silica gel.[3] This strong interaction leads to peak tailing and, in severe cases, irreversible adsorption.
-
Actionable Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase (typically 0.1-1% v/v). These modifiers compete with your analyte for the active sites on the silica gel, masking the silanol groups and leading to more symmetrical peak shapes.
-
Stationary Phase Selection: Consider using an alternative stationary phase. Alumina is less acidic than silica and can be a good choice for separating basic compounds. Alternatively, reversed-phase chromatography on a C18 column can be effective, particularly if the polarity difference between the isomers is sufficient for separation.
-
Sample Load: Overloading the column is a common cause of poor resolution.[3] Reduce the amount of sample loaded onto the column to ensure that the separation is occurring in the linear range of the isotherm.
-
Question 3: I need to confirm the isomeric ratio of my sample using Gas Chromatography (GC), but the peaks are broad and not well-resolved. What can I do?
Answer: The direct GC analysis of polar, non-volatile compounds like this compound is often problematic. The primary amine and ester functional groups can lead to poor peak shape and thermal degradation.[4][5]
-
Causality—Poor Volatility and Polarity: The presence of the amine group allows for hydrogen bonding, which increases the boiling point and causes the compound to interact unfavorably with many GC stationary phases.[6]
-
Actionable Solution—Derivatization: The most robust solution is to convert the isomers into less polar, more volatile derivatives before GC analysis.[4][7]
-
Silylation: Reacting the amine with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will replace the active hydrogen on the nitrogen with a non-polar trimethylsilyl (TMS) group.[4] This dramatically increases volatility and improves peak shape.
-
Acylation: Reaction with an acylating agent, such as trifluoroacetic anhydride (TFAA), will form a stable amide derivative, which is also more amenable to GC analysis.
-
| Parameter | Direct Injection | After Derivatization (Silylation) |
| Peak Shape | Broad, often tailing | Sharp, symmetrical |
| Resolution | Poor to non-existent | Significantly improved |
| Volatility | Low | High |
| Column Interaction | Strong, leading to tailing | Minimal |
Experimental Protocols
Protocol 1: Derivatization for GC Analysis (Silylation)
-
Sample Preparation: Accurately weigh approximately 1-2 mg of the this compound isomer mixture into a 2 mL GC vial.
-
Solvent Addition: Add 500 µL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile).
-
Reagent Addition: Add 100 µL of BSTFA (with 1% TMCS as a catalyst).
-
Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized sample into the GC.
Caption: Workflow for silylation derivatization prior to GC analysis.
Frequently Asked Questions (FAQs)
Q1: How can I definitively distinguish between the cis and trans isomers using spectroscopy?
A1: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[1]
-
¹H NMR: The key is the chemical shift and coupling constants of the protons on the carbons bearing the substituents (C1 and C4). In the more stable chair conformation, the trans isomer will have both substituents in equatorial positions. The proton at C1 (attached to the ester group) will be axial, leading to a larger axial-axial coupling constant with the adjacent axial protons.[1] Conversely, the cis isomer will have one axial and one equatorial substituent, resulting in smaller axial-equatorial and equatorial-equatorial coupling constants.[1]
-
¹³C NMR: The chemical shifts of the ring carbons can also be diagnostic. The γ-gauche effect predicts that an axial substituent will cause an upfield shift (lower ppm) for the carbons at the γ-position.[1] Therefore, the cis isomer, which must have one axial group, will show characteristic upfield shifts for C3 and C5 relative to the all-equatorial trans isomer.
Caption: Decision logic for isomer identification using NMR spectroscopy.
Q2: Are there methods to convert the undesired cis isomer to the more useful trans isomer?
A2: Yes, isomer conversion is possible, often through a process called epimerization. This typically involves creating a condition where the stereocenter at C1 or C4 can equilibrate. For related compounds, this can sometimes be achieved by treating the cis-isomer with a strong base, which can deprotonate the α-carbon to the ester, allowing for inversion to the more thermodynamically stable trans configuration.[8] More recently, biocatalytic methods using transaminases have been developed to selectively convert the cis-amine to a ketone intermediate, which can then be re-aminated to form the trans-amine, effectively driving a dynamic cis-to-trans isomerization.[9]
Q3: Can High-Performance Liquid Chromatography (HPLC) be used for preparative separation?
A3: Absolutely. HPLC is a powerful technique for both analytical and preparative-scale separation of isomers.[10] For preparative work, the principles are the same as for analytical separation, but on a larger scale. You would typically use a larger column packed with the appropriate stationary phase (e.g., C18 for reversed-phase) and an optimized mobile phase.[10][11] The key to success is developing a robust analytical method first, with a good separation factor (alpha) between the two isomer peaks, and then scaling up the method by increasing the column diameter and flow rate proportionally.[10]
References
- A Spectroscopic Guide to Differentiating Cis and Trans Isomers of Substituted Nitrocyclohexanes. Benchchem.
- Describe how H-1 NMR spectroscopy can be used to differentiate cis- from trans-4-tert-butylcyclohexanol. Homework.Study.com.
- A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. ResearchGate.
- This compound. PubChem.
- Troubleshooting the separation of cis- and trans-nerolidol isomers. Benchchem.
- Derivatization for Gas Chromatography. Phenomenex.
- GC Derivatization. Restek.
- Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane?. Quora.
- CIS TRANS ISOMERS AND NMR. ORGANIC SPECTROSCOPY INTERNATIONAL.
- The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health.
- The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich.
- Ethyl trans-4-aminocyclohexanecarboxylate. CymitQuimica.
- Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate.
- How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure.
- Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride. ChemBK.
- Separation and purification of cis and trans isomers. Google Patents.
- Easy purification of isomers with prepacked glass columns. Chromatography Today.
- Ethyl cis-4-aminocyclohexanecarboxylate. ChemScene.
- Resolving the Isomer Problem: Tackling Characterization Challenges. Biocompare.
- trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate. Scbt.com.
- HPLC Troubleshooting Guide. ResearchGate.
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Google Patents.
- Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Google Patents.
- ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Organic Syntheses.
- PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS. Google Patents.
- Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central.
- High-performance liquid chromatographic method for the separation of isomers of cis- and trans-4-aminocyclohexylacetic acid and corresponding ethyl ester. ResearchGate.
- Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. ResearchGate.
- Separation of cyclodextrins and their derivatives by thin-layer and preparative column chromatography. PubMed.
- trans-4-aminocyclohexane carboxylic acid ethyl ester 1678-68-8. Guidechem.
- TRANS-ETHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE. LookChem.
- Methyl trans-4-aminocyclohexanecarboxylate hydrochloride. BLD Pharm.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. weber.hu [weber.hu]
- 6. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 9. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 4-Aminocyclohexanecarboxylate Derivatives
Welcome to the technical support center for the synthesis and derivatization of ethyl 4-aminocyclohexanecarboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common side reactions and challenges encountered during the synthesis of derivatives of this valuable scaffold.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems observed during synthesis, explains the underlying chemical causes, and provides actionable solutions.
Question 1: I am attempting a direct N-alkylation of this compound with an alkyl halide, but my yield is low and LC-MS/NMR analysis shows a complex mixture of products with higher masses.
Probable Cause: Over-alkylation.
This is the most common side reaction when using direct alkylation methods with primary amines.[1][2][3][4] The root of the problem is that the desired secondary amine product is often more nucleophilic, or at least similarly reactive, than the starting primary amine.[5] Consequently, it competes with the starting material for the alkyl halide, leading to the formation of a tertiary amine. This tertiary amine can be alkylated further to form a quaternary ammonium salt.[1][5]
Mechanism Insight: The reaction proceeds via a series of sequential SN2 reactions. Each successive product is a nucleophile that can react again.
-
Step 1 (Desired): Primary Amine + R-X → Secondary Amine
-
Step 2 (Side Reaction): Secondary Amine + R-X → Tertiary Amine
-
Step 3 (Side Reaction): Tertiary Amine + R-X → Quaternary Ammonium Salt
This cascade of reactions is difficult to stop at the secondary amine stage, resulting in a mixture that is challenging to purify.[3][6]
Solutions:
-
Use a Large Excess of the Amine: To favor mono-alkylation, you can use a very large excess (5-10 equivalents) of the starting this compound. This ensures the alkyl halide is more likely to encounter a primary amine than the secondary amine product. However, this is often not feasible with valuable starting materials and requires a difficult separation of the product from unreacted starting material.
-
Switch to a Superior Method: Reductive Amination: This is the most widely recommended and controlled method for mono-N-alkylation.[6][7] It involves reacting the amine with an aldehyde or ketone to form an imine (or iminium ion) intermediate, which is then reduced in situ to the desired secondary amine. This method avoids over-alkylation because the imine only forms once on the primary amine.[6][8]
Question 2: My reductive amination reaction using ethyl 4-oxocyclohexanecarboxylate is not working well. I either get back my starting material or see reduction of the ketone without amine incorporation.
Probable Cause & Solution:
This issue typically stems from two critical parameters: reaction pH and the choice of reducing agent.
-
Incorrect pH for Imine Formation: The formation of the key imine intermediate is pH-dependent and reversible.[9][10]
-
Too High pH (>8): There isn't enough acid to catalyze the dehydration of the hemiaminal intermediate to the imine. The reaction stalls.
-
Too Low pH (<4): The vast majority of the starting amine is protonated to its non-nucleophilic ammonium form (R-NH3+), preventing it from attacking the carbonyl.
-
Optimal pH: The reaction is typically fastest at a mildly acidic pH of 4-6.[10] This can be achieved using buffers or by adding a controlled amount of acetic acid.
-
-
Inappropriate Reducing Agent: The choice of hydride reagent is crucial for selectivity.
-
Problematic Reagent (NaBH₄): Sodium borohydride is a powerful reducing agent that can reduce the starting ketone/aldehyde directly, often faster than imine formation occurs.[8] This leads to the formation of ethyl 4-hydroxycyclohexanecarboxylate as a major byproduct.
-
Selective Reagents (NaBH(OAc)₃ or NaBH₃CN): Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride are milder and more selective reducing agents.[6][8] They are particularly effective because they reduce the protonated iminium ion much faster than they reduce the starting ketone.[9] STAB is often preferred due to the toxicity of cyanide byproducts from NaBH₃CN.[8]
-
Question 3: My final product is a mixture of cis and trans isomers. How can I isolate the desired trans isomer?
Probable Cause & Solution:
The synthesis of 4-substituted cyclohexanes, especially via reduction of an aromatic ring or a cyclohexanone, frequently yields a mixture of cis and trans isomers.[11] The final ratio depends heavily on the synthetic route, catalyst, and reaction conditions. Isolating the desired isomer is a common and critical challenge.
Strategies for Isomer Control and Separation:
-
Thermodynamic vs. Kinetic Control: In many reductions, the trans isomer is the thermodynamically more stable product (with bulky groups in equatorial positions). Allowing the reaction to equilibrate (e.g., longer reaction times, higher temperatures, or specific basic/acidic conditions) can favor the trans product.
-
Selective Crystallization/Precipitation: As described in patent literature, the isomers often have different physical properties, such as solubility and crystal packing.[12]
-
Selective Esterification: One patented method involves selectively esterifying the cis-amino acid in a mixture. The unreacted trans-amino acid can then be isolated.[11]
-
Salt Formation & Fractional Crystallization: Forming a salt of the amine (e.g., with HCl or a chiral acid) can create derivatives with significantly different solubilities, allowing for separation by fractional crystallization.
-
Protection & Crystallization: Protecting the amine (e.g., with a Boc group) can also alter the molecule's properties to facilitate easier crystallization of one isomer.[11]
-
Question 4: I am performing an amide coupling with a carboxylic acid, but the reaction is messy. I see a significant amount of an insoluble white precipitate and my yield is low.
Probable Cause & Solution:
This scenario is common when using carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Byproduct Formation (N-acylurea): The highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct. This side reaction consumes the activated acid and is a common cause of low yields.[13]
-
Precipitate (Dicyclohexylurea - DCU): If using DCC, the main byproduct is dicyclohexylurea (DCU), which is notoriously insoluble in many common organic solvents (like DCM and Ethyl Acetate) and precipitates out, often making the reaction mixture a thick slurry. While EDC and its corresponding urea byproduct have much higher water solubility, facilitating an easier workup, N-acylurea formation can still occur.
-
Racemization: For chiral carboxylic acids, the activation process can lead to racemization at the alpha-carbon, which is a major concern in pharmaceutical synthesis.[14]
Solutions:
-
Use Additives: To prevent N-acylurea formation and suppress racemization, an additive like 1-Hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) is almost always recommended.[15] These additives react with the O-acylisourea intermediate to form an active ester that is more stable, less prone to rearrangement, but still highly reactive towards the amine.
-
Solvent Choice: Using high-purity, anhydrous solvents is critical. Impurities like dimethylamine in old bottles of DMF can react with the activated carboxylic acid, leading to an undesired dimethylamide byproduct.[16]
-
Purification: To remove insoluble DCU, filter the reaction mixture before aqueous workup. For trace amounts of DCU that remain in solution, it can sometimes be removed by precipitation from a concentrated solution at low temperature (e.g., 0 °C) or by specific trituration methods.[12]
| Problem | Probable Cause | Key Solution |
| Multiple products in direct alkylation | Over-alkylation | Switch to reductive amination |
| Failed reductive amination | Incorrect pH or reducing agent | Adjust pH to 4-6; use NaBH(OAc)₃ |
| Cis/Trans isomer mixture | Non-stereoselective synthesis | Isomer separation via crystallization |
| Messy amide coupling | N-acylurea formation / DCU | Use HOBt/Oxyma additive; Filter DCU |
Frequently Asked Questions (FAQs)
Q1: What is the single best method to guarantee mono-N-alkylation of this compound? Reductive amination is the gold standard for controlled, high-yield mono-N-alkylation of primary amines.[6][7] It avoids the over-alkylation issues that plague direct alkylation with alkyl halides.
Q2: Why is direct alkylation with alkyl halides so problematic for primary amines? The issue is a lack of selectivity. The primary amine, the desired secondary amine product, and the tertiary amine byproduct are all nucleophilic and compete for the alkyl halide.[3][4] Because alkyl groups are electron-donating, the secondary amine product is often even more reactive than the starting material, creating a "runaway" reaction.[1][5]
Q3: What are the most critical parameters to monitor in a reductive amination? The three most critical parameters are:
-
pH: Must be controlled (typically pH 4-6) to allow for efficient imine formation.
-
Choice of Reductant: A selective agent like NaBH(OAc)₃ is essential to reduce the imine/iminium ion without affecting the starting carbonyl.[8]
-
Stoichiometry: Use of a slight excess (1.1-1.2 eq) of the carbonyl component and reducing agent is common to drive the reaction to completion.
Q4: My starting material is this compound itself. Can the ester group be accidentally reduced? This is a valid concern. Strong reducing agents like LiAlH₄ would certainly reduce the ester. However, the selective hydride reagents used for reductive amination (NaBH(OAc)₃, NaBH₃CN) and even NaBH₄ are generally not reactive enough to reduce esters under standard conditions.[8] Therefore, the ethyl ester is safe during a typical reductive amination or direct borohydride reduction of an imine.
Key Experimental Protocols
Protocol 1: General Procedure for Controlled Mono-N-Alkylation via Reductive Amination
This protocol describes the N-alkylation of this compound with a generic aldehyde (R-CHO).
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the aldehyde (1.1 eq) in an appropriate solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).
-
Imine Formation: Add glacial acetic acid (1.1 eq) to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Monitor by TLC or LC-MS if desired.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq). Caution: The addition may cause some gas evolution. Stir the reaction at room temperature for 12-24 hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure secondary amine.
Protocol 2: Removal of Dicyclohexylurea (DCU) after a DCC-Mediated Amide Coupling
-
Initial Filtration: After the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel in an ice bath for 30 minutes to maximize precipitation of DCU. Filter the cold reaction mixture through a sintered glass funnel or a pad of Celite®, washing the filter cake with a small amount of cold solvent (e.g., DCM or Ethyl Acetate).
-
Concentration & Secondary Filtration: Concentrate the filtrate under reduced pressure. The reduced volume will often cause more DCU to precipitate. Add a small amount of a non-polar solvent like hexanes or diethyl ether, cool the mixture again, and re-filter.
-
Aqueous Wash (for acidic/basic products): If the desired amide product has a basic or acidic handle, an extractive workup can help. For a basic amide, wash the organic solution with dilute aqueous HCl. DCU is neutral and will remain in the organic layer, while your product moves to the aqueous layer. Then, basify the aqueous layer and re-extract your pure product. The reverse applies for an acidic amide (wash with base).
-
Chromatography: If trace amounts of DCU persist, it can usually be separated by flash column chromatography. DCU has moderate polarity and is often visible as a distinct spot on a TLC plate.
References
- Google Patents. (n.d.). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives (WO2017134212A1).
-
ResearchGate. (n.d.). Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. Retrieved January 3, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 3, 2026, from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved January 3, 2026, from [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved January 3, 2026, from [Link]
- Google Patents. (n.d.). PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS (WO2003078381A1).
-
ACS Green Chemistry Institute. (n.d.). N-alkylation at sp3 Carbon Reagent Guide. Retrieved January 3, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved January 3, 2026, from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved January 3, 2026, from [Link]
-
Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Retrieved January 3, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 4-oxocyclohexanecarboxylate. Retrieved January 3, 2026, from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved January 3, 2026, from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 3, 2026, from [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved January 3, 2026, from [Link]
-
Reddit. (n.d.). Side reactions with HBTU amide coupling?. Retrieved January 3, 2026, from [Link]
-
Master Organic Chemistry. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. Retrieved January 3, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][17][18]naphthyrin-5(6H)-one. Retrieved January 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 3, 2026, from [Link]
-
YouTube. (2021, July 20). Amine Synthesis - Limits of Alkylation. Retrieved January 3, 2026, from [Link]
-
Wikipedia. (n.d.). Amine. Retrieved January 3, 2026, from [Link]
-
YouTube. (2018, May 5). Imine and Enamine Formation Reactions With Reductive Amination. Retrieved January 3, 2026, from [Link]
-
Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (n.d.). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved January 3, 2026, from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved January 3, 2026, from [Link]
-
Sciencemadness Discussion Board. (n.d.). Amine Alkylation Question. Retrieved January 3, 2026, from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 12. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. hepatochem.com [hepatochem.com]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. N-alkylation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Coupling Reactions with Ethyl 4-Aminocyclohexanecarboxylate
Welcome to the technical support hub for scientists, researchers, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into optimizing amide coupling reactions involving ethyl 4-aminocyclohexanecarboxylate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when working with this compound and related amide bond formations.
Q1: Which coupling reagent is best for my reaction with this compound?
A1: The ideal coupling reagent depends on several factors, including the steric hindrance of your carboxylic acid, its susceptibility to racemization, and cost considerations.
-
For standard couplings: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are a cost-effective and efficient choice.[1][2] They are water-soluble, and the resulting urea byproduct is easily removed during aqueous workup.[3] For improved efficiency and to minimize side reactions, EDC is almost always used with additives like NHS (N-hydroxysuccinimide) or HOBt (1-hydroxybenzotriazole) .[3][4][5]
-
For challenging or sterically hindered couplings: Uronium/aminium salt-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are superior.[1][6][7] HATU is highly reactive, effective for hindered substrates, and known for rapid reaction kinetics and a low tendency for racemization, especially when coupling sensitive amino acids.[1][7][8]
-
For minimizing racemization: Phosphonium salts like PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly effective, particularly for sensitive substrates like N-methyl amino acids.[9][10] Additives such as HOAt (1-hydroxy-7-azabenzotriazole) and OxymaPure are crucial for suppressing racemization with most coupling reagents.[11]
Q2: How do I handle the cis and trans isomers of this compound?
A2: this compound exists as cis and trans diastereomers. The trans isomer is often the commercially available and thermodynamically more stable form.[12][13] It is critical to confirm the stereochemistry of your starting material, as it will be retained in the final product. The two isomers may have different reactivity profiles due to the axial vs. equatorial positioning of the amine group, which can affect its nucleophilicity and accessibility. For consistency, it is recommended to use a single, pure isomer for your reactions.
Q3: What is the optimal stoichiometry for the coupling reaction?
A3: A good starting point is to use a slight excess of the carboxylic acid and coupling reagent relative to the amine.
-
Carboxylic Acid: 1.0 - 1.2 equivalents
-
This compound: 1.0 equivalent (the limiting reagent)
-
Coupling Reagent (e.g., HATU, EDC): 1.0 - 1.5 equivalents[10]
-
Additive (e.g., HOBt, HOAt): 1.0 - 1.5 equivalents
Using an excess of the cheaper component can help drive the reaction to completion.[14] However, a large excess of the carboxylic acid or coupling reagents can complicate purification.
Q4: Which solvent and base should I choose?
A4: The choice of solvent and base is critical for reaction success.
-
Solvents: Anhydrous polar aprotic solvents are preferred. DMF (N,N-Dimethylformamide) is a common choice due to its excellent solvating properties for most reactants.[15] DCM (Dichloromethane) is another good option, especially for reactions at lower temperatures.[15][16] It is crucial to use anhydrous solvents to prevent hydrolysis of activated intermediates.[10]
-
Bases: A non-nucleophilic, sterically hindered tertiary amine is required to neutralize any acid salts and to facilitate the reaction. DIPEA (N,N-Diisopropylethylamine) is widely used.[1][17] For reactions prone to epimerization, a weaker base like NMM (N-methylmorpholine) or a more hindered base like 2,4,6-collidine can be beneficial.[11]
Q5: How can I monitor the reaction progress effectively?
A5: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two primary methods.
-
TLC: Provides a quick and easy way to visualize the consumption of starting materials and the formation of the product. A simple co-spot of your starting materials and the reaction mixture will show progress.
-
LC-MS: Offers a more definitive analysis, confirming the mass of the desired product and helping to identify any major byproducts. This is the preferred method for ensuring the reaction has gone to completion.
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during coupling reactions with this compound.
Problem 1: My reaction is slow or has not started (low conversion of starting materials).
-
Possible Cause 1: Inefficient Carboxylic Acid Activation.
-
Why it happens: The coupling reagent may be old, hydrolyzed, or insufficient to fully activate the carboxylic acid. The activated species is the key intermediate that reacts with the amine.[2]
-
Solution:
-
Use fresh, high-purity coupling reagents. Reagents like EDC and HATU are hygroscopic and should be stored in a desiccator.[4]
-
Increase the equivalents of the coupling reagent to 1.5 eq.
-
Consider pre-activation: stir the carboxylic acid, coupling reagent, and base together for 15-30 minutes at room temperature before adding the amine.[10] This allows for the formation of the active ester intermediate.
-
-
-
Possible Cause 2: Amine Deactivation.
-
Why it happens: If your this compound is in its hydrochloride salt form, the amine is protonated and non-nucleophilic.[10] An insufficient amount of base will fail to liberate the free amine.
-
Solution: Ensure you are using at least one equivalent of base to neutralize the HCl salt, plus the amount needed for the coupling reaction itself (typically another 1-2 equivalents).
-
-
Possible Cause 3: Suboptimal Reaction Conditions.
-
Why it happens: Low temperatures can slow down the reaction rate, while an inappropriate solvent may not fully dissolve all reactants.
-
Solution:
-
Ensure all reactants are fully dissolved. If solubility is an issue in DCM, switch to DMF.
-
While many couplings start at 0 °C to control exothermic reactions and minimize side reactions, they often need to be warmed to room temperature to proceed to completion.[15]
-
-
Problem 2: The reaction is complete, but the yield of my desired amide is low.
-
Possible Cause 1: Hydrolysis of Activated Intermediates.
-
Why it happens: The activated carboxylic acid (e.g., the O-acylisourea intermediate in EDC couplings) is highly susceptible to hydrolysis by trace amounts of water in the solvent or reagents.[4][5][10] This reverts the intermediate back to the starting carboxylic acid.
-
Solution:
-
Use anhydrous solvents and reagents. Dry solvents over molecular sieves if necessary.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
-
-
Possible Cause 2: Formation of N-acylurea byproduct (with carbodiimides).
-
Why it happens: The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, which is a common byproduct in DCC and EDC couplings, especially if the amine is not added promptly or is unreactive.[3]
-
Solution:
-
Add an additive like HOBt or NHS. These additives react with the O-acylisourea to form a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine.[5][18]
-
Change the order of addition. Add the amine and carboxylic acid together first, then add the EDC.[15]
-
-
-
Possible Cause 3: Steric Hindrance.
-
Why it happens: If either the carboxylic acid or the amine has bulky groups near the reaction center, it can physically block the coupling from occurring efficiently.[10]
-
Solution:
-
Problem 3: I am observing significant epimerization of my chiral carboxylic acid.
-
Why it happens: The activation of a chiral carboxylic acid makes the α-proton acidic. A strong base can abstract this proton, leading to racemization via an oxazolone intermediate.[11][20] This is a critical issue in peptide synthesis and drug development.
-
Solution:
-
Use racemization-suppressing additives: HOAt and OxymaPure are considered more effective than HOBt at preventing epimerization.[11] Some studies also show that CuCl₂ can be an effective additive in carbodiimide-mediated couplings.[20][21]
-
Choose the right base: Avoid strong, unhindered bases like DIPEA if epimerization is a problem. Switch to a weaker base like NMM or a more sterically hindered one like 2,4,6-collidine.[11]
-
Control the temperature: Keep the reaction temperature low, typically starting at 0 °C.[16]
-
Minimize pre-activation time: A long pre-activation time can increase the concentration of the highly reactive intermediate, increasing the risk of epimerization.[16] Consider adding the coupling reagent to the mixture of the acid and amine.
-
Troubleshooting Decision Workflow
The following diagram provides a logical workflow for troubleshooting common issues in your coupling reaction.
Caption: A decision tree for troubleshooting common amide coupling issues.
Part 3: Experimental Protocols & Data
Data Summary: Comparison of Common Coupling Reagents
| Reagent | Class | Advantages | Disadvantages | Typical Additive |
| EDC·HCl | Carbodiimide | Water-soluble byproduct, cost-effective.[1][3] | Lower reactivity for hindered substrates, risk of N-acylurea formation and racemization.[3][10] | HOBt, NHS, Oxyma |
| DCC | Carbodiimide | Inexpensive, effective.[9] | Dicyclohexylurea (DCU) byproduct is insoluble and can be difficult to remove.[9] | HOBt, HOSu |
| HATU | Uronium/Aminium | Highly reactive, fast kinetics, low racemization, good for hindered substrates.[1][7][8] | Higher cost, potential for guanidinylation side reactions.[8] | None required (contains HOAt moiety) |
| HBTU | Uronium/Aminium | Efficient, reduces racemization.[9] | Less reactive than HATU.[6] | HOBt |
| PyBOP / PyAOP | Phosphonium | High reactivity, especially for hindered systems (PyAOP).[6][10] | Solutions in DMF have moderate stability, higher cost.[6] | None required |
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a robust method for coupling a generic carboxylic acid with this compound using HATU, a highly efficient reagent.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
-
Saturated aqueous NH₄Cl, Saturated aqueous NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 15 minutes to pre-activate the acid. The solution may change color (e.g., turn yellow), which can be an indicator of active ester formation.[8]
-
Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete in 1-4 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[10]
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure amide.
Protocol 2: EDC/HOBt Coupling for Standard Applications
This protocol is a cost-effective alternative for less sterically demanding substrates.
Materials:
-
Carboxylic Acid (1.1 eq)
-
This compound hydrochloride (1.0 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA or NMM (2.5 eq)
-
Anhydrous DCM or DMF
-
1M HCl (aq), Saturated aqueous NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Under an inert atmosphere, combine the carboxylic acid (1.1 eq), this compound hydrochloride (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the base (DIPEA or NMM, 2.5 eq) dropwise to the stirred suspension.
-
Allow the reaction to slowly warm to room temperature and stir overnight (or until completion is confirmed by LC-MS).
-
Quench the reaction by adding water. If using DCM, dilute with more DCM. If using DMF, dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x) (to remove excess base), saturated aqueous NaHCO₃ (2x) (to remove excess acid and HOBt), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Amide Coupling Workflow
Caption: A generalized workflow for amide coupling reactions.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Lin, P. C., et al. (2017). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances, 7(63), 39749-39756. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Coupling Reagents. Retrieved from [Link]
-
Karigiannis, G., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Organic & Biomolecular Chemistry, 15(42), 8983-8987. Retrieved from [Link]
-
G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
-
Miyazawa, T., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. International Journal of Peptide and Protein Research, 53(3), 280-288. Retrieved from [Link]
-
Bangs Laboratories, Inc. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Chen, T., et al. (2018). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Langmuir, 34(42), 12649-12657. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
Orsi, M., et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ChemistrySelect, 8(42), e202302947. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Retrieved from [Link]
-
Reddit. (2022, March 24). amide coupling help. Retrieved from [Link]
-
Isaksson, J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11485-11492. Retrieved from [Link]
-
Cazzamalli, S., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science, 18(8), 457-463. Retrieved from [Link]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Vankayalapati, H., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(12), 1621-1624. Retrieved from [Link]
-
ChemBK. (2024, April 9). Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride. Retrieved from [Link]
Sources
- 1. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 2. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 3. bachem.com [bachem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. TRANS-ETHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE | 2084-28-8 [chemicalbook.com]
- 13. Ethyl trans-4-aminocyclohexanecarboxylate | CymitQuimica [cymitquimica.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. HATU - Wikipedia [en.wikipedia.org]
- 18. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 20. peptide.com [peptide.com]
- 21. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in ethyl 4-aminocyclohexanecarboxylate reactions
Welcome to the technical support center for ethyl 4-aminocyclohexanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in reactions involving this versatile building block. Here, we move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Section 1: Foundational Troubleshooting - First Principles
Before delving into reaction-specific issues, it's crucial to address foundational parameters that universally impact reaction outcomes. An oversight in these areas is the most common source of poor conversion.
Q1: My reaction shows very low or no conversion. What are the absolute first things to check?
Answer: When a reaction fails, a systematic review of the basics is the most efficient path to a solution. Often, the problem lies not in the core chemistry but in the preparation and setup.
-
Reagent Quality and Stoichiometry:
-
Purity of this compound: Verify the purity of your starting material. It is available as both the free base and a hydrochloride salt.[1][2] If you are using the HCl salt, you must add at least one equivalent of a non-nucleophilic base (e.g., triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)) to liberate the free amine for reaction. Failure to do so is a frequent cause of reaction failure.
-
Reagent Integrity: Many coupling reagents and bases are hygroscopic or degrade over time. Use freshly opened bottles or reagents that have been stored correctly under an inert atmosphere. For instance, carbodiimides are notoriously moisture-sensitive.[3]
-
Accurate Stoichiometry: Carefully re-calculate and re-weigh all reactants. Ensure the limiting reagent is correctly identified.
-
-
Reaction Conditions:
-
Anhydrous Environment: Amine-based reactions, especially amide couplings, are highly sensitive to water. Water can hydrolyze activated intermediates or quench reagents.[3] Always use flame-dried or oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Temperature Control: Ensure your reaction is maintained at the specified temperature. Inaccurate temperature can drastically alter reaction kinetics.
-
-
Stereochemistry:
-
This compound exists as cis and trans isomers.[4][5] The reactivity of these isomers can differ due to their conformational arrangements. The trans isomer, with the amino group in an equatorial position, is generally less sterically hindered than the cis isomer. Ensure you are using the correct isomer for your intended synthesis, as specified by literature precedents.
-
Troubleshooting Workflow: Initial Reaction Failure
This diagram outlines the initial decision-making process when a reaction yields poor results.
Caption: General troubleshooting workflow for low conversion rates.
Section 2: Troubleshooting Specific Reactions
If foundational checks do not resolve the issue, the problem likely lies within the specific reaction chemistry.
Part A: Amide Bond Formation (Peptide Coupling)
Amide coupling is the most common reaction for this substrate. The bulky cyclohexyl ring introduces steric hindrance, which can slow the reaction compared to simpler aliphatic amines.[6][7]
Q2: My amide coupling reaction is sluggish and incomplete. How can I improve the conversion?
Answer: Incomplete amide coupling is typically due to insufficient activation of the carboxylic acid, steric hindrance, or suboptimal choice of reagents.
-
Causality—Steric Hindrance: The spatial arrangement of the cyclohexyl group can physically block the approach of the activated carboxylic acid.[7][8] This "steric effect" slows the rate of the desired nucleophilic attack by the amine.[7]
Troubleshooting Strategy: Enhance Reagent Reactivity
If you observe significant unreacted starting material, the coupling conditions are likely not potent enough to overcome the steric and electronic hurdles.
| Problem Symptom | Probable Cause | Recommended Solution |
| Stalled Reaction, >50% Starting Amine Remaining | Inefficient Carboxylic Acid Activation. Standard reagents like EDC/DCC alone may not be sufficient. | 1. Use a Stronger Coupling Reagent: Switch to a uronium/aminium salt like HATU or HBTU . These reagents form highly reactive activated esters, accelerating the reaction.[9][10] 2. Add an Activator: If using a carbodiimide (EDC, DCC), include an additive like HOBt or OxymaPure . These form intermediate active esters that are more reactive and suppress side reactions like racemization.[11] |
| Slow Reaction, Some Product Formed | Steric Hindrance. The bulky nature of the reactants is slowing the reaction. | 1. Increase Reaction Time/Temperature: Allow the reaction to proceed overnight.[12] If stable, gently heat the reaction to 40-50°C, while monitoring for byproduct formation. 2. Perform a "Double Coupling": After the initial coupling time, add a second portion of fresh coupling reagent and carboxylic acid to drive the reaction to completion.[12][13] |
| Multiple Byproducts Seen on LC-MS/TLC | Side Reactions. N-acylurea formation (with carbodiimides) or racemization of the carboxylic acid partner. | 1. Use HOBt or OxymaPure: These additives are known to significantly reduce racemization.[11] 2. Pre-activation: Mix the carboxylic acid, coupling reagent, and base for 1-2 minutes before adding the this compound solution.[13] This minimizes the time the highly reactive amine is exposed to excess coupling reagent. |
Experimental Protocol: Optimized Amide Coupling with HATU
This protocol is designed for challenging couplings where standard EDC/HOBt methods may be insufficient.
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve the carboxylic acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0 eq) to the mixture and stir for 1 minute at room temperature.
-
Amine Addition: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF. If starting from the HCl salt, add an additional 1.1 eq of DIPEA to this solution first.
-
Coupling: Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours.
-
Monitoring: Monitor the consumption of the limiting reagent using TLC or LC-MS.[14][15][16]
Part B: N-Alkylation Reactions
Direct N-alkylation of the primary amine can be complicated by over-alkylation and, in some contexts, competing O-alkylation of the ester (though less common).
Q3: My N-alkylation reaction produces a mixture of mono- and di-alkylated products, or it doesn't proceed at all. What should I do?
Answer: Achieving selective mono-alkylation requires careful control of stoichiometry and reaction conditions.
-
Causality—Polyalkylation: The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that is faster than the first.
Troubleshooting Strategy: Controlling Selectivity
| Problem Symptom | Probable Cause | Recommended Solution |
| Mixture of Mono- and Di-alkylated Product | Over-alkylation. The product is reacting faster than the starting material. | 1. Use Excess Amine: Reverse the stoichiometry. Use a large excess (3-5 equivalents) of this compound relative to the alkylating agent. This ensures the alkylating agent is more likely to encounter a primary amine.[17] 2. Slow Addition: Add the alkylating agent slowly via syringe pump to maintain a low concentration, favoring reaction with the more abundant primary amine. |
| No Reaction | Poor Leaving Group or Inactive Electrophile. | 1. Change the Leaving Group: The reactivity order for alkyl halides is R-I > R-Br > R-Cl. If using a chloride or bromide, switch to the corresponding alkyl iodide.[18] 2. Use a Stronger Alkylating Agent: Consider using a triflate (R-OTf) or tosylate (R-OTs) for less reactive systems. |
| Low Conversion with a Bulky Alkyl Halide | Steric Hindrance. The electrophile and/or the nucleophile are too bulky. | 1. Increase Temperature: N-alkylation reactions can often be heated to reflux in solvents like acetonitrile or DMF to overcome activation energy barriers. 2. Use a Less Hindered Base: If using a bulky base, it may be impeding the reaction. Switch to a smaller base like K₂CO₃ or Cs₂CO₃. |
Amide Coupling Optimization Pathway
This diagram illustrates the decision-making process for optimizing a problematic amide coupling reaction.
Caption: Decision pathway for optimizing amide coupling reactions.
Section 3: Analytical Monitoring Protocols
Effective troubleshooting is impossible without reliable reaction monitoring.
Q4: How can I effectively monitor the progress of my reaction?
Answer: A combination of Thin-Layer Chromatography (TLC) for rapid qualitative checks and Liquid Chromatography-Mass Spectrometry (LC-MS) for quantitative analysis is ideal.
Protocol: Reaction Monitoring by TLC
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Solvent System: A good starting point for many derivatives of this compound is a mixture of Ethyl Acetate and Hexanes (e.g., 30:70 v/v). Adjust polarity as needed to achieve an Rf of ~0.3-0.5 for your product.
-
Spotting: On a single plate, spot:
-
S: Your starting amine (this compound).
-
C: Your co-reactant (e.g., the carboxylic acid).
-
R: The reaction mixture (quench a small aliquot in a vial with ethyl acetate and a drop of water first).
-
-
Development & Visualization: Develop the plate in a saturated chamber. Visualize under a UV lamp (254 nm) and/or by staining with potassium permanganate or ninhydrin (for free amines).
-
Interpretation: The reaction is complete when the spot corresponding to the limiting reagent (usually 'S' or 'C') has completely disappeared and a new spot (the product) has appeared.
Section 4: Frequently Asked Questions (FAQs)
-
Q: My purified product is a salt (e.g., trifluoroacetate) after HPLC. How do I get the neutral compound?
-
A: Dissolve the product in a suitable organic solvent (like Ethyl Acetate or DCM) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the neutral compound.
-
-
Q: I suspect my starting material has degraded. How can I check?
-
A: Run a ¹H NMR spectrum and compare it to the reference spectrum from the supplier. Look for the characteristic signals of the cyclohexyl ring and the ethyl ester. The presence of new, unexplained peaks may indicate decomposition or impurities.
-
-
Q: Can I use a different base besides DIPEA or TEA?
-
A: Yes, other non-nucleophilic bases like N-methylmorpholine (NMM) can be used, especially in peptide couplings where racemization is a concern.[19] Avoid nucleophilic bases like pyridine in amide couplings as they can compete with the desired amine.
-
References
-
Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride - Introduction. (2024). ChemBK. [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). McMaster University. [Link]
-
Optimizing Peptide Coupling: Key Techniques. (n.d.). Macronix. [Link]
-
Tips & Tricks. (n.d.). American Peptide Society. [Link]
-
ethyl 4-aminocyclohexane-1-carboxylate hydrochloride, min 97%, 1 gram. (n.d.). CP Lab Safety. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2012). National Institutes of Health. [Link]
-
A New Measurement of Amine Steric Hindrance – N Exposure. (2019). OSTI.GOV. [Link]
-
N alkylation at sp3 Carbon Reagent Guide. (n.d.). ACS Green Chemistry Institute. [Link]
-
ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]
-
Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. (2021). PubMed. [Link]
-
How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? (2015). ResearchGate. [Link]
-
Steric effects. (n.d.). Wikipedia. [Link]
-
Stability Factors: Steric Effects. (2017). YouTube. [Link]
-
Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. (2016). PubMed Central. [Link]
-
Steric effect – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][14]naphthyrin-5(6H)-one. (2012). National Institutes of Health. [Link]
-
Trans-ethyl 4-aminocyclohexanecarboxylate Hydrochloride. (n.d.). Wuhan Ability Chemical Technology Co., Ltd. [Link]
-
Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. (2019). ResearchGate. [Link]
-
The selective n-alkylation of monoethanolamine in PTC condition. (2018). MedCrave online. [Link]
-
Calcium Hexacyanoferrate(II) as a Precipitating Reagent for the Determination of Mebeverine Using Multiple Flow Cell. (2024). Analytical and Bioanalytical Chemistry Research. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | Benchchem [benchchem.com]
- 6. osti.gov [osti.gov]
- 7. Steric effects - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. jpt.com [jpt.com]
- 10. growingscience.com [growingscience.com]
- 11. peptide.com [peptide.com]
- 12. americanpeptidesociety.org [americanpeptidesociety.org]
- 13. benchchem.com [benchchem.com]
- 14. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. benchchem.com [benchchem.com]
- 17. medcraveonline.com [medcraveonline.com]
- 18. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 19. bachem.com [bachem.com]
Scaling up the synthesis of ethyl 4-aminocyclohexanecarboxylate
An essential intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ethyl 4-aminocyclohexanecarboxylate is a molecule of significant industrial interest.[1][2] Scaling up its synthesis from the laboratory bench to pilot or production scale, however, presents a unique set of challenges that require a deep understanding of the underlying chemical principles and process parameters. Common synthetic routes include the catalytic hydrogenation of ethyl 4-aminobenzoate or the reductive amination of ethyl 4-oxocyclohexanecarboxylate.[3][4][5]
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the scale-up of this compound synthesis. It is structured in a question-and-answer format to directly address specific experimental problems, offering insights grounded in mechanistic principles and field-proven experience.
Troubleshooting Guide: Reductive Amination Route
The reductive amination of ethyl 4-oxocyclohexanecarboxylate is a widely used method. It typically proceeds in one pot by forming an imine or enamine intermediate with an ammonia source, which is then reduced in situ to the desired amine.
dot
Caption: General workflow for the reductive amination synthesis.
Question: My reaction yield is low, and I'm recovering a significant amount of the starting ketone, ethyl 4-oxocyclohexanecarboxylate. What is the likely cause?
Answer: This issue almost always points to inefficient formation of the crucial imine intermediate. The rate of imine formation is highly dependent on the reaction pH.
-
Mechanistic Insight: The reaction requires protonation of the ketone's carbonyl oxygen to make it more electrophilic for the nucleophilic attack by ammonia. However, if the pH is too low, the ammonia source will be fully protonated to the non-nucleophilic ammonium ion (NH₄⁺), shutting down the reaction. Conversely, if the pH is too high, there won't be enough acid to catalyze the initial carbonyl activation.
-
Troubleshooting Steps:
-
pH Optimization: The optimal pH for imine formation is typically mildly acidic, in the range of 5-7. If you are using ammonia gas or an aqueous solution, the addition of a catalyst like acetic acid is recommended. Ammonium acetate can be a convenient choice as it acts as both the ammonia source and a buffer in the appropriate pH range.
-
Water Removal: The condensation reaction to form the imine releases a molecule of water. On a large scale, this can shift the equilibrium back towards the starting materials. While challenging in a one-pot reductive amination, using a dehydrating agent or a setup with a Dean-Stark trap (more common in two-step processes) can improve imine concentration.
-
Choice of Ammonia Source: For large-scale operations, using a solution of ammonia in methanol is often more practical and controllable than bubbling ammonia gas.[3]
-
Question: The primary byproduct of my reaction is 4-hydroxycyclohexanecarboxylate, not the desired amine. How can I fix this?
Answer: The formation of the alcohol byproduct indicates that your reducing agent is preferentially reducing the starting ketone rather than the imine intermediate. This is a common issue related to the choice and reactivity of the hydride source.
-
Mechanistic Insight: Standard borohydride reagents like sodium borohydride (NaBH₄) are capable of reducing both ketones and imines. However, at the mildly acidic pH required for imine formation, the rate of ketone reduction by NaBH₄ can be significantly faster than the rate of imine reduction.
-
Troubleshooting Steps:
-
Select a Less Reactive Reducing Agent: The solution is to use a reducing agent that is more selective for the imine over the carbonyl.
-
Sodium cyanoborohydride (NaBH₃CN): This is the classic choice for reductive aminations. It is stable at acidic pH and selectively reduces the protonated iminium ion much faster than it reduces the ketone.[6][7]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is an excellent, milder, and non-toxic alternative to NaBH₃CN. It is particularly effective and often provides better yields and cleaner reactions.[6]
-
-
Staged Addition: If you must use NaBH₄, a two-step procedure can work. First, allow the imine to form completely (monitor by GC or TLC). Then, add the NaBH₄. This approach is less efficient for scale-up but can salvage a reaction.
-
| Reducing Agent | Pros | Cons | Typical Conditions |
| H₂/Catalyst (e.g., Raney Ni, Pd/C) | High atom economy; clean workup. | Requires pressure equipment; catalyst can be pyrophoric; potential for ring-opening. | 50-150°C, 1-172 bar H₂ pressure.[1] |
| Sodium Borohydride (NaBH₄) | Inexpensive; readily available. | Non-selective; reduces ketones, leading to alcohol byproducts. | Stepwise addition after imine formation. |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for imines at acidic pH. | Toxic cyanide byproduct; requires careful quenching. | Methanol, pH 5-7.[6] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Selective; non-toxic; mild. | More expensive; can be moisture-sensitive. | Dichloromethane or THF.[6] |
Troubleshooting Guide: Cis/Trans Isomerization and Control
The final product is a mixture of cis and trans isomers. For many pharmaceutical applications, only one isomer, typically the trans, is desired.[1][8] Controlling and separating these isomers is a critical step in scaling up.
Question: My synthesis produces a cis/trans mixture that is difficult to separate. How can I increase the proportion of the desired trans isomer?
Answer: The thermodynamic equilibrium favors the trans isomer, where the two bulky substituents (amino and ester groups) are in equatorial positions on the cyclohexane ring. You can drive the reaction towards this more stable product through thermodynamic control.
-
Mechanistic Insight: The cis isomer can be converted to the more stable trans isomer through a process called epimerization. This involves temporarily removing the proton at the C1 or C4 position to form a planar intermediate, which then re-protonates preferentially to give the trans product. This is typically achieved by heating in the presence of a base.[9]
-
Troubleshooting Steps:
-
Base-Mediated Epimerization: After the initial synthesis, the crude cis/trans mixture can be treated with a base. Heating the mixture with sodium hydroxide or a potassium alkoxide (like potassium tert-butoxide) in a suitable solvent (e.g., isopropanol) will isomerize the cis form to the trans form.[8][9] The trans product, often being less soluble as a salt, may precipitate from the reaction mixture, further driving the equilibrium.[8]
-
Catalyst Selection in Hydrogenation: If starting from ethyl 4-aminobenzoate, the choice of hydrogenation catalyst and conditions can influence the initial isomer ratio. While many conditions yield the cis isomer initially, some catalytic systems under basic conditions can promote in-situ isomerization.[10][11] Ruthenium-based catalysts (e.g., Ru/C) under basic conditions have been shown to favor the formation of the trans isomer.[10]
-
dot
Caption: Decision workflow for managing cis/trans isomer ratios.
Question: How can I effectively separate the final cis and trans isomers on a large scale?
Answer: Large-scale separation relies on exploiting differences in the physical properties of the isomers, primarily their solubility.
-
Troubleshooting Steps:
-
Fractional Recrystallization: This is the most common industrial method. The cis and trans isomers, particularly their hydrochloride salts, often exhibit different solubilities in specific solvent systems.[8] A common procedure involves dissolving the mixture in a solvent like ethanol and then either cooling or adding an anti-solvent (e.g., ether or acetonitrile) to selectively precipitate one isomer, usually the trans-hydrochloride salt.[1][9]
-
Reactive Separation: As mentioned in the epimerization section, you can convert the undesired cis isomer into the desired trans isomer, simplifying the separation to just isolating the final product. Another approach involves selective derivatization. For example, the cis and trans isomers might react at different rates with a bulky protecting group, allowing for the separation of the derivatized compound from the unreacted one.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis? A1: Key safety issues depend on the chosen route.
-
Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) with hydrogen gas presents significant fire and explosion risks. Raney Ni is pyrophoric and must be handled under a solvent at all times.[1] Hydrogen gas is highly flammable, and reactions must be conducted in properly rated pressure reactors with appropriate venting and monitoring.
-
Reductive Amination: Using sodium cyanoborohydride involves handling a toxic reagent and necessitates a quenching step (e.g., with bleach) to destroy any residual cyanide.
-
Solvents: Using flammable solvents like methanol, ethanol, or ether on a large scale requires proper grounding, ventilation, and explosion-proof equipment.
Q2: My final product is showing color and impurities after workup. What are common purification strategies? A2: Beyond recrystallization for isomer separation, other techniques may be needed.
-
Carbon Treatment: If the product has a persistent color, this often indicates trace high-molecular-weight byproducts. Adding activated carbon to a solution of your product and then filtering it through a pad of celite can effectively remove these color bodies.
-
Distillation: If the product is a liquid free base, vacuum distillation can be a highly effective purification method on a large scale, provided the compound is thermally stable.
-
pH Adjustment and Extraction: During aqueous workup, carefully adjusting the pH is crucial. To remove non-basic organic impurities, wash the organic layer containing your product with an acidic aqueous solution. To remove acidic impurities, wash with a basic aqueous solution. The final product can then be isolated by extraction into an organic solvent after basifying the aqueous layer.
Q3: How should the final product, this compound, be stored? A3: As a primary amine, the compound is susceptible to slow oxidation and can absorb atmospheric carbon dioxide to form a carbamate salt. It should be stored in a tightly sealed, inert atmosphere (nitrogen or argon) in a cool, dry place.[12] For long-term storage, refrigeration (2-8°C) is recommended.[12]
References
-
A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
- PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS. (2003). Google Patents.
-
ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. (n.d.). Organic Syntheses. Retrieved January 3, 2026, from [Link]
- Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. (2014). Google Patents.
- PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl. (n.d.). Google Patents.
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]
- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (n.d.). Google Patents.
-
Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. (2025). ResearchGate. Retrieved January 3, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
-
ethyl 4-aminocyclohexane-1-carboxylate hydrochloride, min 97%, 1 gram. (n.d.). CP Lab Safety. Retrieved January 3, 2026, from [Link]
-
Large-scale reductive amination and synthesis applications. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 3, 2026, from [Link]
-
Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. (n.d.). WMU's ScholarWorks. Retrieved January 3, 2026, from [Link]
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (2017). Google Patents.
-
Ethyl 4-oxocyclohexanecarboxylate. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
-
A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. (n.d.). Semantic Scholar. Retrieved January 3, 2026, from [Link]
-
Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. (2021). ACS Publications. Retrieved January 3, 2026, from [Link]
-
cis-Ethyl 4-aminocyclohexanecarboxylate hydrochloride. (n.d.). American Elements. Retrieved January 3, 2026, from [Link]
-
The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. (n.d.). Longdom Publishing. Retrieved January 3, 2026, from [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). JOCPR. Retrieved January 3, 2026, from [Link]
-
Enantioselective Organocatalytic Transfer Hydrogenation Reactions using Hantzsch Esters. (n.d.). Princeton University. Retrieved January 3, 2026, from [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. (2019). ACS Publications. Retrieved January 3, 2026, from [Link]
-
Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride. (n.d.). ChemBK. Retrieved January 3, 2026, from [Link]
Sources
- 1. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 2. Ethyl trans-4-aminocyclohexanecarboxylate | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jocpr.com [jocpr.com]
- 8. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 9. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | Benchchem [benchchem.com]
- 10. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 11. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 12. chemscene.com [chemscene.com]
Preventing decomposition of ethyl 4-aminocyclohexanecarboxylate during reactions
A Guide to Preventing Decomposition During Synthetic Reactions
Welcome to the technical support center for ethyl 4-aminocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a bifunctional molecule containing both a primary amine and an ethyl ester, it is susceptible to specific decomposition pathways that can complicate reactions and reduce yields.[1][2] This resource provides in-depth, experience-based answers to common challenges, helping you to anticipate and prevent these issues.
Frequently Asked Questions (FAQs)
Q1: I'm seeing unexpected byproducts in my reaction, such as a dimer or oligomers. What is causing this?
This is a classic issue arising from the bifunctional nature of this compound. The primary amine of one molecule can act as a nucleophile and attack the electrophilic carbonyl carbon of the ester on another molecule. This intermolecular reaction leads to the formation of an amide bond, resulting in dimers, trimers, and potentially longer oligomeric chains. This is especially prevalent in reactions run at high concentrations or elevated temperatures.
Intramolecular reactions, where a molecule reacts with itself, are generally favored over intermolecular reactions due to entropic factors.[3][4] However, with this compound, the formation of a 4-membered ring via intramolecular cyclization is highly strained and thus unfavorable.[4] This makes the intermolecular pathway the more likely decomposition route.
Visualizing the Problem: Intermolecular vs. Intramolecular Pathways
The diagram below illustrates the competing intermolecular and intramolecular reactions. The intermolecular pathway (top) is favored, leading to unwanted oligomerization. The intramolecular pathway (bottom) is disfavored due to the high energy associated with forming a strained 4-membered ring.
Caption: Competing reaction pathways for this compound.
Q2: My reaction involves a strong base, and I'm losing my ethyl ester. What's happening?
The ethyl ester functional group is susceptible to hydrolysis under basic (saponification) or acidic conditions.[5] Basic hydrolysis is an irreversible reaction where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt and ethanol.[6][7] This is a common issue in reactions that require basic catalysts or reagents, such as certain alkylations or condensations.
Key Indicators of Ester Hydrolysis:
-
A significant change in the polarity of your product (the carboxylate salt is much more polar than the starting ester).
-
Difficulty in extracting the product from an aqueous basic solution.
-
The appearance of a new peak in your analytical data (e.g., LC-MS) corresponding to the carboxylic acid after acidic workup.
Q3: How can I prevent these decomposition pathways?
The most robust strategy to prevent both intermolecular side reactions and ester hydrolysis is to use a protecting group for the amine functionality. By temporarily "masking" the nucleophilic amine, you can perform reactions on other parts of the molecule without interference. The tert-butoxycarbonyl (Boc) group is one of the most common and effective protecting groups for amines in non-peptide chemistry.[8][9]
Why the Boc Group is an Excellent Choice:
-
Stability: The Boc group is stable to most nucleophiles and bases, making it ideal for reactions that might otherwise hydrolyze the ester.[10]
-
Mild Removal: It can be easily removed under anhydrous acidic conditions, often with trifluoroacetic acid (TFA), which typically does not affect the ethyl ester.[8][9][11]
The general workflow for using a protecting group strategy is outlined below.
Caption: General workflow for reactions involving this compound.
Troubleshooting Guide & Protocols
Issue: Low yield in an amide coupling reaction.
When attempting to couple a carboxylic acid to the amine of this compound, you might face low yields due to several factors.
| Potential Cause | Troubleshooting Solution |
| Intermolecular Self-Condensation | Protect the amine with a Boc group before attempting the coupling reaction. |
| Inappropriate Coupling Reagent | For sterically hindered couplings, consider using more powerful reagents like HATU or PyBOP instead of standard carbodiimides like DCC or EDC.[12] |
| Racemization | Use additives like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[12] Also, consider using a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[12] |
| Reagent Degradation | Use fresh, high-purity coupling reagents and anhydrous solvents.[13] Some reagents are sensitive to moisture and oxygen.[14] |
Protocol: N-Boc Protection of this compound
This protocol provides a standard method for protecting the primary amine with a tert-butoxycarbonyl (Boc) group, rendering it unreactive in subsequent steps.[15]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the base (TEA or DIPEA, 1.2 eq) to the solution and stir.
-
Slowly add a solution of (Boc)₂O (1.1 eq) in the same solvent to the reaction mixture at room temperature.[9]
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected product.
-
Purify the product by column chromatography if necessary.
References
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (2017). How do you esterify a N-Boc protected amino acid? Retrieved from [Link]
-
University of Liverpool. (n.d.). Intramolecular vs. Intermolecular Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Intramolecular reaction. Retrieved from [Link]
-
ResearchGate. (2025). Procedures to Improve Difficult Couplings. Retrieved from [Link]
-
PubMed. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Retrieved from [Link]
-
YouTube. (2021). Intermolecular vs intramolecular reactions. Retrieved from [Link]
-
RSC Publishing. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Retrieved from [Link]
-
The Org Chem Tutor. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ChemBK. (2024). Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride - Introduction. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). Hydrolysis of Esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
-
CP Lab Safety. (n.d.). ethyl 4-aminocyclohexane-1-carboxylate hydrochloride, min 97%, 1 gram. Retrieved from [Link]
-
AHH Chemical. (n.d.). 011510 Ethyl trans-4-Aminocyclohexanecarboxylate Hydrochloride CAS: 2084-28-8. Retrieved from [Link]
Sources
- 1. Ethyl trans-4-aminocyclohexanecarboxylate | CymitQuimica [cymitquimica.com]
- 2. This compound | C9H17NO2 | CID 409963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Intramolecular vs. Intermolecular Reaction [vrchemistry.chem.ox.ac.uk]
- 4. Intramolecular reaction - Wikipedia [en.wikipedia.org]
- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 6. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. jpt.com [jpt.com]
- 15. Buy trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate | 169044-84-2 [smolecule.com]
Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving Ethyl 4-Aminocyclohexanecarboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for ethyl 4-aminocyclohexanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common synthetic transformations involving this versatile building block. The following content, presented in a question-and-answer format, provides in-depth troubleshooting advice and scientifically-grounded protocols to help you overcome challenges in your experiments.
Part 1: Synthesis and Stereochemical Control
The stereochemistry of the 4-amino and 1-carboxylate groups (cis vs. trans) is a critical parameter that dictates the molecule's utility in downstream applications, particularly in pharmaceuticals.[1] Achieving high diastereoselectivity for the desired trans isomer is a common primary objective.
FAQ 1.1: My hydrogenation of ethyl 4-aminobenzoate is producing a low trans:cis isomer ratio. How can I improve trans selectivity?
This is a frequent challenge. The choice of catalyst and reaction conditions is paramount for controlling the stereochemical outcome of arene hydrogenation. While many catalysts can reduce the aromatic ring, achieving high trans selectivity requires specific conditions that favor the thermodynamically more stable product.
Core Recommendation: Utilize a Ruthenium-on-carbon (Ru/C) catalyst under basic conditions. This system has been demonstrated to provide high trans selectivity.[2][3]
Causality: The hydrogenation mechanism over ruthenium under basic conditions is thought to proceed in a manner that allows for equilibration to the more stable trans isomer, where the two bulky substituents occupy equatorial positions on the cyclohexane ring, minimizing steric hindrance.
Troubleshooting & Optimization:
| Catalyst System | Typical Conditions | Expected Trans:Cis Ratio | Advantages | Disadvantages & Troubleshooting |
| 5% Ru/C | 10% NaOH (aq), Water/Isopropanol, 100-120°C, 15-50 bar H₂[2][3] | >4:1[2] | High trans selectivity, cost-effective compared to Rhodium.[3] | Low Yield: Ensure catalyst is not poisoned. Use fresh catalyst or regenerate. Poor Ratio: Verify temperature is within the optimal 85-138°C range; temperatures outside this can lower isomer ratios.[2][3] |
| Rhodium on Carbon (Rh/C) | Mild conditions (e.g., 60°C, 10 atm)[2] | Often lower or unreported | Effective under milder conditions. | Generally lower selectivity for the trans isomer compared to optimized Ru systems; higher cost. |
| Raney Nickel (RaNi) | Varies | Can favor cis or give mixtures | Inexpensive catalyst.[2][3] | Often yields lower trans ratios and can present handling challenges (pyrophoric nature).[2][3] Not recommended for high trans selectivity. |
Experimental Protocol: High-Trans Selective Hydrogenation
-
Reactor Setup: To a suitable high-pressure autoclave, add ethyl 4-aminobenzoate (1.0 eq), 5% Ru/C catalyst (10-25 wt% of substrate), and a 10% aqueous solution of sodium hydroxide.[2]
-
Pressurization: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 15-30 bar.[3]
-
Reaction: Heat the mixture to 100-120°C with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by checking for the disappearance of the starting material (e.g., by TLC or LC-MS). This may take 12-24 hours.[2]
-
Workup: After cooling and depressurization, filter the catalyst through a pad of celite. The aqueous solution containing the product can then be carried forward, for example, by protecting the amine with a Boc group before extraction.[2]
FAQ 1.2: How can I effectively separate the cis and trans isomers of 4-aminocyclohexanecarboxylate derivatives?
If your synthesis results in an isomeric mixture, separation is often necessary. The different physical properties of the cis and trans isomers, such as crystallinity and reactivity, can be exploited.
Method 1: Fractional Crystallization This is the most common method. The trans isomer is often less soluble and more crystalline than the cis isomer, allowing it to be selectively crystallized from a suitable solvent system. This is often performed after protecting the amino group (e.g., as the Boc derivative), which can enhance the differences in crystallinity.
Method 2: Selective Reaction Under specific conditions, it is possible to selectively react one isomer while leaving the other untouched. For instance, the cis isomer can sometimes be selectively esterified, allowing the unreacted trans-acid to be isolated.[2]
Part 2: Reactions at the Amino Group
The primary amine of this compound is a nucleophilic center for various crucial reactions, including N-alkylation and amidation.
FAQ 2.1: I am attempting a mono-N-alkylation and observing significant di-alkylation byproducts. How can I improve selectivity?
Over-alkylation is a classic problem in the alkylation of primary amines.[4] The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that is faster than the first.
Core Recommendation: Control the reaction stoichiometry and conditions carefully. Using an excess of the amine relative to the alkylating agent is a primary strategy to favor mono-alkylation.[4]
Logical Workflow for Troubleshooting N-Alkylation
Caption: General workflow for peptide coupling.
Part 3: General Troubleshooting
FAQ 3.1: My reaction yield is consistently low. What general factors should I investigate?
Low yields can be attributed to a wide range of issues, from reagent quality to reaction conditions and workup procedures. A systematic approach is key to identifying the root cause.
Systematic Troubleshooting Checklist:
-
Reagent Purity & Stoichiometry:
-
Reaction Conditions:
-
Anhydrous Conditions: Is the reaction sensitive to water? The amine itself is not typically water-sensitive, but many reagents (e.g., coupling reagents, some bases) are. Ensure solvents are properly dried. [5] * Temperature Control: Is the reaction running at the optimal temperature? Excessively high temperatures can lead to decomposition, while low temperatures can result in poor conversion rates. [4] * Atmosphere: Does the reaction require an inert atmosphere (Nitrogen or Argon) to prevent oxidation or reaction with atmospheric moisture?
-
-
Side Reactions:
-
Analyze your crude product mixture (e.g., by LC-MS or NMR) to identify major byproducts. [6]Understanding what is being formed instead of your desired product is the most direct way to diagnose the problem. Common side reactions include elimination, over-alkylation, or hydrolysis of the ester. [4][6]
-
-
Workup & Purification Losses:
-
Is your product being lost during aqueous workup? Check the pH of the aqueous layer during extraction. The amino group is basic and the molecule will partition into the aqueous phase under acidic conditions. Ensure the solution is neutralized or basic before extracting with an organic solvent.
-
Is the product volatile? Avoid concentrating under high vacuum for extended periods if volatility is a concern.
-
Are you using the correct technique for purification (e.g., column chromatography, recrystallization)? An inappropriate solvent system can lead to significant product loss.
-
References
- WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
-
This compound | C9H17NO2 | CID 409963 - PubChem. [Link]
- WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google P
-
Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives | Request PDF - ResearchGate. [Link]
- CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google P
-
Diastereodivergent synthesis of 4- oxocyclohexanecarbaldehydes by using the modularly designed organocatalysts upon switching on. [Link]
-
A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed. [Link]
-
ethyl 4-aminobenzoate - Organic Syntheses Procedure. [Link]
-
N alkylation at sp 3 Carbon Reagent Guide. [Link]
-
Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. [Link]
-
Amino Acid-Protecting Groups - SciSpace. [Link]
-
26.7: Peptide Synthesis - Chemistry LibreTexts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 3. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Stereochemical Analysis of Ethyl 4-Aminocyclohexanecarboxylate by ¹H and ¹³C NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise determination of molecular stereochemistry is not merely an academic exercise; it is a critical parameter that dictates biological activity, efficacy, and safety. In the context of cyclic molecules, such as the versatile pharmaceutical intermediate ethyl 4-aminocyclohexanecarboxylate, the seemingly subtle difference between a cis and a trans arrangement of substituents can lead to profoundly different pharmacological profiles. This guide provides an in-depth technical comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of the cis and trans isomers of this compound, grounded in the principles of conformational analysis. Furthermore, we will explore an alternative analytical methodology, High-Performance Liquid Chromatography (HPLC), to provide a holistic view of stereochemical characterization.
The Decisive Role of Stereochemistry: Why Isomer Differentiation is Critical
This compound serves as a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The spatial orientation of the amino and ethyl carboxylate groups on the cyclohexane ring gives rise to two diastereomers: cis and trans.
The biological implications of this stereoisomerism cannot be overstated. The three-dimensional shape of a molecule governs its interaction with biological targets such as enzymes and receptors. A change in the relative orientation of functional groups can dramatically alter binding affinity, leading to one isomer being a potent therapeutic while the other is inactive or, in some cases, exhibits undesirable toxicity. Therefore, robust analytical methods for the unambiguous identification and quantification of each isomer are fundamental to drug discovery, development, and quality control.
Unraveling Stereochemistry with NMR: A Tale of Two Conformations
NMR spectroscopy is a powerful and non-destructive technique that provides detailed information about the chemical environment of atomic nuclei, making it an invaluable tool for stereochemical assignment. The key to differentiating the cis and trans isomers of this compound lies in understanding the conformational preferences of the cyclohexane ring and how these preferences manifest in the ¹H and ¹³C NMR spectra.
The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). The relative stability of these conformations is dictated by the steric bulk of the substituents.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of the this compound isomer for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this compound. Ensure the solvent is of high purity to minimize impurity peaks in the spectrum.[1][2][3][4][5]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to ¹H NMR to achieve adequate signal-to-noise due to the low natural abundance of the ¹³C isotope.
Below is a diagram illustrating the general workflow for NMR analysis.
Caption: General workflow for NMR analysis.
¹H NMR Analysis: The Power of Coupling Constants
The most definitive feature for distinguishing cis and trans isomers in the ¹H NMR spectrum is the analysis of proton-proton coupling constants (J-values), particularly for the protons attached to the carbons bearing the substituents (C1 and C4).[6][7][8][9][10]
-
trans-Ethyl 4-aminocyclohexanecarboxylate: In its most stable conformation, both the amino and the ethyl carboxylate groups are in the equatorial position to minimize steric hindrance. This places the protons at C1 and C4 in the axial position. These axial protons will exhibit a large axial-axial coupling (Jaa) with the adjacent axial protons on C2, C6 and C3, C5, respectively. This coupling constant is typically in the range of 10-13 Hz . The signals for these protons will therefore appear as a triplet of triplets or a complex multiplet with large couplings.
-
cis-Ethyl 4-aminocyclohexanecarboxylate: In the cis isomer, one substituent must be axial and the other equatorial . Due to the larger steric bulk of the ethyl carboxylate group, it will preferentially occupy the equatorial position, forcing the amino group into the axial position. This results in the proton at C1 being axial and the proton at C4 being equatorial. The axial proton at C1 will show a large axial-axial coupling, while the equatorial proton at C4 will exhibit smaller axial-equatorial (Jae) and equatorial-equatorial (Jee) couplings, typically in the range of 2-5 Hz . The signal for the H4 proton will consequently be a multiplet with smaller coupling constants, often appearing broader and less resolved than the corresponding proton in the trans isomer.
The following diagram illustrates the key conformational differences and their impact on the proton couplings.
Caption: Conformational analysis of cis and trans isomers.
¹³C NMR Analysis: Subtle Shifts, Significant Information
The ¹³C NMR spectra also provide valuable, albeit more subtle, clues for stereochemical assignment. The chemical shifts of the cyclohexane ring carbons are influenced by the orientation of the substituents due to steric compression effects (γ-gauche effect).
-
trans-Ethyl 4-aminocyclohexanecarboxylate: With both substituents in the equatorial position, the ring carbons experience minimal steric hindrance.
-
cis-Ethyl 4-aminocyclohexanecarboxylate: The presence of an axial substituent (the amino group) introduces steric compression with the axial protons on C2, C6, and C4. This γ-gauche effect typically causes an upfield shift (to lower ppm values) of the signals for the carbons bearing the axial substituent and the adjacent ring carbons compared to the corresponding carbons in the trans isomer.
Table 1: Predicted ¹H and ¹³C NMR Data Comparison for this compound Isomers (in CDCl₃)
| Assignment | cis-Isomer (Predicted) | trans-Isomer (Predicted) | Key Differentiating Feature |
| ¹H NMR | |||
| H1 (CH-COOEt) | ~2.2 ppm (multiplet with large Jaa) | ~2.1 ppm (multiplet with large Jaa) | H4 proton coupling constants are decisive. |
| H4 (CH-NH₂) | ~3.0 ppm (broad multiplet with small Jae/Jee) | ~2.6 ppm (multiplet with large Jaa) | Large coupling constants for H4 in the trans isomer. |
| Cyclohexyl CH₂ | 1.2-2.1 ppm (complex multiplets) | 1.0-2.0 ppm (complex multiplets) | |
| O-CH₂-CH₃ | ~4.1 ppm (quartet, J ≈ 7.1 Hz) | ~4.1 ppm (quartet, J ≈ 7.1 Hz) | |
| O-CH₂-CH₃ | ~1.2 ppm (triplet, J ≈ 7.1 Hz) | ~1.2 ppm (triplet, J ≈ 7.1 Hz) | |
| ¹³C NMR | |||
| C1 (CH-COOEt) | ~43 ppm | ~44 ppm | |
| C4 (CH-NH₂) | ~48 ppm | ~51 ppm | Upfield shift of C4 in the cis isomer due to the axial amino group. |
| C2, C6 | ~30 ppm | ~32 ppm | Upfield shift of C2/C6 in the cis isomer. |
| C3, C5 | ~28 ppm | ~29 ppm | |
| C=O | ~175 ppm | ~176 ppm | |
| O-CH₂ | ~60 ppm | ~60 ppm | |
| -CH₃ | ~14 ppm | ~14 ppm |
Note: The chemical shifts are approximate and can be influenced by solvent and concentration. The key diagnostic features are the coupling patterns in ¹H NMR and the relative chemical shifts in ¹³C NMR.
An Alternative Approach: Chiral High-Performance Liquid Chromatography (HPLC)
While NMR spectroscopy is unparalleled for detailed structural elucidation, chiral HPLC offers a powerful alternative for the separation and quantification of stereoisomers, particularly for routine analysis and quality control in a drug development setting.[1][11]
The principle of chiral HPLC lies in the use of a chiral stationary phase (CSP) . The CSP creates a chiral environment within the column, leading to diastereomeric interactions between the enantiomers of the analyte and the stationary phase. These transient diastereomeric complexes have different stabilities, resulting in different retention times for the two enantiomers, thus enabling their separation.
For the diastereomeric cis and trans isomers of this compound, separation can often be achieved on a standard achiral stationary phase (e.g., C18) due to their different polarities and shapes. However, if the goal is to separate the enantiomers of each isomer, a chiral stationary phase is essential.
Experimental Protocol: Chiral HPLC Method Development
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
Method Development:
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of compounds.
-
Mobile Phase Screening: Begin with a simple mobile phase, such as a mixture of hexane/isopropanol or hexane/ethanol for normal-phase chromatography, or acetonitrile/water or methanol/water for reversed-phase chromatography.
-
Optimization: If separation is observed, optimize the mobile phase composition to improve resolution and reduce analysis time. Modifiers such as trifluoroacetic acid (TFA) or diethylamine (DEA) can be added in small amounts to improve peak shape for acidic or basic analytes, respectively.
-
Detection: Monitor the elution of the isomers using a UV detector at a wavelength where the analyte absorbs (e.g., ~220 nm for the ester carbonyl group).
The following diagram outlines the chiral HPLC separation process.
Caption: Chiral HPLC separation workflow.
Table 2: Comparison of NMR and Chiral HPLC for Stereoisomer Analysis
| Feature | NMR Spectroscopy | Chiral HPLC |
| Principle | Nuclear spin properties in a magnetic field | Differential partitioning between a mobile and a chiral stationary phase |
| Information Provided | Detailed structural information (connectivity, stereochemistry) | Separation and quantification of isomers |
| Primary Application | Unambiguous structure elucidation | Routine quality control, purity determination, preparative separation |
| Sample Requirement | Relatively high (mg scale) | Low (µg to ng scale) |
| Analysis Time | Minutes to hours per sample | Typically minutes per sample |
| Destructive? | No | Yes (for preparative scale) |
| Key Advantage | Definitive stereochemical assignment from first principles | High throughput and sensitivity |
Conclusion: A Synergistic Approach to Stereochemical Purity
In the rigorous landscape of pharmaceutical development, the unambiguous determination of stereochemistry is non-negotiable. As we have demonstrated, ¹H and ¹³C NMR spectroscopy provides an exceptionally detailed and definitive method for the structural elucidation of the cis and trans isomers of this compound. The interpretation of coupling constants in ¹H NMR and the analysis of chemical shifts in ¹³C NMR, grounded in a solid understanding of conformational principles, allow for confident stereochemical assignment.
Complementing this detailed structural analysis, chiral HPLC offers a robust, high-throughput method for the separation and quantification of these isomers, making it an ideal tool for routine quality control and purity assessment. The judicious application of both NMR spectroscopy and chiral HPLC provides a comprehensive and synergistic approach to ensuring the stereochemical integrity of crucial pharmaceutical intermediates, ultimately contributing to the development of safer and more effective medicines.
References
-
JEOL. (n.d.). Introduction of a method to analyze 3D structures using homonuclear couplings. Retrieved from [Link]
-
Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
- McConnell, H. M., & Robertson, R. E. (1963). IV. NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME DERIVATIVES OF THE STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANEDIOLS. Canadian Journal of Chemistry, 41(3), 597-607.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminocyclohexanecarboxylic acid. Retrieved from [Link]
-
NMR Wiki. (2009). Determination of relative stereochemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Retrieved from [Link]
-
Journal of the Chilean Chemical Society. (2011). Study of thermodynamic and NMR properties of some cyclohexane derivatives. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
American Elements. (n.d.). cis-Ethyl 4-aminocyclohexanecarboxylate hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Separations by High‐Performance Liquid Chromatography. Retrieved from [Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
-
National Institutes of Health. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]
-
OMICS International. (n.d.). Recent Development: Enantio Selective Eextraction in Chiral Separation. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis. Retrieved from [Link]
-
Semantic Scholar. (2005). Table 5 from Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. Retrieved from [Link]
-
PubMed. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. Retrieved from [Link]
-
Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]
-
ResearchGate. (2017). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction of a method to analyze 3D structures using homonuclear couplings | Applications Notes | JEOL Ltd. [jeol.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. nmrwiki.org [nmrwiki.org]
- 6. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
A Senior Application Scientist's Guide to HPLC Purity Determination of Ethyl 4-Aminocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, establishing the purity of intermediates is a cornerstone of robust and reproducible processes. Ethyl 4-aminocyclohexanecarboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including the antifibrinolytic agent tranexamic acid, is no exception. Its purity, particularly concerning isomeric and process-related impurities, can significantly impact the quality, efficacy, and safety of the final drug product.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of this compound. We will explore the nuances of different chromatographic techniques, offering field-proven insights into method selection and optimization. Beyond a mere listing of protocols, this document will elucidate the scientific rationale behind the experimental choices, empowering you to develop and validate reliable analytical methods.
The Analytical Challenge: Isomers and Impurities
This compound presents a unique analytical challenge due to the existence of cis and trans diastereomers. The spatial orientation of the amino and ester functional groups on the cyclohexane ring dictates the molecule's three-dimensional structure, which in turn can influence its reactivity and the properties of downstream products. Therefore, a primary requirement for any analytical method is the ability to resolve and accurately quantify these two isomers.
Furthermore, the synthesis of this compound can introduce a range of process-related impurities. These may include starting materials, by-products, and degradation products. For instance, a common synthetic route involves the reduction of p-aminobenzoic acid.[1] Impurities from this process could include the starting material itself or intermediates. A thorough purity assessment must be capable of separating the main component from these potential impurities.
Comparative Analysis of HPLC Methodologies
High-Performance Liquid Chromatography is the preeminent technique for the purity analysis of non-volatile and thermally labile compounds like this compound. However, the choice of the specific HPLC mode is critical for achieving the desired separation. We will now compare three powerful HPLC approaches: Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Pair Reversed-Phase Chromatography, and Chiral Chromatography.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[2][3] This technique is particularly well-suited for the retention and separation of polar and hydrophilic compounds that show little or no retention in reversed-phase HPLC.[4][5]
Mechanism of Separation: In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. Analyte retention is primarily governed by the partitioning of the polar analyte between this immobilized water layer and the bulk organic mobile phase.[3] More polar analytes are more strongly retained.
Application to this compound: Given the polar nature of the amino and ester functional groups, HILIC is an excellent candidate for the analysis of this compound. It offers the potential for good retention and separation of the cis and trans isomers, which may exhibit slight differences in polarity.
Illustrative HILIC Method:
| Parameter | Condition | Rationale |
| Column | Silica-based HILIC column (e.g., Amide, Diol) | Provides a polar surface for the formation of the aqueous layer and interaction with the analyte. |
| Mobile Phase A | Acetonitrile | The weak solvent in HILIC; a high percentage promotes retention. |
| Mobile Phase B | 10 mM Ammonium Acetate in Water, pH 5.0 | The strong solvent; increasing its concentration elutes the analytes. The buffer controls the ionization of the amine. |
| Gradient | 95% A to 70% A over 15 minutes | A gradient elution is often necessary to separate compounds with different polarities, including potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temp. | 30 °C | Temperature can influence the thickness of the water layer and thus retention and selectivity. |
| Detection | UV at 210 nm or Mass Spectrometry (MS) | The ester group provides some UV absorbance at low wavelengths. MS detection offers higher sensitivity and specificity.[6] |
Experimental Workflow for HILIC Method Development:
Caption: HILIC method development workflow.
Ion-Pair Reversed-Phase Chromatography
For compounds that are ionic or ionizable, such as amines, reversed-phase HPLC can be challenging due to poor retention and peak shape. Ion-pair chromatography is a powerful technique to overcome these limitations.[7][8]
Mechanism of Separation: An ion-pairing reagent, which is a large ionic molecule with a hydrophobic region, is added to the mobile phase.[9] This reagent forms a neutral ion-pair with the charged analyte. The resulting neutral complex has increased hydrophobicity and is better retained on the non-polar stationary phase (e.g., C18). For the basic amine group in this compound, an anionic ion-pairing reagent such as an alkyl sulfonate is used.[10]
Application to this compound: This technique can provide excellent separation of the cis and trans isomers and related impurities. By adjusting the type and concentration of the ion-pairing reagent, significant changes in selectivity can be achieved.
Illustrative Ion-Pair RP-HPLC Method:
| Parameter | Condition | Rationale |
| Column | C18 (5 µm, 4.6 x 250 mm) | A standard non-polar stationary phase for reversed-phase chromatography. |
| Mobile Phase | 50:50 (v/v) Methanol / 20 mM Phosphate buffer pH 3.0 containing 5 mM Sodium 1-Hexanesulfonate | The organic modifier controls the overall elution strength. The buffer maintains a consistent pH to ensure the amine is protonated. The ion-pairing reagent facilitates retention. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate. |
| Column Temp. | 35 °C | Temperature can affect the kinetics of ion-pair formation and partitioning. |
| Detection | UV at 210 nm | The ester group allows for low wavelength UV detection. |
Experimental Workflow for Ion-Pair RP-HPLC:
Caption: Ion-Pair RP-HPLC workflow.
Chiral Chromatography
Since this compound has stereocenters, the cis and trans isomers are diastereomers. While the aforementioned methods can separate these, if enantiomeric purity is a concern (i.e., separation of d- and l-isomers of a specific diastereomer), then chiral chromatography is necessary.
Mechanism of Separation: Chiral chromatography utilizes a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers of the analyte. The different stabilities of these complexes lead to different retention times and thus separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for their broad applicability.[11]
Application to this compound: This is the most direct and reliable method for determining the enantiomeric purity of each diastereomer.
Illustrative Chiral HPLC Method:
| Parameter | Condition | Rationale |
| Column | Polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC) | These columns have a proven track record for separating a wide range of chiral compounds, including amines. |
| Mobile Phase | Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) | A typical normal-phase eluent for chiral separations. The small amount of basic additive (diethylamine) is often necessary to improve the peak shape of basic analytes. |
| Flow Rate | 0.8 mL/min | A slightly lower flow rate can sometimes improve resolution in chiral separations. |
| Column Temp. | 25 °C | Temperature is a critical parameter for optimizing selectivity in chiral separations. |
| Detection | UV at 220 nm | Low wavelength UV detection is suitable for this compound. |
Comparison Summary
| Feature | HILIC | Ion-Pair RP-HPLC | Chiral HPLC |
| Primary Application | Purity, cis/trans isomer ratio | Purity, cis/trans isomer ratio | Enantiomeric purity |
| Stationary Phase | Polar (Silica, Amide, Diol) | Non-polar (C18, C8) | Chiral (Polysaccharide-based) |
| Mobile Phase | High organic (Acetonitrile/Water) | Aqueous/Organic with ion-pair reagent | Non-polar organic solvents |
| Advantages | Good for polar compounds, MS-compatible | Excellent selectivity control, robust | Direct separation of enantiomers |
| Disadvantages | Longer equilibration times, potential for peak shape issues | Column contamination by ion-pair reagent, not ideal for MS | High column cost, method development can be empirical |
Alternative Analytical Methodologies
While HPLC is the workhorse for this type of analysis, other techniques can be considered for specific applications.
-
Gas Chromatography (GC): For volatile impurities, GC can be a powerful tool. Derivatization of the amine and ester groups may be necessary to improve volatility and chromatographic performance. GC-MS would provide definitive identification of impurities.[12]
-
Supercritical Fluid Chromatography (SFC): SFC is increasingly being used for chiral separations as a "greener" alternative to normal-phase HPLC, as it primarily uses supercritical CO2 as the mobile phase.[13][14] It often provides faster separations and unique selectivity compared to HPLC.[2][15]
-
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that can be used for the analysis of charged species. Chiral selectors can be added to the background electrolyte to achieve enantiomeric separations.[16][17][18]
Conclusion
The selection of an appropriate HPLC method for determining the purity of this compound is dependent on the specific analytical goals.
-
For routine purity analysis and the quantification of cis/trans isomers, HILIC and Ion-Pair Reversed-Phase Chromatography are both excellent choices. HILIC is particularly advantageous when coupling to a mass spectrometer for enhanced sensitivity and impurity identification. Ion-pair chromatography offers a high degree of selectivity tuning through the choice of the ion-pairing reagent.
-
When the enantiomeric purity of the cis or trans isomer is of concern, Chiral HPLC is the definitive technique.
A thorough understanding of the underlying separation mechanisms and careful method development are paramount to achieving accurate and reliable purity data. The illustrative methods and workflows provided in this guide serve as a robust starting point for developing a validated analytical method that meets the stringent requirements of the pharmaceutical industry.
References
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014).
- Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Lab Unlimited.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC Europe.
- Tranexamic Impurities and Rel
- Tranexamic Acid Impurities. SynZeal.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Analysis of chiral compounds using supercritical fluid chromatography. (2024). European Pharmaceutical Review.
- Ion-Pair Reagents for HPLC. TCI Chemicals.
- TRANEXAMIC ACID. UNFPA.
- Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.
- Separation and determination of some stereoisomers by capillary gel electrophoresis with cyclodextrin incorporated in polyacrylamide gel. (1996). PubMed.
- HILIC to the Rescue: Pharmaceutical Development Case Examples. (2019).
- Tranexamic Acid-impurities.
- Potential of HILIC-MS in quantitative bioanalysis of drugs and Drug metabolites. (2014).
- Tranexamic Acid Data Sheet: Purity, Synthesis, and Pigmentation Efficacy. (2025).
- Capillary electrophoresis-a high performance analytical separ
- Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (2009).
- Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection. Thermo Fisher Scientific.
- Ethyl trans-4-Aminocyclohexanecarboxyl
- Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. (2020). PMC.
- Separation of Enantiomers by Capillary Electrophoresis Using Cyclodextrins. (2002). SpringerLink.
- Ion-Pair Reagents for HPLC. TCI AMERICA.
- Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. (2025). PubMed Central.
- Ethyl cis-4-aminocyclohexanecarboxyl
- Analytical methods for quantification of tranexamic acid in biological fluids: A review. CORE.
- Ethyl 4-aminocyclohexanecarboxyl
- Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018). Agilent.
- Chiral HPLC Separ
- Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. (2021). PubMed.
- GC-MS Analysis of Methyl Cyclohexanecarboxylate: An In-depth Technical Guide. Benchchem.
- Separation of Tranexamic acid on Newcrom R1 HPLC column. SIELC Technologies.
- HILIC Chromatography: When and How?. (2022). Agilent.
- Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate extract of Cenchrus setigerus Vahl (Poaceae). (2017).
- HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. (2018). MSU Chemistry.
- A colorimetric method for the determination of tranexamic acid in bulk and dosage forms. AJOL.
- High-performance liquid chromatographic method for the separation of isomers of cis- and trans-4-aminocyclohexylacetic acid and corresponding ethyl ester. (2001).
- TRANS-4-AMINOCYCLOHEXANE CARBOXYLIC ACID ETHYL ESTER(1678-68-8) 1H NMR. ChemicalBook.
- Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. (2020). Publication Server of the University of Greifswald.
- Determination of tranexamic acid concentration by solid phase microextraction and liquid chromatography-tandem mass spectrometry: first step to in vivo analysis. (2011). PubMed.
- PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
Sources
- 1. ghsupplychain.org [ghsupplychain.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. km3.com.tw [km3.com.tw]
- 10. researchgate.net [researchgate.net]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. selvita.com [selvita.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. Separation and determination of some stereoisomers by capillary gel electrophoresis with cyclodextrin incorporated in polyacrylamide gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Ethyl 4-aminocyclohexanecarboxylate: A Comparative Analysis
For: Researchers, scientists, and drug development professionals
Introduction: The Analytical Imperative for Ethyl 4-aminocyclohexanecarboxylate
This compound, a cyclic amino acid ester, serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules.[1] Its structural motif, featuring both a primary amine and an ethyl ester on a cyclohexane ring, presents unique analytical challenges and opportunities. Accurate and robust analytical methodologies are paramount for ensuring the purity of starting materials, monitoring reaction progress, and characterizing final products in drug discovery and development pipelines.
This guide provides an in-depth, comparative analysis of mass spectrometry-based approaches for the characterization of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights into method development and data interpretation. We will explore both direct analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) and an alternative approach using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, providing a comprehensive framework for selecting the optimal analytical strategy.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is the foundation of any successful analytical method.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₂ | [2] |
| Molecular Weight | 171.24 g/mol | [2] |
| Monoisotopic Mass | 171.125928785 Da | [2] |
| Topological Polar Surface Area | 52.3 Ų | [2] |
| logP | 1.067 | [3] |
The presence of both a basic amino group and a polar ester group, combined with a non-polar cyclohexane ring, gives this compound an amphiphilic character. This duality influences its behavior in both chromatographic separation and mass spectrometric ionization.
Comparative Analysis of Analytical Approaches: LC-MS vs. GC-MS
The choice between LC-MS and GC-MS is a critical decision point in the analysis of this compound. Each technique offers distinct advantages and disadvantages dictated by the analyte's intrinsic properties.
| Feature | LC-MS | GC-MS |
| Sample Volatility Requirement | Not required | High volatility required |
| Derivatization | Generally not necessary | Mandatory for this analyte |
| Thermal Stability | Analyzes thermally labile compounds | Requires thermal stability |
| Ionization Techniques | Soft ionization (ESI, APCI) | Hard (EI) and soft (CI) ionization |
| Fragmentation | Controlled fragmentation (MS/MS) | Extensive, reproducible fragmentation (EI) |
| Throughput | Can be high with modern UPLC systems | Can be high, especially with automation |
For this compound, LC-MS offers the advantage of direct analysis without the need for chemical modification. However, GC-MS, despite the requirement for derivatization, can provide highly detailed structural information through its characteristic electron ionization fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Direct Approach
LC-MS is a powerful technique for the analysis of polar and non-volatile compounds, making it well-suited for the direct analysis of this compound.
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
For quantitative analysis, perform serial dilutions to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
If analyzing from a complex matrix, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interferences.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water. The formic acid serves to protonate the analyte, enhancing its signal in positive ion mode.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions (Positive Ion Mode ESI):
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Optimized for the specific instrument.
-
MS Scan Mode: Full scan from m/z 50-250 to identify the protonated molecule.
-
MS/MS Product Ion Scan: Select the protonated molecule ([M+H]⁺, m/z 172.1) as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions. Collision energy should be optimized (e.g., ramped from 10-40 eV) to obtain a rich fragmentation spectrum.
Expected ESI-MS Fragmentation Pattern
In positive ion mode ESI, this compound will readily protonate at the primary amine to form the [M+H]⁺ ion at m/z 172.1. Collision-induced dissociation of this precursor ion is expected to yield a series of characteristic fragment ions. The fragmentation of cyclic peptides and protonated amino acids often involves initial ring-opening or the loss of small neutral molecules.[4][5][6]
Based on the structure, the following fragmentation pathways are proposed:
-
Loss of ethanol (C₂H₅OH, 46.07 Da): A common fragmentation pathway for ethyl esters, resulting in an acylium ion at m/z 126.0 .
-
Loss of the ethoxycarbonyl group (•COOC₂H₅, 73.06 Da): Cleavage of the bond between the cyclohexane ring and the ester group, leading to a fragment at m/z 99.1 .
-
Loss of ammonia (NH₃, 17.03 Da): While less common for primary amines under these conditions, it is a possibility, yielding a fragment at m/z 155.1 .
-
Ring opening followed by fragmentation: Cleavage of the cyclohexane ring can lead to a variety of smaller fragments.
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative Requiring Derivatization
Due to the presence of the polar primary amine and the relatively low volatility of the molecule, direct GC-MS analysis of this compound is challenging. Derivatization is necessary to block the active hydrogen of the amine group, thereby increasing volatility and thermal stability.[7]
Derivatization Strategy: Silylation
Silylation is a common and effective derivatization technique for compounds containing active hydrogens.[8] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are excellent choices for derivatizing the primary amine.
Caption: Workflow for GC-MS analysis of this compound.
Experimental Protocol: GC-MS Analysis after Silylation
1. Derivatization:
-
Evaporate a known amount of the sample to dryness under a stream of nitrogen.
-
Add 50 µL of a silylating reagent (e.g., BSTFA with 1% TMCS as a catalyst) and 50 µL of a suitable solvent (e.g., acetonitrile or pyridine).
-
Seal the vial and heat at 70-80 °C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Conditions:
-
Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split or splitless, depending on the concentration.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
Predicted EI Fragmentation Pattern of the Silylated Derivative
Electron ionization is a "hard" ionization technique that induces extensive and reproducible fragmentation, providing a detailed fingerprint of the molecule. The silylated derivative of this compound will have a molecular weight of 243.4 g/mol .
Key predicted fragments include:
-
Molecular Ion (M⁺): A peak at m/z 243 should be observable, though it may be of low intensity.
-
Loss of a methyl group (•CH₃): A characteristic fragmentation of TMS derivatives, resulting in a stable ion at m/z 228 . This is often the base peak.
-
Loss of an ethyl group (•C₂H₅): From the ester, leading to a fragment at m/z 214 .
-
Loss of an ethoxy group (•OC₂H₅): From the ester, resulting in an ion at m/z 198 .
-
Cleavage of the ring: Various fragmentations of the cyclohexyl ring will produce a series of smaller ions.
Comparison of Alternative Analytical Techniques
While mass spectrometry is a powerful tool, other analytical techniques can also be employed for the analysis of this compound, each with its own set of strengths and weaknesses.
| Technique | Principle | Advantages | Disadvantages |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, including stereochemistry. Non-destructive. | Lower sensitivity compared to MS. Requires larger sample amounts. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separates compounds based on their interaction with a stationary phase, with detection via UV absorbance. | Robust and widely available. Good for quantitative analysis. | Requires a chromophore for sensitive detection. Lacks the specificity of MS. |
| Amino Acid Analyzer (AAA) | Ion-exchange chromatography with post-column ninhydrin derivatization and UV detection. | A classic and reliable method for amino acid quantification. | Low throughput. Can have specificity issues.[9] |
For routine quality control where the identity of the compound is known, HPLC-UV can be a cost-effective and robust alternative. For detailed structural elucidation, particularly of unknown impurities or degradants, the combination of LC-MS and NMR is unparalleled.
Conclusion: Selecting the Optimal Analytical Strategy
The choice between LC-MS and GC-MS for the analysis of this compound depends on the specific analytical goal.
-
For rapid, high-throughput screening and quantitative analysis in complex matrices, LC-MS/MS is the superior choice. Its ability to directly analyze the compound without derivatization streamlines the workflow and minimizes potential sources of error. The high selectivity of MS/MS detection allows for accurate quantification even in the presence of interfering substances.
-
For definitive structural identification and purity assessment where detailed fragmentation information is crucial, GC-MS following silylation provides an excellent orthogonal approach. The reproducible fragmentation patterns generated by electron ionization serve as a valuable fingerprint for compound identification and can be compared against spectral libraries.
Ultimately, a comprehensive analytical characterization of this compound may benefit from the application of both techniques to leverage their complementary strengths. This integrated approach ensures the highest level of confidence in the identity, purity, and quantity of this important synthetic building block.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). Foods, 9(1), 53.
- Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2011). Journal of the Brazilian Chemical Society, 22(8), 1435-1453.
- Cyclic Peptide Protomer Detection in the Gas Phase: Impact on CCS Measurement and Fragmentation Patterns. (2022). Journal of the American Society for Mass Spectrometry, 33(5), 851-858.
- Amino acid analysis using chromatography–mass spectrometry: An inter platform comparison study. (2015).
- Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (2021).
-
GC-MS or HPLC for quantitative measurement of amino acids in feed samples? (2023). ResearchGate. [Link]
- Urinary amino acid analysis: a comparison of iTRAQ-LC-MS/MS, GC-MS, and amino acid analyzer. (2009).
- Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. (2017). Journal of Pharmaceutical and Biomedical Analysis, 145, 534-541.
- Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. (2019). Scientific Reports, 9(1), 6453.
- Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies. (2014). Journal of the American Society for Mass Spectrometry, 25(11), 1944-1955.
- Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry using low cost derivatization and an automated liquid handler. (2018).
- Comparing the fragmentation reactions of protonated cyclic indolyl α-amino esters in Q/Orbitrap and QTOF mass spectrometers. (2018). Rapid Communications in Mass Spectrometry, 32(11), 869-876.
-
Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. (2019). ResearchGate. [Link]
-
Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. (2019). Semantic Scholar. [Link]
- Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. (2013). Journal of the American Society for Mass Spectrometry, 24(10), 1586-1596.
-
NIST. Cyclohexanecarboxylic acid, ethyl ester. National Institute of Standards and Technology. [Link]
- Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. (2021). Molecules, 26(11), 3195.
- Amino Acid Sequence Determination of Cyclic Peptides. (1986). Agricultural and Biological Chemistry, 50(2), 307-314.
-
NIST. trans-1,4-Bis(aminomethyl)cyclohexane. National Institute of Standards and Technology. [Link]
-
NIST. 1-Ethyl-4-methylcyclohexane. National Institute of Standards and Technology. [Link]
Sources
- 1. Ethyl trans-4-aminocyclohexanecarboxylate | CymitQuimica [cymitquimica.com]
- 2. This compound | C9H17NO2 | CID 409963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Urinary amino acid analysis: a comparison of iTRAQ-LC-MS/MS, GC-MS, and amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of Ethyl 4-Aminocyclohexanecarboxylate Derivatives: A Multi-Technique Approach
In the landscape of pharmaceutical research and drug development, the precise characterization of small molecules is paramount. The conformational and stereochemical attributes of a molecule can profoundly influence its biological activity, efficacy, and safety profile. Ethyl 4-aminocyclohexanecarboxylate, a key building block in the synthesis of various pharmacologically active compounds, exists as cis and trans isomers, each with distinct three-dimensional arrangements that necessitate unambiguous structural determination. This guide provides an in-depth comparison of analytical techniques for the comprehensive characterization of this compound derivatives, with a primary focus on single-crystal X-ray crystallography and its comparison with other powerful analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
This document is intended for researchers, scientists, and drug development professionals, offering not just procedural outlines but also the underlying scientific rationale for experimental choices, thereby ensuring a robust and validated approach to structural elucidation.
The Definitive Answer: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid at atomic resolution. This technique provides precise information about bond lengths, bond angles, and the absolute stereochemistry of a molecule, which is often crucial for understanding its interaction with biological targets. For this compound derivatives, obtaining a crystal structure can definitively distinguish between the cis and trans isomers and reveal the preferred conformation of the cyclohexane ring in the solid state.
The Crystallization Challenge and Strategy
The primary bottleneck in X-ray crystallography is obtaining a high-quality single crystal suitable for diffraction. This compound is an oil at room temperature, making its direct crystallization challenging. A common and effective strategy is to form a salt, such as a hydrochloride salt, which is typically a crystalline solid with a higher propensity for crystallization. The trans isomer of 4-aminocyclohexanecarboxylic acid derivatives, in particular, has been noted to exhibit better crystallinity compared to the cis isomer[1].
Experimental Protocol: Crystallization of Ethyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
-
Salt Formation: Dissolve ethyl trans-4-aminocyclohexanecarboxylate in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether) dropwise while stirring.
-
A white precipitate of the hydrochloride salt should form.
-
Isolate the solid by filtration and wash with a small amount of cold solvent.
-
Dry the solid under vacuum.
-
Crystallization:
-
Slow Evaporation: Dissolve the hydrochloride salt in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a small vial containing a concentrated solution of the salt inside a larger sealed container with a more volatile anti-solvent. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the salt and promoting crystal growth.
-
Cooling: Prepare a saturated solution of the salt in a suitable solvent at an elevated temperature and then slowly cool the solution to induce crystallization.
-
Data Collection and Structure Refinement
Complementary and Alternative Techniques
While X-ray crystallography provides unparalleled detail in the solid state, it is essential to understand the molecule's behavior in solution and to assess its purity. The following techniques are indispensable complements to a comprehensive structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Conformation in Solution
NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For this compound derivatives, ¹H and ¹³C NMR can readily distinguish between the cis and trans isomers based on the chemical shifts and coupling constants of the cyclohexane ring protons.
Dynamic NMR studies at low temperatures can even allow for the observation of individual chair conformations and the determination of the conformational equilibrium[2]. The relative orientation of the amino and ester groups (axial vs. equatorial) significantly influences the chemical shifts of the ring protons. For instance, in the trans isomer, both substituents can occupy equatorial positions in the more stable chair conformation, leading to a different spectral pattern compared to the cis isomer where one substituent is forced into an axial position.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O for the hydrochloride salt).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Advanced Experiments: For detailed conformational analysis, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be performed to establish proton-proton connectivities and through-space proximities, respectively.
Gas Chromatography-Mass Spectrometry (GC-MS): Purity and Identification
GC-MS is a highly sensitive technique for separating and identifying volatile and semi-volatile compounds. It is an excellent method for assessing the purity of this compound derivatives and for identifying any impurities or side products from the synthesis. The mass spectrum provides a molecular fingerprint that can confirm the identity of the compound.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate[3]. Ensure the sample is free of particulate matter by centrifugation or filtration.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes[4].
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The FTIR spectra of cis and trans isomers of this compound will exhibit characteristic absorption bands for the N-H stretches of the amine, the C=O stretch of the ester, and the C-O and C-N stretches. While FTIR alone cannot definitively distinguish between the isomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different molecular symmetries and vibrational modes of the cis and trans configurations[5].
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a neat liquid (for the free base) by placing a drop between two KBr or NaCl plates, or as a solid (for the hydrochloride salt) by preparing a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Comparative Analysis Summary
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles, absolute stereochemistry in the solid state. | Unambiguous structural determination. | Requires a high-quality single crystal; structure may not represent the solution-state conformation. |
| NMR Spectroscopy | Connectivity, stereochemistry, and conformational dynamics in solution. | Provides information about the molecule's behavior in a biologically relevant environment. | Can be complex to interpret for conformationally flexible molecules; does not provide precise bond lengths and angles. |
| GC-MS | Purity assessment, identification of volatile impurities, and molecular weight confirmation. | High sensitivity and separation efficiency. | Limited to volatile and thermally stable compounds; does not provide stereochemical information. |
| FTIR Spectroscopy | Identification of functional groups. | Rapid, non-destructive, and requires minimal sample preparation. | Provides limited structural information; often insufficient for distinguishing between isomers. |
Visualization of the Analytical Workflow
Caption: Workflow for the comprehensive structural characterization of this compound derivatives.
Conclusion
The comprehensive structural elucidation of this compound derivatives necessitates a multi-technique approach. While single-crystal X-ray crystallography provides the definitive solid-state structure, NMR spectroscopy is crucial for understanding the conformational dynamics in solution. GC-MS and FTIR spectroscopy serve as essential complementary techniques for assessing purity and confirming functional group identity. By integrating the data from these orthogonal analytical methods, researchers can build a complete and validated structural profile of these important pharmaceutical building blocks, thereby enabling a deeper understanding of their structure-activity relationships.
References
-
The Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link] [Accessed January 2, 2026].
-
University of California, Davis. Sample Preparation Guidelines for GC-MS. [Link] [Accessed January 2, 2026].
-
PubChem. This compound. [Link] [Accessed January 2, 2026].
-
ResearchGate. Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. [Link] [Accessed January 2, 2026].
-
American Elements. cis-Ethyl 4-aminocyclohexanecarboxylate hydrochloride. [Link] [Accessed January 2, 2026].
-
PubChem. 4-Aminocyclohexanecarboxylic acid. [Link] [Accessed January 2, 2026].
-
MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link] [Accessed January 2, 2026].
-
PubMed Central. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link] [Accessed January 2, 2026].
-
PubMed Central. Density Functional Theory based study on structural, vibrational and NMR properties of cis - trans fulleropyrrolidine mono-adducts. [Link] [Accessed January 2, 2026].
- Google Patents. PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS. [Accessed January 2, 2026].
-
MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link] [Accessed January 2, 2026].
-
ResearchGate. X-ray single-crystal structure of ethyl 2-((4-(dichloromethyl).... [Link] [Accessed January 2, 2026].
-
Scribd. GC-MS Sample Preparation Guide. [Link] [Accessed January 2, 2026].
-
Western Michigan University ScholarWorks. Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. [Link] [Accessed January 2, 2026].
-
ResearchGate. ATR-FTIR spectroscopic investigation of the cis- and trans-bis-(α-amino acids) copper(II) complexes. [Link] [Accessed January 2, 2026].
-
MDPI. A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. [Link] [Accessed January 2, 2026].
-
Semantic Scholar. Figure 2 from Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations.. [Link] [Accessed January 2, 2026].
-
PubMed. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. [Link] [Accessed January 2, 2026].
-
ResearchGate. Conformational analysis of trans-1,4-dihalocyclohexanes. [Link] [Accessed January 2, 2026].
Sources
- 1. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 2. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uoguelph.ca [uoguelph.ca]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide for Researchers: Ethyl 4-Aminocyclohexanecarboxylate vs. Methyl 4-Aminocyclohexanecarboxylate
In the realm of medicinal chemistry and materials science, the 4-aminocyclohexanecarboxylate scaffold serves as a critical building block. Its rigid, saturated ring system allows for the precise spatial arrangement of functional groups, a key feature in designing molecules with specific biological activities or material properties. Among the most common derivatives are the ethyl and methyl esters. While differing by only a single methylene unit, their subtle variations in physicochemical properties can have significant implications for synthetic efficiency, purification strategies, and the characteristics of the final product. This guide provides an in-depth comparison to aid researchers in selecting the optimal building block for their specific application.
Head-to-Head Physicochemical Properties
The fundamental differences between the ethyl and methyl esters stem from the nature of the ester alkyl group. These distinctions influence solubility, thermal properties, and lipophilicity, which are critical parameters in both reaction engineering and drug design.
| Property | Ethyl 4-aminocyclohexanecarboxylate | Mthis compound | Significance for Researchers |
| Molecular Formula | C9H17NO2 | C8H15NO2 | A seemingly minor difference that impacts molecular weight and subsequent stoichiometric calculations. |
| Molecular Weight | 171.24 g/mol | 157.21 g/mol | Important for accurate reagent measurement and yield calculations. |
| Boiling Point | ~228 °C at 760 mmHg | ~215 °C at 760 mmHg | The higher boiling point of the ethyl ester can provide a wider temperature window for high-temperature reactions, potentially reducing solvent loss. |
| Melting Point | 38-42 °C | 33-37 °C | Both are low-melting solids or oils at room temperature, influencing handling and storage requirements. |
| Solubility | Generally exhibits higher solubility in nonpolar organic solvents (e.g., hexanes, toluene). | Shows comparatively better solubility in polar organic solvents (e.g., methanol, ethanol) and has slightly higher aqueous solubility. | This is a crucial factor for selecting appropriate reaction solvents and designing effective extraction and crystallization procedures. |
| Lipophilicity (LogP) | Estimated to be slightly higher. | Estimated to be slightly lower. | The increased lipophilicity of the ethyl ester can be advantageous for molecules targeting hydrophobic biological environments. |
| Cis/Trans Isomerism | Exists as a mixture of cis and trans isomers. | Exists as a mixture of cis and trans isomers. | The specific isomer ratio can significantly affect the biological and material properties of derivatives; this ratio is a critical parameter to control and characterize. |
Synthetic Accessibility and Isomer Management
Both compounds are typically synthesized via the catalytic hydrogenation of their aromatic precursors, ethyl 4-aminobenzoate and methyl 4-aminobenzoate, respectively. The choice of starting material is often dictated by cost and availability.
Experimental Protocol: A General Approach to Catalytic Hydrogenation
The transformation from the flat aromatic ring to the puckered cyclohexane ring is a cornerstone of this chemistry.
-
Reactor Charging: The aminobenzoate starting material is dissolved in a suitable solvent, typically an alcohol like ethanol, within a high-pressure reactor.
-
Catalyst Introduction: A heterogeneous catalyst, most commonly rhodium on a support like alumina (Rh/Al2O3) or carbon (Rh/C), is added to the solution.
-
Hydrogenation: The reactor is sealed and pressurized with hydrogen gas (typically 50-100 atm) and heated (80-150 °C).
-
Reaction Monitoring: The reaction is monitored for the disappearance of the starting material using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Isolation: Upon completion, the reactor is cooled and depressurized. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.
Rationale for Experimental Choices:
-
Catalyst: Rhodium is highly effective for the hydrogenation of aromatic rings under relatively mild conditions compared to other catalysts, while showing good tolerance for the amino and ester functional groups.
-
Solvent: Alcohols are excellent solvents for the starting materials and are stable under the hydrogenation conditions.
-
Pressure & Temperature: Elevated pressure and temperature are necessary to overcome the high activation energy associated with disrupting the aromaticity of the benzene ring.
Caption: A generalized workflow for the synthesis and isomeric separation of 4-aminocyclohexanecarboxylates.
A significant challenge in working with these compounds is the management of the resulting cis/trans isomer mixture. The separation, often accomplished by column chromatography or fractional crystallization, can be arduous. The choice of the ester can influence the ease of this separation, as the subtle differences in polarity and crystal packing between the ethyl and methyl derivatives can be exploited.
Comparative Reactivity in Key Transformations
The utility of these building blocks lies in the orthogonal reactivity of the amino and ester groups.
Amide Bond Formation
The primary amine is a versatile nucleophile for forming amide bonds, a cornerstone of peptide and polymer synthesis. In a typical acylation reaction with an acid chloride or a carboxylic acid activated with a coupling agent (e.g., HATU, EDC), both esters perform well. However, the slightly increased steric hindrance of the ethyl group may lead to marginally slower reaction rates compared to the less bulky methyl group, especially when reacting with sterically encumbered partners. This difference is usually minor but can be a factor in optimizing reaction times and yields.
Caption: The dual reactivity of the 4-aminocyclohexanecarboxylate scaffold.
Ester Manipulation
The choice between an ethyl and methyl ester becomes more pronounced when considering transformations at the ester position.
-
Hydrolysis (Saponification): Methyl esters are generally more reactive towards base-catalyzed hydrolysis than ethyl esters. This is due to the reduced steric hindrance around the carbonyl carbon in the methyl ester, making it more accessible to nucleophilic attack. Therefore, if the synthetic plan requires a facile and rapid conversion to the carboxylic acid, the methyl ester is often the preferred choice.
-
Reduction: Both esters can be efficiently reduced to the corresponding 4-(aminomethyl)cyclohexanemethanol using powerful reducing agents like lithium aluminum hydride (LiAlH4). The difference in reactivity between the two esters in this transformation is typically negligible.
Recommendations for the Researcher
The decision to use ethyl or mthis compound should be a deliberate one, based on the specific goals of the synthesis and the desired properties of the target molecule.
Opt for this compound when:
-
Increased Lipophilicity is Desired: The additional methylene group enhances lipophilicity, which can be a key factor in improving the pharmacokinetic profile of a drug candidate.
-
Greater Stability to Hydrolysis is Needed: If the synthetic route involves basic conditions where the ester must remain intact, the more robust ethyl ester is the superior choice.
-
A Higher Boiling Point is Advantageous: For reactions requiring high temperatures, the ethyl ester offers a better margin against evaporative loss.
Opt for Mthis compound when:
-
Facile Conversion to the Carboxylic Acid is Planned: The higher reactivity of the methyl ester allows for easier and often faster saponification.
-
Maximizing Reaction Rates is a Priority: In sterically demanding coupling reactions, the smaller methyl group may offer a kinetic advantage.
-
Economic Factors are a Primary Concern: The cost and availability of the methyl 4-aminobenzoate starting material may be more favorable.
A Comparative Guide to the Reactivity of Cis vs. Trans Ethyl 4-Aminocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity, metabolic stability, and synthetic accessibility. For scaffolds based on the cyclohexane ring, the distinction between cis and trans isomers is fundamental. This guide offers an in-depth technical comparison of the chemical reactivity of cis- and trans-ethyl 4-aminocyclohexanecarboxylate, two isomers whose distinct three-dimensional structures dictate markedly different chemical behaviors. Leveraging foundational principles of conformational analysis and supported by experimental data from analogous systems, we will explore how stereochemistry governs the reactivity of the crucial amino and ester functional groups.
The Decisive Role of Conformation: Axial vs. Equatorial Reactivity
The reactivity of substituents on a cyclohexane ring is inextricably linked to their conformational state. The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angle and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (parallel to the ring's axis) or equatorial (extending from the ring's equator). These positions are in rapid equilibrium at room temperature via a "ring-flip."
However, for 1,4-disubstituted cyclohexanes like ethyl 4-aminocyclohexanecarboxylate, the energetic landscape is not equivalent for the cis and trans isomers.
-
Trans Isomer: The trans isomer can adopt a low-energy chair conformation where both the amino group and the ethyl carboxylate group occupy the more spacious and sterically unhindered equatorial positions. This diequatorial conformation is thermodynamically favored.[1][2]
-
Cis Isomer: The cis isomer is conformationally constrained. In any chair conformation, one substituent must occupy an equatorial position while the other is forced into a more sterically crowded axial position. Due to the rapid ring-flip, the cis isomer exists as an equilibrium of two chair conformers of roughly equal energy.
This fundamental conformational difference is the primary driver of the observed disparities in reactivity. Equatorial substituents are generally more accessible to incoming reagents, whereas axial substituents are shielded by 1,3-diaxial interactions with the axial hydrogens on the same face of the ring, creating significant steric hindrance.[3][4][5]
Caption: Chair conformations of trans and cis isomers.
Reactivity of the Ester Group: A Case of Steric Hindrance
The accessibility of the carbonyl carbon of the ester group is paramount for reactions such as hydrolysis (saponification). Experimental data from closely related systems provide a clear and quantitative illustration of the reactivity difference. In a study of anancomeric (conformationally locked) ethyl 4-tert-butylcyclohexanecarboxylates, the rate of saponification was dramatically influenced by the substituent's position.
The saponification rate of the cis isomer, where the ester group is forced into an axial position, was found to be approximately 20 times slower than that of the trans isomer, where the ester is in the equatorial position.[6]
| Isomer Configuration | Ester Position | Relative Rate of Saponification | Primary Cause |
| Trans | Equatorial | ~20 | Low steric hindrance; accessible transition state. |
| Cis | Axial | 1 | High steric hindrance from 1,3-diaxial interactions.[6] |
This pronounced difference is attributed to steric hindrance. The transition state for saponification involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. For the axial ester in the cis isomer, this trajectory is severely impeded by the two axial hydrogens at the C-3 and C-5 positions. In contrast, the equatorial ester of the trans isomer presents a much more open pathway for nucleophilic attack, leading to a lower activation energy and a significantly faster reaction rate.
Reactivity of the Amino Group: Accessibility in Acylation Reactions
-
Trans Isomer: With its amino group residing in the equatorial position, the nitrogen's lone pair is readily accessible to reagents. The reaction is expected to proceed with relative ease.
-
Cis Isomer: In the conformer where the amino group is axial, its reactivity is significantly diminished. The axial orientation shields the nitrogen, making it difficult for bulky acylating reagents to approach and form the tetrahedral intermediate required for acylation.
Therefore, the trans isomer is predicted to be substantially more reactive in N-acylation reactions than the cis isomer. The overall observed rate for the cis isomer would be an average of its two rapidly interconverting conformers, but it will be significantly depressed by the unreactive nature of the axial amino conformer. This concept is explained by the Curtin-Hammett principle , which posits that in a reaction involving rapidly equilibrating conformers, the product ratio is determined by the difference in the free energies of the transition states leading from each conformer, not by the ground-state populations of the conformers themselves.[7][8]
Caption: Workflow for comparing isomer reactivity.
Experimental Protocol: Competitive N-Acylation
To empirically validate the predicted reactivity difference, a competitive acylation experiment can be designed. This protocol serves as a self-validating system, as the more reactive isomer will be consumed preferentially, directly revealing the relative reactivity.
Objective: To determine the relative rates of N-acylation of cis- and trans-ethyl 4-aminocyclohexanecarboxylate.
Materials:
-
An equimolar mixture of cis- and trans-ethyl 4-aminocyclohexanecarboxylate
-
Acetic anhydride (0.5 equivalents relative to the total amine concentration)
-
Triethylamine (1.1 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware and magnetic stirrer
-
Gas chromatograph-mass spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer for analysis
Procedure:
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the equimolar mixture of cis- and trans-ethyl 4-aminocyclohexanecarboxylate (1.0 eq total) and triethylamine (1.1 eq) in anhydrous DCM.
-
Initiation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (0.5 eq) dropwise via syringe over 5 minutes while stirring vigorously. The substoichiometric amount of the acylating agent ensures a competitive reaction environment.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the resulting mixture of unreacted starting materials and acylated products by GC-MS or ¹H NMR spectroscopy.
-
GC-MS: Compare the peak areas of the unreacted cis and trans starting materials and their corresponding N-acetylated products.
-
¹H NMR: Integrate characteristic, non-overlapping signals for the cis and trans isomers (both starting material and product) to determine their relative ratios.
-
Expected Outcome: The analysis will show a significantly higher conversion of the trans isomer to its N-acetylated product compared to the cis isomer, providing quantitative support for the greater reactivity of the equatorial amino group.
Conclusion for the Practicing Scientist
The stereochemical identity of this compound is a powerful controller of its chemical reactivity.
-
The trans isomer , existing predominantly in a diequatorial conformation, is the more reactive of the two. Its equatorial functional groups are sterically accessible, facilitating reactions like N-acylation and ester hydrolysis.
-
The cis isomer , forced to place one functional group in a sterically hindered axial position, exhibits significantly lower reactivity.
For drug development professionals, this has profound implications. When designing synthetic routes, utilizing the trans isomer will likely lead to higher yields, faster reaction times, and milder required conditions for transformations involving the amino or ester groups. Conversely, the cis isomer's reduced reactivity might be exploited in scenarios requiring selective functionalization in more complex molecules. Understanding and applying these fundamental principles of conformational analysis is essential for the efficient and predictable synthesis of novel chemical entities.
References
- Chakraborty, S., & Saha, C. (2015). The Curtin–Hammett Principle. Resonance, 20(7), 636-646.
- Hornyánszky, G., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
- Seeman, J. I. (1983). Effect of conformational change on reactivity in organic chemistry. Evaluations, applications, and extensions of Curtin-Hammett/Winstein-Holness kinetics. Chemical Reviews, 83(2), 83-134.
- Seeman, J. I., & Farone, W. A. (1986). The Curtin-Hammett principle and the Winstein-Holness equation: new definition and recent extensions to classical concepts.
- Excited-State Cis and Trans Pt(IV) Diamine Anticancer Complexes. (2015). PMC - NIH.
- Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. (n.d.). PMC.
- Biocatalytic Amide Bond Formation. (n.d.).
- Recent developments in catalytic amide bond formation. (n.d.).
- Evolution of amide bond formation. (n.d.).
- The mechanism and structure–activity relationship of amide bond formation by silane derivatives: a computational study. (2019). Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. Curtin–Hammett principle - Wikipedia [en.wikipedia.org]
- 8. ias.ac.in [ias.ac.in]
A Comparative Guide to the Biological Activity of Ethyl 4-Aminocyclohexanecarboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide is structured to provide not only a comparative overview but also the practical experimental frameworks necessary to validate these hypotheses. By presenting detailed protocols for key biological assays, we aim to equip researchers with the tools to systematically investigate this promising class of compounds.
Introduction: The Therapeutic Potential of the 4-Aminocyclohexanecarboxylate Scaffold
The ethyl 4-aminocyclohexanecarboxylate core represents a versatile scaffold in medicinal chemistry. Its saturated cyclic structure offers a three-dimensional geometry that can be strategically modified to interact with biological targets. The presence of both an amine and an ester functional group provides key points for derivatization, allowing for the fine-tuning of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk. These modifications are crucial in optimizing a compound's pharmacokinetic and pharmacodynamic profile.
While research on this compound itself is limited, studies on analogous structures, such as 4-amino-4-arylcyclohexanones and other functionalized cyclohexylamine derivatives, have revealed significant biological activities, including analgesic and anticancer effects. Furthermore, the stereochemistry of the cyclohexane ring, specifically the cis and trans relationship between the amino and ester groups, is anticipated to play a pivotal role in target binding and overall biological activity.
This guide will focus on two primary areas of potential biological activity for analogs of this compound:
-
Antimicrobial Activity: The increasing threat of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. The aminocyclohexane moiety is a component of several known antimicrobial compounds, suggesting that derivatives of this compound could exhibit clinically relevant antimicrobial properties.
-
Anticancer Activity: The search for more effective and less toxic chemotherapeutic agents is a cornerstone of modern drug discovery. The cytotoxic potential of various cyclic amine derivatives against cancer cell lines has been documented. By exploring modifications to the this compound scaffold, it may be possible to develop novel anticancer agents.
Comparative Analysis of Hypothetical Analogs
To illustrate the potential for SAR studies, we propose a hypothetical series of N-substituted and ester-modified analogs of this compound. The rationale for selecting these modifications is based on common strategies in medicinal chemistry to enhance biological activity.
Table 1: Hypothetical Analogs of this compound for Biological Screening
| Compound ID | R1 (Substitution on Amine) | R2 (Ester Group) | Predicted Biological Focus | Rationale for Modification |
| EAC-H | -H | -CH2CH3 | Parent Compound | Baseline for activity comparison. |
| EAC-Ac | -C(O)CH3 | -CH2CH3 | Antimicrobial, Anticancer | Introduction of an amide bond can alter hydrogen bonding and metabolic stability. |
| EAC-Bz | -C(O)Ph | -CH2CH3 | Antimicrobial, Anticancer | Aromatic ring can introduce π-π stacking interactions with biological targets. |
| EAC-Bn | -CH2Ph | -CH2CH3 | Antimicrobial, Anticancer | Increases lipophilicity and potential for hydrophobic interactions. |
| MAC-H | -H | -CH3 | Antimicrobial, Anticancer | Modification of the ester group can affect solubility and cell permeability. |
| tBAC-H | -H | -C(CH3)3 | Antimicrobial, Anticancer | Bulky ester group may influence steric interactions and hydrolysis rates. |
Projected Biological Activities and Structure-Activity Relationships
Based on literature for structurally related compounds, we can project potential biological activities and SAR for our hypothetical series.
Antimicrobial Activity
The introduction of lipophilic and aromatic groups on the amine functionality of aminocyclohexane derivatives has been shown to enhance antimicrobial activity. For instance, N-benzylated and N-acylated derivatives of related cyclic amines have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the disruption of the bacterial cell membrane.
Hypothesized SAR for Antimicrobial Activity:
-
N-Acylation (EAC-Ac, EAC-Bz): Acylation could modulate the compound's ability to penetrate bacterial cell walls. The nature of the acyl group (aliphatic vs. aromatic) will likely influence the spectrum of activity.
-
N-Alkylation (EAC-Bn): The introduction of a benzyl group is expected to increase lipophilicity, which may enhance membrane-disrupting activity.
-
Ester Modification (MAC-H, tBAC-H): Changes to the ester group may have a more subtle effect on antimicrobial activity, primarily by altering the overall solubility and transport properties of the molecule.
Anticancer Activity
Studies on N-substituted imidazole-4-carboxylates have shown that the nature of the N-substituent is critical for anticancer activity, with longer alkyl chains and aromatic groups often leading to increased potency.[1] The proposed mechanism for some of these compounds involves the induction of apoptosis.
Hypothesized SAR for Anticancer Activity:
-
N-Substitution: Similar to antimicrobial activity, N-substitution is expected to be a key determinant of anticancer potency. Aromatic substituents (EAC-Bz, EAC-Bn) may engage in specific interactions with protein targets within cancer cells.
-
Stereochemistry: Although not explicitly detailed in our hypothetical table, the cis versus trans orientation of the substituents on the cyclohexane ring is predicted to have a significant impact. Often, one isomer will exhibit significantly higher activity due to a more favorable binding conformation with its biological target.
Experimental Protocols
To empirically validate the hypothesized biological activities, the following detailed experimental protocols are provided.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The MIC assay is the gold standard for determining the in vitro antimicrobial susceptibility of a compound.[2][3][4][5][6]
Workflow for MIC Determination
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Step-by-Step Protocol:
-
Preparation of Test Compounds: Prepare a stock solution of each analog in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[5]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[4]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[3][4]
MTT Assay for Anticancer Activity (Cytotoxicity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10]
Signaling Pathway for MTT Reduction
Caption: Simplified mechanism of MTT reduction in viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. This guide has outlined a rational basis for the synthesis and evaluation of a focused library of analogs, drawing upon established SAR principles from related compound classes.
The provided experimental protocols for MIC and MTT assays offer a robust framework for the initial biological characterization of these novel compounds. Future work should focus on the systematic synthesis and testing of the proposed analogs to establish definitive SARs. Further investigations into the mechanism of action of the most potent compounds will be crucial for their continued development as potential drug candidates. The exploration of the differential activities of cis and trans isomers is also a critical next step in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from ResearchHub website: [Link]
-
Barnes, L. V., Heithoff, D. M., Mahan, S. P., House, J. K., & Mahan, M. J. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102512. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf: [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from Microbe Investigations website: [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
-
Baltzar, B. K. (2017, March 14). Minimal Inhibitory Concentration (MIC). protocols.io. [Link]
-
Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of medicinal chemistry, 23(4), 424–430. [Link]
-
Khusnutdinova, E. F., et al. (2024). In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][2][7][9]thiadiazoles. Scientific Reports, 14(1), 1-15.
- Szymańska, E., et al. (2018). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 23(10), 2583.
- Płusa, T., et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. International Journal of Molecular Sciences, 23(19), 11285.
- Noreen, Z., et al. (2020). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. Plant Protection, 4(2), 103-110.
- Al-Tel, T. H., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(9), e2000470.
-
PubChem. (n.d.). This compound. Retrieved from PubChem: [Link]
- Al-Hamdani, A. A., et al. (2022). Synthesis, X-ray Structure, Antimicrobial and Anticancer Activity of a Novel [Ag(ethyl-3-quinolate)
- Brown, D. G., et al. (2020). Syntheses and Structure–Activity Relationships of N-Phenethyl-Quinazolin-4-yl-Amines as Potent Inhibitors of Cytochrome bd Oxidase in Mycobacterium tuberculosis. Molecules, 25(11), 2664.
- Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of medicinal chemistry, 23(4), 424–430.
- Wang, Y., et al. (2017). Design, synthesis and structure–activity relationships of (±)
- Dugave, C., & Demange, L. (2003). Cis−Trans Isomerization of Organic Molecules and Biomolecules: Implications and Applications. Chemical Reviews, 103(7), 2475–2532.
Sources
- 1. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 7. researchhub.com [researchhub.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
A Comprehensive Guide to the Performance of Ethyl 4-Aminocyclohexanecarboxylate in Diverse Solvent Systems
For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that profoundly influences reaction kinetics, product yield, purity, and the stability of key intermediates. Ethyl 4-aminocyclohexanecarboxylate, a versatile bifunctional molecule featuring both a nucleophilic amino group and an ester moiety, is a valuable building block in the synthesis of numerous pharmaceutical agents.[1][2][3] Its performance, however, is intrinsically linked to the solvent system in which it is employed.
This guide provides an in-depth comparison of the performance of this compound across a spectrum of common laboratory solvents. We will delve into the physicochemical principles governing its solubility and stability, present structured experimental data, and offer detailed protocols for in-house evaluation.
Physicochemical Profile of this compound
This compound exists as two geometric isomers: cis and trans.[4] The trans isomer is often more thermodynamically stable and is frequently the isomer of interest in pharmaceutical synthesis due to its well-defined stereochemistry.[5] The molecule's performance is dictated by the interplay of its polar amino group, the moderately polar ester group, and the nonpolar cyclohexane backbone.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₂ | [4][6] |
| Molecular Weight | 171.24 g/mol | [4][7] |
| Isomers | cis and trans | [4] |
| pKa (Amine) | ~10-11 (Estimated) | General chemical principles |
| LogP (cis) | 1.067 | [6] |
| Appearance | White to off-white solid (hydrochloride salt) | [2][8] |
Solvent-Dependent Solubility: A Comparative Analysis
The solubility of this compound is a direct consequence of the intermolecular forces between the solute and the solvent molecules. A solvent's ability to engage in hydrogen bonding and its overall polarity are the primary determinants of solubility.
Qualitative Solubility Observations:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The hydrochloride salt of this compound is soluble in water (approx. 100 mg/mL) and other protic solvents like ethanol.[8] This is due to the strong ion-dipole interactions between the ammonium and chloride ions and the water molecules, as well as hydrogen bonding with the amino and ester groups. The free base form exhibits moderate solubility in these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can effectively solvate the molecule through dipole-dipole interactions. While they cannot donate hydrogen bonds, they can act as hydrogen bond acceptors for the amino group.[9][10] This results in good solubility, particularly for the free base.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be limited in nonpolar solvents. The nonpolar cyclohexane ring contributes to some van der Waals interactions, but these are insufficient to overcome the high polarity of the amino and ester functional groups.
Quantitative Solubility Data (Estimated and Experimental)
The following table summarizes the solubility of trans-ethyl 4-aminocyclohexanecarboxylate in various solvent systems at ambient temperature.
| Solvent | Solvent Type | Dielectric Constant (Approx.) | Predicted/Observed Solubility |
| Water (as HCl salt) | Polar Protic | 80.1 | High (~100 mg/mL)[8] |
| Methanol | Polar Protic | 32.6 | Soluble[11] |
| Ethanol | Polar Protic | 24.3 | Soluble[8] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.0 | Highly Soluble |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 38.0 | Highly Soluble |
| Acetonitrile | Polar Aprotic | 37.5 | Moderately Soluble |
| Dichloromethane (DCM) | Borderline Aprotic | 9.1 | Sparingly Soluble[12] |
| Toluene | Nonpolar | 2.4 | Poorly Soluble |
| Hexane | Nonpolar | 1.9 | Insoluble |
The Influence of Solvent on Stability and Reactivity
The choice of solvent can dramatically affect the stability and reactivity of this compound, primarily by influencing the nucleophilicity of the amino group and the potential for degradation pathways such as hydrolysis or isomerization.
Stability Profile
-
Hydrolytic Stability: In the presence of water, particularly under acidic or basic conditions, the ester group is susceptible to hydrolysis, yielding 4-aminocyclohexanecarboxylic acid. Protic solvents like water and alcohols can participate in and facilitate this degradation.[13] For long-term storage or reactions where ester integrity is paramount, anhydrous aprotic solvents are recommended.[14]
-
Cis/Trans Isomerization: The interconversion between cis and trans isomers can be influenced by the solvent environment.[15] A patent for the parent carboxylic acid suggests that isomerization can be driven by treatment with a base, where the solubility difference between the cis and trans salts in a given solvent can be exploited to shift the equilibrium.[16] This indicates that in solution, particularly under basic conditions, an equilibrium between the isomers may exist, the position of which can be solvent-dependent.
-
Thermal Stability: The thermal stability of amines can be influenced by the solvent. For instance, in some systems, replacing water with organic diluents has been shown to increase the rate of thermal degradation.[17]
Reactivity Profile
The reactivity of the amino group as a nucleophile is a key consideration in many synthetic applications.
-
In Polar Protic Solvents: Protic solvents can form a "solvent cage" around the amino group through hydrogen bonding.[18] This solvation shell stabilizes the lone pair of electrons on the nitrogen, thereby decreasing its nucleophilicity. Reactions involving nucleophilic attack by the amine may proceed slower in these solvents.[19]
-
In Polar Aprotic Solvents: Polar aprotic solvents solvate cations more effectively than anions.[20] In the case of the free amino group (a neutral nucleophile), these solvents do not engage in hydrogen bonding to the same extent as protic solvents.[21] This leaves the lone pair on the nitrogen more "exposed" and available for reaction, leading to enhanced nucleophilicity and often faster reaction rates for processes like acylation or alkylation.[20][22]
Comparative Performance with Alternative Compounds
Several other cyclic amino acid esters can be used in similar synthetic contexts. The choice among them often depends on the desired ring size, stereochemistry, and downstream reactivity.
| Compound | Structure | Key Performance Differences |
| This compound | Cyclohexane ring | Provides a rigid, well-defined cis/trans stereochemistry. Often used to introduce a non-aromatic six-membered ring. |
| Mthis compound | Cyclohexane ring, methyl ester | The methyl ester is slightly more susceptible to hydrolysis than the ethyl ester but may offer different solubility profiles.[14] |
| Ethyl nipecotate (Ethyl piperidine-3-carboxylate) | Piperidine ring | A heterocyclic analog. The secondary amine has different reactivity and basicity compared to the primary amine of the title compound. |
| Ethyl isonipecotate (Ethyl piperidine-4-carboxylate) | Piperidine ring | Another heterocyclic analog with the ester at the 4-position, offering a different spatial arrangement of functional groups. |
Experimental Protocols for Performance Evaluation
To ensure reproducible and reliable results, standardized protocols for assessing the performance of this compound are essential.
Protocol for Equilibrium Solubility Determination
This protocol is adapted from established methods for determining the solubility of active pharmaceutical ingredients (APIs).[23][24][25]
Objective: To determine the equilibrium solubility of this compound in a selected solvent.
Materials:
-
This compound (ensure isomer purity is known)
-
Selected solvents (HPLC grade)
-
Vials with screw caps
-
Magnetic stirrer and stir bars or shaker incubator
-
Analytical balance
-
Centrifuge
-
HPLC system with UV detector
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of this compound to a vial. The excess should be sufficient to ensure a saturated solution with visible solid remaining after equilibration.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial and place it on a magnetic stirrer or in a shaker incubator at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). Preliminary experiments can determine the optimal time.[25]
-
After equilibration, allow the solution to stand for at least 2 hours to let the excess solid settle.
-
Centrifuge the vial to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial.
-
Dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
Calculate the solubility in mg/mL or mol/L.
Protocol for Stability Assessment using HPLC
This protocol outlines a forced degradation study to assess stability in different solvents.[26][27]
Objective: To evaluate the stability of this compound in different solvents under accelerated conditions.
Materials:
-
Stock solution of this compound of known concentration.
-
Selected solvents.
-
Acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) for stress testing.
-
HPLC system with a photodiode array (PDA) detector.
-
A suitable reversed-phase C18 column.
Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in the chosen solvents (e.g., water, methanol, acetonitrile).
-
For each solvent, prepare separate samples for different stress conditions:
-
Control: The solution as prepared.
-
Acidic: Add acid to a final concentration of 0.1 M HCl.
-
Basic: Add base to a final concentration of 0.1 M NaOH.
-
Thermal: Store a control sample at an elevated temperature (e.g., 60 °C).
-
-
Store all samples for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, take an aliquot from each sample, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method.[28][29] The method should be capable of separating the parent compound from any potential degradation products. A PDA detector is crucial for assessing peak purity.
-
Calculate the percentage of the remaining parent compound and identify and quantify any major degradation products.
Visualizing Key Concepts and Workflows
Diagram 1: Solvent-Solute Interaction Model
Caption: Step-by-step workflow for equilibrium solubility determination.
Conclusion
The performance of this compound is inextricably tied to the properties of the solvent system. Polar protic solvents are effective for dissolving the hydrochloride salt but can diminish the nucleophilic reactivity of the amino group and introduce a risk of ester hydrolysis. In contrast, polar aprotic solvents enhance nucleophilicity, making them ideal for many synthetic transformations, while offering good solubility for the free base. Nonpolar solvents are generally poor choices due to limited solubility.
A thorough understanding of these solvent-solute interactions, supported by robust experimental evaluation as outlined in this guide, is crucial for optimizing synthetic routes, ensuring product stability, and achieving desired outcomes in research and development.
References
- ChemBK. (2024, April 9). Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride.
- Friedman, M. Solvent Effects in Reactions of Amino Groups in Amino Acids, Peptides, and Proteins with a,ß-Unsaturated Compounds.
- PubChem. Ethyl 4-(aminomethyl)cyclohexane-1-carboxylate.
- Bio-protocol. (n.d.). Methods.
- PubChem. This compound.
- ChemScene. Ethyl cis-4-aminocyclohexanecarboxylate.
- ACS Publications. Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research.
- LePree, J. M., & Connors, K. A. (1996). Solvent effects on chemical processes. 11. Solvent effects on the kinetics of decarboxylative dechlorination of N-chloro amino acids in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 85(6), 560-6.
- CymitQuimica. Ethyl trans-4-aminocyclohexanecarboxylate.
- ResearchGate. (2025, August 6).
- Journal of the American Chemical Society. Solvent effects in reactions of amino groups in amino acids, peptides, and proteins with .alpha.,.beta.
- Google Patents. (n.d.). PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
- Chemicalbook. (2025, July 4).
- Santa Cruz Biotechnology. Ethyl trans-4-Aminocyclohexanecarboxylate.
- RSC Publishing. (2017, February 6). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides.
- YouTube. (2022, June 6). Protic and Aprotic solvents - and the reaction speed.
- NIH. A Convenient Synthesis of Amino Acid Methyl Esters.
- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.
- Benchchem. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride.
- World Health Organization. (2018, July 2).
- ResearchGate.
- Science.gov. stability-indicating hplc method: Topics by Science.gov.
- Santa Cruz Biotechnology. Ethyl trans-4-Aminocyclohexanecarboxylate Hydrochloride.
- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- YouTube. (2025, February 27). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2).
- IJSDR. Stability indicating study by using different analytical techniques.
- Biosynth.
- CP Lab Safety.
- ACS Publications. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research.
- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
- Google Patents. (n.d.). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
- ResearchGate. (2025, August 6).
- HBM4EU. Prioritised substance group: Aprotic solvents.
- PubMed. Stability study of the anticonvulsant enaminone (E118) using HPLC and LC-MS.
- PubMed Central. (2024, April 18).
- Chemicalbook. TRANS-4-AMINOCYCLOHEXANE CARBOXYLIC ACID ETHYL ESTER.
Sources
- 1. Ethyl trans-4-aminocyclohexanecarboxylate | CymitQuimica [cymitquimica.com]
- 2. TRANS-ETHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE | 2084-28-8 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C9H17NO2 | CID 409963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. scbt.com [scbt.com]
- 8. chembk.com [chembk.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. hbm4eu.eu [hbm4eu.eu]
- 11. usbio.net [usbio.net]
- 12. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation proc ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00073A [pubs.rsc.org]
- 13. Stability study of the anticonvulsant enaminone (E118) using HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | Benchchem [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. m.youtube.com [m.youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. electronicsandbooks.com [electronicsandbooks.com]
- 21. m.youtube.com [m.youtube.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. bio-protocol.org [bio-protocol.org]
- 24. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 25. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 26. ijsdr.org [ijsdr.org]
- 27. researchgate.net [researchgate.net]
- 28. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 29. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Protecting Groups for the Amino Function of Ethyl 4-Aminocyclohexanecarboxylate
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic manipulation of functional groups is paramount. The amino group, with its inherent nucleophilicity and basicity, often requires temporary masking to prevent undesired side reactions during multi-step synthetic sequences.[1] Ethyl 4-aminocyclohexanecarboxylate, a versatile building block, presents a classic case for the judicious selection of an amino-protecting group. The choice of this temporary appendage can profoundly influence reaction outcomes, dictating yields, purity, and the feasibility of subsequent transformations. This guide provides an in-depth, objective comparison of three of the most ubiquitously employed amino-protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—in the context of their application to this compound.
The core principle guiding the selection of a protecting group is orthogonality , which is the ability to selectively remove one protecting group in the presence of others under distinct chemical conditions.[2] This concept is the cornerstone of complex molecular construction, enabling a chemist to orchestrate a sequence of reactions with precision.[3][4] The Boc, Cbz, and Fmoc groups are all carbamate-based protectors, yet their differing labilities form the basis of their orthogonal relationship and, consequently, their strategic applications.[5]
Comparative Overview of Protecting Groups
The ideal protecting group should be easy to introduce and remove, stable to a wide range of reaction conditions, and afford high yields in both the protection and deprotection steps.[6] The following table summarizes the key characteristics of the Boc, Cbz, and Fmoc groups as they pertain to the protection of this compound.
| Characteristic | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Structure | (CH₃)₃C-O-(C=O)- | Benzyl-O-(C=O)- | Fluorenyl-CH₂-O-(C=O)- |
| Lability | Acid-Labile[5] | Hydrogenolysis[5] | Base-Labile[5] |
| Typical Deprotection | Trifluoroacetic Acid (TFA); HCl in Dioxane[7][8] | H₂, Pd/C; Transfer Hydrogenation[7] | 20-50% Piperidine in DMF[9] |
| Stability | Stable to base and hydrogenolysis.[7][8] | Stable to mild acid and base.[7] | Stable to acid and hydrogenolysis.[10] |
| Key Advantages | Robust and well-established for both solution and solid-phase synthesis.[5] | Stable to a wide range of non-reductive conditions; crystalline derivatives.[7] | Mild deprotection conditions; orthogonal to Boc and Cbz.[7][10] |
| Potential Limitations | Requires strong acid for cleavage, which may not be suitable for acid-sensitive substrates.[7][8] | Incompatible with reducible functional groups (e.g., alkynes, alkenes, some nitro groups).[7] | The dibenzofulvene byproduct can form adducts with the deprotected amine.[11] |
Experimental Protocols and Mechanistic Insights
The following sections provide detailed, step-by-step methodologies for the protection of this compound with Boc, Cbz, and Fmoc, along with their respective deprotection procedures. The causality behind experimental choices is explained to provide a deeper understanding of the chemical transformations.
I. tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse
The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of introduction and general stability.[12][13]
Protection Workflow
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. biosynth.com [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. reddit.com [reddit.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of Ethyl 4-aminocyclohexanecarboxylate
This document provides a comprehensive operational plan for the proper handling and disposal of Ethyl 4-aminocyclohexanecarboxylate. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. The following procedures are designed to provide clear, step-by-step guidance that ensures regulatory compliance and minimizes risk. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, a thorough hazard assessment is critical. While comprehensive, peer-reviewed toxicity data for this specific compound is not widely available, its chemical structure—containing an amine functional group—suggests it should be handled as a potential skin and eye irritant.[1][2] A conservative approach, treating the substance as hazardous unless determined otherwise by your institution's Environmental Health and Safety (EHS) department, is the most trustworthy and self-validating system of safety.[3]
Adherence to appropriate PPE is the first line of defense against exposure. The selection of PPE must be based on a risk assessment of the procedures to be performed.[4]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against accidental splashes which may cause serious eye irritation. Standard safety glasses are insufficient.[1] |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended for incidental contact). | Prevents direct skin contact. Nitrile gloves offer good resistance to many chemicals found in a laboratory setting, but should be replaced immediately if contamination occurs.[5][6] |
| Body Protection | A buttoned laboratory coat and closed-toe shoes. | Minimizes the risk of skin contact on the body and feet from spills or splashes.[7] |
| Respiratory Protection | All handling and transfers should occur in a certified chemical fume hood. | A primary engineering control used to minimize inhalation of vapors or aerosols.[1][7] |
Core Disposal Principles & Regulatory Context
The disposal of any laboratory chemical is governed by stringent federal and local regulations to protect personnel and the environment. In the United States, the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) are the primary regulatory bodies.
-
OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates that all laboratories develop a Chemical Hygiene Plan (CHP).[8][9] This CHP is a written program that must include specific procedures for safe handling and disposal of hazardous chemicals.[4] Your institution's CHP is the primary document you must follow.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management and disposal of hazardous waste.[10] A core tenet of RCRA is the prohibition of disposing of hazardous chemicals via sewer systems or in regular trash.[3][10]
The cardinal rule is to treat all chemical waste, including this compound and materials contaminated with it, as hazardous waste to be collected by your institution's EHS department or a licensed waste contractor.[3][7]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe collection and disposal of this compound waste.
Step 1: Waste Segregation Proper segregation is critical to prevent potentially violent chemical reactions and to ensure cost-effective disposal.
-
Action: Designate a specific waste container for this compound. This waste stream should be categorized as non-halogenated organic amine waste .
-
Causality: Do not mix this compound with incompatible materials, particularly strong oxidizing agents, which can react with amines.[2][7] Mixing different waste streams unnecessarily complicates the disposal process and can create a significant safety hazard.
Step 2: Container Selection and Labeling The waste container serves as the primary containment and communication tool for the waste.
-
Action: Select a container that is in good condition, leak-proof, and chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate.[7][10]
-
Action: The container must be labeled with a "Hazardous Waste" tag before any waste is added.[7][11] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Irritant," "Handle with Care")
-
The accumulation start date (the date the first drop of waste is added)
-
-
Causality: Accurate and complete labeling is an EPA requirement.[11] It ensures that anyone handling the container is aware of its contents and associated dangers, facilitating safe transport and disposal.
Step 3: Waste Transfer All transfers of waste must be conducted with the assumption that splashes or generation of aerosols can occur.
-
Action: Conduct all waste transfers inside a certified chemical fume hood while wearing the appropriate PPE detailed in Section 1.
-
Action: If transferring a liquid, use a funnel to prevent spills. If transferring a solid, use a dedicated spatula or scoop. Avoid creating dust.[7]
-
Causality: The fume hood provides a critical engineering control to protect the user from inhaling potentially harmful vapors.[7] Careful technique minimizes the risk of spills and personal exposure.
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA) The EPA allows for the temporary collection of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[11]
-
Action: Keep the waste container tightly sealed except when adding waste. Store the container in your lab's designated SAA.
-
Action: The SAA must be under the control of laboratory personnel. It is best practice to place the container within a secondary containment bin to contain any potential leaks.[7]
-
Causality: Storing waste in a designated and controlled SAA prevents it from being mistaken for a stock chemical and ensures it is managed according to regulatory standards. Secondary containment is a crucial safeguard against environmental contamination from a leaking primary container.
Step 5: Arranging for Final Disposal Laboratory personnel are responsible for the waste until it is collected by authorized personnel.
-
Action: Once the waste container is full, or as per your institution's policy (e.g., removal required every 12 months for academic labs), submit a chemical waste pickup request to your EHS department.[3][12]
-
Causality: EHS professionals are trained to handle, transport, and arrange for the final disposal of hazardous waste in compliance with all federal and state regulations, ensuring a safe and legal "cradle-to-grave" management of the chemical.[13]
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, a swift and correct response is critical.
Small-Scale Spill (within a fume hood):
-
Alert Personnel: Inform colleagues in the immediate area.
-
Contain & Absorb: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to cover the spill.[1]
-
Collect: Carefully scoop the absorbent material into a suitable container. Seal the container and label it as hazardous waste with the name of the chemical.
-
Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.[7]
-
Report: Inform your laboratory supervisor and EHS department of the incident.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][14]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1]
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe and compliant disposal of this compound.
References
-
OSHA. (n.d.). OSHA Factsheet Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration. Retrieved from [Link]
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]
-
Tweed, P. (2020, April 1). The OSHA Laboratory Standard. Lab Manager. Retrieved from [Link]
-
OSHA. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Retrieved from [Link]
-
American Elements. (n.d.). cis-Ethyl 4-aminocyclohexanecarboxylate hydrochloride. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
U.S. EPA. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
U.S. EPA. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Medical Laboratory Observer. (2019, July 16). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (2024, April 9). Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride - Introduction. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
AMG Medical Inc. (n.d.). Chemical Resistance & Barrier Guide. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. chembk.com [chembk.com]
- 3. vumc.org [vumc.org]
- 4. compliancy-group.com [compliancy-group.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 7. benchchem.com [benchchem.com]
- 8. osha.gov [osha.gov]
- 9. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 10. danielshealth.com [danielshealth.com]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. fishersci.com [fishersci.com]
Personal protective equipment for handling Ethyl 4-aminocyclohexanecarboxylate
In the landscape of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Ethyl 4-aminocyclohexanecarboxylate, a key building block in the synthesis of various pharmaceutical compounds, requires meticulous handling to ensure both the safety of laboratory personnel and the validity of experimental outcomes.[1][2] This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, moving beyond mere procedural steps to explain the rationale behind each critical safety measure.
I. Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound, while not classified as hazardous under standard regulations, demands careful handling due to its potential to cause irritation and the lack of extensive toxicological data.[3][4] A proactive approach to safety is always the most prudent course of action in a research environment.
Table 1: Hazard Profile of this compound
| Hazard Classification | Description | Rationale for Precaution |
| Eye Contact | May cause irritation.[4] | The mucous membranes of the eyes are sensitive to foreign substances. Direct contact can lead to discomfort, redness, and potential damage. |
| Skin Contact | May cause skin irritation.[4] | Prolonged or repeated contact can lead to localized redness, itching, or dermatitis. Absorption through the skin is a potential route of exposure. |
| Inhalation | May cause respiratory tract irritation.[4] | Inhalation of dusts or aerosols can irritate the nose, throat, and lungs, leading to coughing or shortness of breath. |
| Ingestion | May be harmful if swallowed.[4] | Ingestion can lead to irritation of the gastrointestinal tract. |
It is crucial to consult the most current Safety Data Sheet (SDS) for the specific formulation of this compound being used, as hazard information can vary between suppliers and grades.
II. Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following recommendations are based on a comprehensive risk assessment for handling this compound in a standard laboratory setting.
-
Eye and Face Protection:
-
Mandatory: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Rationale: Safety goggles provide a crucial barrier against accidental splashes or contact with airborne particles, protecting the sensitive tissues of the eyes.
-
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves.[6] Nitrile gloves are a common and effective choice for handling many laboratory chemicals. Always inspect gloves for tears or punctures before use and dispose of them properly after handling the compound.
-
Rationale: Gloves prevent direct skin contact, which is a primary route of potential exposure and irritation.
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times to protect the skin and personal clothing from contamination.
-
Rationale: The lab coat acts as a removable barrier in case of a spill, preventing the spread of the chemical.
-
-
Respiratory Protection:
-
Generally Not Required: Under normal laboratory conditions with adequate ventilation, such as working in a fume hood, respiratory protection is typically not necessary.
-
Required When: If there is a potential for generating dusts or aerosols, or if working outside of a well-ventilated area, a NIOSH-approved respirator may be required.[7] Consult your institution's environmental health and safety (EHS) department for specific guidance.
-
Rationale: Respiratory protection is essential to prevent the inhalation of airborne contaminants that can cause respiratory tract irritation.
-
III. Operational Plan: A Step-by-Step Handling Protocol
Adherence to a systematic protocol minimizes the risk of exposure and ensures the integrity of the experiment.
Workflow for Handling this compound
Caption: A streamlined workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation:
-
Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound.
-
Don Appropriate PPE: Put on your safety goggles, gloves, and lab coat.
-
Prepare the Work Area: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[7] Have all necessary equipment and reagents readily available.
-
-
Handling:
-
Weighing and Transferring: When weighing the solid compound, do so in a fume hood to minimize the potential for inhaling dust. Use a spatula for transfers and avoid creating airborne dust.
-
In Solution: When working with the compound in solution, handle it with the same level of care, as splashes and spills can still occur.
-
-
Post-Handling:
-
Decontamination: Clean any contaminated surfaces with an appropriate solvent and then soap and water.
-
Hand Washing: Immediately after removing gloves, wash your hands thoroughly with soap and water.
-
IV. Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Disposal Decision Tree
Sources
- 1. Ethyl trans-4-aminocyclohexanecarboxylate | CymitQuimica [cymitquimica.com]
- 2. TRANS-ETHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE | 2084-28-8 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. chembk.com [chembk.com]
- 7. cdnisotopes.com [cdnisotopes.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
